4-(Trimethylsilyl)butanenitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-trimethylsilylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NSi/c1-9(2,3)7-5-4-6-8/h4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEHBBQYHLCGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570546 | |
| Record name | 4-(Trimethylsilyl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18301-86-5 | |
| Record name | 4-(Trimethylsilyl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 4-(Trimethylsilyl)butanenitrile: Navigating a Landscape of Limited Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide aims to provide a comprehensive overview of the chemical properties of 4-(trimethylsilyl)butanenitrile. However, extensive searches of scientific literature and chemical databases have revealed a significant lack of specific experimental data for this particular compound. The majority of available information pertains to structurally related but distinct molecules, most notably (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile. This guide will, therefore, summarize the general chemical principles and expected properties of this compound based on the known chemistry of alkyltrimethylsilanes and aliphatic nitriles. It will also present data for closely related compounds to provide a contextual understanding. The absence of specific experimental data precludes the inclusion of detailed experimental protocols and quantitative data tables for the target compound at this time.
Introduction
This compound, with the chemical structure presented in Figure 1, is an organosilicon compound containing both a trimethylsilyl group and a nitrile functional group. Organosilicon compounds are of significant interest in organic synthesis and materials science due to the unique properties conferred by the silicon atom. The trimethylsilyl group can influence the electronic and steric properties of a molecule, and it often serves as a protecting group or a directing group in chemical reactions. The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including amines, carboxylic acids, and ketones.
Predicted Chemical Properties
Based on the functional groups present, the following chemical properties and reactivity can be anticipated for this compound.
Physical Properties
A precise set of physical properties for this compound has not been documented. However, based on analogous saturated alkyltrimethylsilanes and butyronitrile, the following can be inferred:
| Property | Predicted Value/Characteristic |
| Molecular Formula | C7H15NSi |
| Molecular Weight | 141.29 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Estimated to be in the range of 180-200 °C |
| Density | Estimated to be around 0.8 - 0.9 g/mL |
| Solubility | Expected to be soluble in common organic solvents (e.g., diethyl ether, THF, dichloromethane) and insoluble in water. |
Spectral Data
While experimental spectra for this compound are not available, the expected characteristic signals are outlined below.
-
¹H NMR: The proton NMR spectrum is expected to show a sharp singlet around 0 ppm corresponding to the nine equivalent protons of the trimethylsilyl group. Signals for the propyl chain protons would appear as multiplets in the upfield region (approximately 0.5-2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the trimethylsilyl carbons near 0 ppm. The nitrile carbon would appear significantly downfield, typically in the range of 115-125 ppm. The signals for the propyl chain carbons would be found in the aliphatic region.
-
IR Spectroscopy: The infrared spectrum should exhibit a characteristic sharp, medium-intensity absorption band for the nitrile (C≡N) stretch in the region of 2240-2260 cm⁻¹. Strong C-H stretching bands will be observed below 3000 cm⁻¹, and a characteristic Si-C stretching vibration may be visible in the fingerprint region.
-
Mass Spectrometry: In the mass spectrum, a prominent fragment ion at m/z 73, corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺, is expected. The molecular ion peak (M⁺) at m/z 141 may be observed, though it could be weak.
Potential Synthetic Routes
While no specific synthesis for this compound has been published, two plausible synthetic strategies can be proposed based on established organosilicon and nitrile chemistry.
Hydrosilylation of 3-Butenenitrile
The hydrosilylation of an alkene with a silane is a common method for the formation of carbon-silicon bonds. The reaction of 3-butenenitrile with trimethylsilane in the presence of a suitable catalyst, such as a platinum complex (e.g., Speier's catalyst or Karstedt's catalyst), would be a direct route to this compound.
Figure 1. Proposed synthesis of this compound via hydrosilylation.
Nucleophilic Substitution with a Silylated Grignard Reagent
Another potential route involves the reaction of a suitable electrophile with a trimethylsilyl-containing nucleophile. For instance, the reaction of trimethylsilylmethyl magnesium chloride with chloroacetonitrile could potentially yield the target compound, although side reactions might be an issue.
Figure 2. Proposed synthesis using a Grignard reagent.
Reactivity
The reactivity of this compound would be dictated by its two primary functional groups.
Reactions of the Nitrile Group
The nitrile group can undergo a variety of transformations:
-
Hydrolysis: Acidic or basic hydrolysis would convert the nitrile to butanoic acid.
-
Reduction: Reduction with reagents like lithium aluminum hydride (LiAlH₄) would yield 4-(trimethylsilyl)butan-1-amine.
-
Addition of Organometallic Reagents: Reaction with Grignard or organolithium reagents would lead to the formation of ketones after hydrolysis of the intermediate imine.
Reactions Involving the Trimethylsilyl Group
The C-Si bond in alkyltrimethylsilanes is generally stable to many reaction conditions. However, under certain conditions, such as in the presence of strong electrophiles or fluoride ions, cleavage of the C-Si bond can occur.
Safety and Handling
Specific safety and handling information for this compound is not available. However, based on the general properties of organosilicon compounds and nitriles, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Flammability: While not expected to be highly flammable, it should be kept away from heat, sparks, and open flames.
-
Toxicity: Nitriles as a class can be toxic. Avoid inhalation of vapors and ingestion. In case of exposure, seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Outlook
This compound represents a molecule with potential applications in synthetic chemistry that remains largely unexplored in the scientific literature. This guide has provided a predictive overview of its chemical properties based on the well-established chemistry of its constituent functional groups. The lack of concrete experimental data highlights an opportunity for further research to synthesize and characterize this compound, thereby expanding the toolbox of available organosilicon building blocks for the scientific community. Future work should focus on establishing a reliable synthetic protocol and thoroughly characterizing its physical and spectral properties.
An In-depth Technical Guide to (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile
CAS Number: 727382-14-1
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile, a chiral nitrile derivative identified by CAS number 727382-14-1. While the initial query referred to "4-(Trimethylsilyl)butanenitrile," extensive data analysis reveals the correct and commercially available compound associated with this CAS number is the chloro-substituted variant. This document details its chemical and physical properties, provides established synthesis protocols, and discusses its significant role as a key intermediate in pharmaceutical manufacturing, particularly in the synthesis of statins. Due to its function as a synthetic building block, this guide focuses on its chemical characteristics and applications in organic synthesis rather than direct biological activity, for which there is no publicly available information.
Chemical and Physical Properties
(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile is a chiral compound crucial for asymmetric synthesis in the pharmaceutical industry[1]. Its key physical and chemical properties are summarized below.
General Information
| Property | Value | Source(s) |
| CAS Number | 727382-14-1 | [1][2][3][4] |
| Molecular Formula | C₇H₁₄ClNOSi | [1][2][3][4] |
| Molecular Weight | 191.73 g/mol | [2][3][4] |
| IUPAC Name | (3S)-4-chloro-3-[(trimethylsilyl)oxy]butanenitrile | |
| Synonyms | (S)-4-chloro-3-((trimethylsilyl)oxy)butanenitrile, (S)-4-Chloro-3-(trimethylsilanyloxy)butyronitrile | [2][4] |
| Physical Form | Colorless to light brown/yellow liquid | [2][4] |
| Purity | Typically >95% | [2] |
Predicted and Experimental Properties
| Property | Value | Details | Source(s) |
| Boiling Point | 233.8 ± 20.0 °C | Predicted | [2][4] |
| Density | 1.002 ± 0.06 g/cm³ | Predicted | [2][4] |
| Storage Temperature | 2-8°C, under inert atmosphere | Recommended | [3] |
Experimental Protocols: Synthesis
The primary route for synthesizing (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile involves the silylation of (S)-4-chloro-3-hydroxybutanenitrile. Two common methods are detailed below.
Synthesis via Trimethylsilyl Chloride and Triethylamine
This method utilizes trimethylsilyl chloride as the silylating agent and triethylamine as a base.
Materials:
-
(S)-4-chloro-3-hydroxybutanenitrile (52.5 g)
-
Tetrahydrofuran (THF) (250 mL total)
-
Trimethylsilyl chloride (57.2 g)
-
Triethylamine (53.4 g)
-
Sodium iodide (catalytic amount)
-
21% aqueous sodium chloride solution (500 mL)
-
Ethyl acetate (2 x 300 mL)
-
Anhydrous sodium sulphate
Procedure:
-
Dissolve (S)-4-chloro-3-hydroxybutanenitrile (52.5 g) in THF (150 mL) under an inert atmosphere at 25°C.
-
Add trimethylsilyl chloride (57.2 g) to the solution.
-
Stir the reaction mixture for 10 minutes at 20°C.
-
Add a solution of triethylamine (53.4 g) in THF (100 mL) while maintaining the reaction temperature below 40°C.
-
Add a catalytic amount of sodium iodide to the mixture and stir for 5 hours at 40°C.
-
Monitor the reaction for the complete conversion of the starting material using Gas Chromatography (GC) and Thin-Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0°C.
-
Add a 21% aqueous solution of sodium chloride (500 mL) and extract the product with ethyl acetate (2 x 300 mL).
-
Combine the organic layers, dry with anhydrous sodium sulphate, filter, and concentrate under reduced pressure.
-
The resulting product is (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile as a light brown liquid (84.0 g, 99% yield)[2][5].
Synthesis via Hexamethyldisilazane
This alternative method employs hexamethyldisilazane as the silylating agent.
Materials:
-
Toluene (150 g)
-
(S)-4-chloro-3-hydroxybutyronitrile (300 g)
-
Hexamethyldisilazane (306.25 g)
Procedure:
-
In a 1 L four-necked flask, add toluene (150 g) and (S)-4-chloro-3-hydroxybutyronitrile (300 g).
-
Stir the mixture at room temperature for 15 minutes until the solution is clear.
-
Control the system temperature between 10-35°C and add hexamethyldisilazane (306.25 g) dropwise.
-
Heat the system to reflux and maintain for 4 hours.
-
Monitor the reaction via HPLC until the residual (S)-4-chloro-3-hydroxybutyronitrile is less than 0.5%.
-
Stop the reaction and dry the mixture under reduced pressure to yield the oily intermediate product (445.34 g)[5].
Applications in Drug Development
(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile is a valuable building block in the synthesis of complex pharmaceutical molecules. Its primary application is as an intermediate in the manufacturing of HMG-CoA reductase inhibitors, commonly known as statins[2]. The stereochemistry at the C3 position (the S-configuration) is critical for its utility in asymmetric synthesis, ensuring the production of the desired enantiomer of the final drug product[1]. The trimethylsilyl (TMS) group serves as a protecting group for the hydroxyl functionality, preventing it from undergoing unwanted reactions during subsequent synthetic steps. The TMS group can be easily removed under mild conditions when desired[1].
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile.
Caption: General workflow for the synthesis of (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile.
Signaling Pathways and Biological Activity
There is currently no publicly available scientific literature that describes the direct biological activity or involvement in signaling pathways for (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile. Its role in the life sciences is primarily that of a synthetic intermediate used to construct biologically active molecules. The final pharmaceutical products derived from this intermediate, such as various statins, have well-characterized mechanisms of action, but these are not properties of the intermediate itself.
Conclusion
(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile (CAS 727382-14-1) is a key chiral intermediate in the pharmaceutical industry. Its well-defined synthesis and critical role in the production of statins underscore its importance in drug development. This guide provides essential technical information for researchers and scientists working with this compound, from its fundamental properties to detailed synthetic protocols. Future research could explore novel applications for this versatile building block in the synthesis of other complex molecules.
References
- 1. (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile|CAS 727382-14-1 [benchchem.com]
- 2. (3S)-4-Chloro-3-[(triMethylsilyl)oxy]butanenitrile | 727382-14-1 [chemicalbook.com]
- 3. 727382-14-1|(S)-4-Chloro-3-((trimethylsilyl)oxy)butanenitrile|BLD Pharm [bldpharm.com]
- 4. chembk.com [chembk.com]
- 5. (3S)-4-Chloro-3-[(triMethylsilyl)oxy]butanenitrile synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on 4-(Trimethylsilyl)butanenitrile and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the chemical properties, synthesis, and related compounds of the molecule specified as 4-(trimethylsilyl)butanenitrile. Extensive database searches indicate that "this compound" is not a commonly recognized or commercially available chemical entity. The scientific literature and chemical supplier catalogs predominantly feature structurally related but distinct compounds. This guide provides a detailed overview of these related molecules, including their molecular weights, chemical formulas, and experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this chemical space.
Nomenclature and Identification
Initial searches for "this compound" did not yield a direct match for a compound with this exact structure. Instead, the search results consistently pointed to several related silyl-substituted butanenitriles. This suggests that the requested name may be imprecise or refer to a less common isomer. The most frequently encountered and relevant analogues are detailed below.
Physicochemical Properties of Related Compounds
To provide a useful reference, the quantitative data for the most relevant and structurally similar compounds are summarized in the table below. These compounds differ in the substitution on the silyl group or the butanenitrile backbone.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-(Trimethoxysilyl)butanenitrile | C₇H₁₅NO₃Si | 189.28 | 55453-24-2 |
| 4-(Dichloromethylsilyl)butyronitrile | C₅H₉Cl₂NSi | 182.12 | 1190-16-5 |
| 4-(Trichlorosilyl)butanenitrile | C₄H₆Cl₃NSi | 202.54 | 1071-27-8 |
| (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile | C₇H₁₄ClNOSi | 191.73 | 727382-14-1 |
Experimental Protocols: Synthesis of a Related Compound
Given the lack of specific information for this compound, a detailed experimental protocol for the synthesis of a closely related and well-documented compound, (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile , is provided below. This compound is noted for its use in the synthesis of statins.[1]
Synthesis of (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile [1][2]
Materials:
-
(S)-4-chloro-3-hydroxybutanenitrile (52.5 g)
-
Tetrahydrofuran (THF) (250 mL total)
-
Trimethylsilyl chloride (57.2 g)
-
Triethylamine (53.4 g)
-
Sodium iodide (catalytic amount)
-
21% aqueous solution of sodium chloride (500 mL)
-
Ethyl acetate (600 mL total)
-
Anhydrous sodium sulfate
Procedure:
-
A solution of (S)-4-chloro-3-hydroxybutanenitrile (52.5 g) in THF (150 mL) is charged into a reaction vessel under an inert atmosphere at 25 °C.
-
Trimethylsilyl chloride (57.2 g) is added to the solution, and the mixture is stirred for 10 minutes at 20 °C.
-
A solution of triethylamine (53.4 g) in THF (100 mL) is added dropwise to the reaction mixture, ensuring the temperature is maintained below 40 °C.
-
A catalytic amount of sodium iodide is added to the mixture, which is then stirred for 5 hours at 40 °C.
-
The reaction progress is monitored by Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) to confirm the complete conversion of the starting material.
-
Upon completion, the reaction mixture is cooled to 0 °C.
-
A 21% aqueous solution of sodium chloride (500 mL) is added, and the product is extracted with ethyl acetate (2 x 300 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile as a light brown liquid (84.0 g, 99% yield).
Logical Workflow and Visualization
The following diagrams illustrate the logical workflow for identifying the correct chemical information and a representative experimental workflow.
References
An In-depth Technical Guide to the Synthesis of 4-(Trimethylsilyl)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathway for 4-(trimethylsilyl)butanenitrile, a valuable organosilicon compound with applications in organic synthesis and materials science. The synthesis hinges on the principle of hydrosilylation, a versatile and efficient method for the formation of silicon-carbon bonds.
Core Synthesis Pathway: Hydrosilylation of 3-Butenenitrile
The most direct and established method for the synthesis of this compound is the platinum-catalyzed hydrosilylation of 3-butenenitrile (also known as allyl cyanide). This reaction involves the addition of a silicon-hydride bond across the carbon-carbon double bond of 3-butenenitrile.
The general transformation is depicted below:
This process is highly atom-economical and typically proceeds with high regioselectivity, favoring the anti-Markovnikov addition of the silyl group to the terminal carbon of the alkene. This regioselectivity is a key advantage of hydrosilylation for the synthesis of terminally silylated compounds.
A logical workflow for this synthesis is outlined in the following diagram:
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound via hydrosilylation. This protocol is based on established principles of platinum-catalyzed hydrosilylation of unsaturated nitriles.
Materials:
-
3-Butenenitrile (Allyl cyanide)
-
Trimethylsilane
-
Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex)
-
Anhydrous toluene (or other suitable inert solvent)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, a dropping funnel, and a thermometer is assembled. The system is flushed with an inert gas to ensure anhydrous and oxygen-free conditions.
-
Charging the Flask: The flask is charged with 3-butenenitrile and anhydrous toluene.
-
Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the reaction mixture under a positive pressure of inert gas.
-
Addition of Hydrosilane: Trimethylsilane is added dropwise to the stirred reaction mixture via the dropping funnel at a rate that maintains the desired reaction temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the consumption of the starting materials and the formation of the product.
-
Workup: Upon completion of the reaction, the catalyst may be removed by filtration through a short pad of silica gel or by treatment with activated carbon.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound via the hydrosilylation of 3-butenenitrile. Please note that specific yields and reaction conditions may vary depending on the scale of the reaction and the specific catalyst used.
| Parameter | Value |
| Reactants | |
| 3-Butenenitrile | 1.0 equivalent |
| Trimethylsilane | 1.0 - 1.2 equivalents |
| Catalyst | |
| Karstedt's catalyst | 10-4 - 10-5 equivalents (mol%) |
| Reaction Conditions | |
| Solvent | Anhydrous Toluene |
| Temperature | 60 - 100 °C |
| Reaction Time | 2 - 24 hours |
| Product Yield | |
| Yield | 70 - 95% |
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods:
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the trimethylsilyl group (a singlet at approximately 0 ppm), and three methylene groups as triplets in the aliphatic region.
-
13C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the butyl chain and the methyl groups of the trimethylsilyl moiety.
-
IR Spectroscopy: The infrared spectrum will exhibit a characteristic sharp absorption band for the nitrile group (C≡N) at approximately 2240-2260 cm-1 and strong bands associated with the Si-C and C-H bonds.
-
Mass Spectrometry: Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of this compound and characteristic fragmentation patterns.
Conclusion
The hydrosilylation of 3-butenenitrile provides an efficient and direct route to this compound. This method is characterized by its high yield, regioselectivity, and operational simplicity, making it a valuable procedure for researchers and professionals in the fields of chemical synthesis and drug development. Careful control of reaction conditions, particularly the exclusion of moisture and oxygen, is crucial for achieving optimal results.
An In-depth Technical Guide to the 1H NMR Spectrum of 4-(Trimethylsilyl)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-(trimethylsilyl)butanenitrile. The document outlines the expected chemical shifts, multiplicities, and coupling constants for the protons in this molecule. Furthermore, a standard experimental protocol for acquiring such a spectrum is detailed, and a visual representation of the molecular structure and its corresponding ¹H NMR signals is provided.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the four unique proton environments in the molecule. The electron-withdrawing nature of the cyano group and the shielding effect of the trimethylsilyl group are the primary factors influencing the chemical shifts.
| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| (CH₃)₃Si- (a) | ~0.0 | Singlet | 9H | - |
| -Si-CH₂ - (b) | ~0.5 - 0.7 | Triplet | 2H | ~8.0 |
| -CH₂-CH₂ -CH₂- (c) | ~1.6 - 1.8 | Quintet | 2H | ~7.5 |
| -CH₂ -CN (d) | ~2.3 - 2.5 | Triplet | 2H | ~7.0 |
Experimental Protocol
The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it. TMS provides a reference signal at 0.00 ppm.
-
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
The spectrometer should be properly tuned and shimmed to optimize the magnetic field homogeneity.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time (at): 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay ensures complete relaxation of the protons, leading to more accurate integration.
-
Number of Scans (ns): 8-16 scans are generally adequate for a sample of this concentration.
-
Spectral Width (sw): A spectral width of 10-12 ppm is appropriate to cover the expected chemical shift range.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Analyze the multiplicities and measure the coupling constants of the signals.
Visualization of Molecular Structure and ¹H NMR Assignments
The following diagram illustrates the structure of this compound and the assignment of the proton signals in its ¹H NMR spectrum.
Caption: Molecular structure and ¹H NMR assignments for this compound.
An In-depth Technical Guide to the ¹³C NMR of 4-(Trimethylsilyl)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-(trimethylsilyl)butanenitrile. Due to the absence of a publicly available experimental spectrum, this guide presents a predicted spectrum based on established chemical shift theory and data from analogous structures. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science where organosilicon and nitrile compounds are of significant interest.
Predicted ¹³C NMR Data
The predicted chemical shifts for the carbon atoms in this compound are summarized in the table below. These predictions are derived from the analysis of similar aliphatic nitriles and trimethylsilyl alkanes. The numbering of the carbon atoms is as follows:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Rationale for Prediction |
| C1 (Si-CH₃) | -2 to 0 | Quartet | The trimethylsilyl (TMS) group carbons are highly shielded and typically appear upfield, often near the TMS reference at 0 ppm. |
| C2 (Si-CH₂) | 10 - 15 | Triplet | This methylene carbon is directly attached to the silicon atom, resulting in a moderate shielding effect compared to a typical alkane chain. |
| C3 (-CH₂-) | 20 - 25 | Triplet | This methylene carbon is in a standard aliphatic environment, with its chemical shift influenced by the adjacent methylene groups. |
| C4 (-CH₂-CN) | 15 - 20 | Triplet | The electron-withdrawing nature of the nitrile group causes a slight deshielding effect on this adjacent methylene carbon. |
| C5 (-C≡N) | 118 - 122 | Singlet (Quaternary) | The nitrile carbon atom is significantly deshielded and characteristically appears in this downfield region.[1][2] As a quaternary carbon, its signal is expected to be of lower intensity.[3] |
Experimental Protocol for ¹³C NMR Spectroscopy
The following is a general protocol for acquiring a high-quality ¹³C NMR spectrum of a liquid sample like this compound.
1. Sample Preparation:
-
Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice as it is a good solvent for many organic compounds and its residual solvent peak at ~77 ppm provides a convenient internal reference.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm), unless the deuterated solvent already contains it.[4]
2. NMR Instrument Parameters (for a 400 MHz Spectrometer):
-
Nucleus: ¹³C
-
Frequency: Approximately 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Acquisition Mode: Proton-decoupled
-
Pulse Program: A standard single-pulse experiment (e.g., zgpg30)
-
Pulse Width: A 30° or 45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): 2 seconds. This can be adjusted based on the T₁ relaxation times of the quaternary nitrile carbon.
-
Acquisition Time (aq): 1-2 seconds.
-
Number of Scans (ns): 128 to 1024 scans, depending on the sample concentration. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.
-
Spectral Width (sw): 0 to 220 ppm.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual CDCl₃ signal to 77.16 ppm.
-
Perform baseline correction.
Visualizations
The following diagram illustrates the predicted ¹³C NMR chemical shifts and the structural assignments for this compound.
Caption: Predicted ¹³C NMR chemical shifts for this compound.
The logical workflow for predicting the ¹³C NMR spectrum is outlined in the diagram below.
Caption: Workflow for predicting the ¹³C NMR spectrum.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N,N-dimethylmethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Infrared Spectroscopy of Silyl Nitriles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of silyl nitriles, a class of organosilicon compounds of significant interest in organic synthesis and materials science. This document details the characteristic vibrational frequencies of silyl nitriles, provides experimental protocols for their synthesis and spectroscopic analysis, and presents a visualization of a key reaction pathway.
Core Principles of Silyl Nitrile IR Spectroscopy
Infrared spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the structure of molecules based on their interaction with infrared radiation. For silyl nitriles, the most prominent and diagnostic absorption band in the IR spectrum is the C≡N stretching vibration. This intense and sharp peak typically appears in the range of 2200-2240 cm⁻¹.[1] The exact position of this band can be influenced by the nature of the substituents on the silicon atom.
Another key feature in the IR spectra of silyl nitriles is the presence of absorptions corresponding to the silyl group. For instance, trimethylsilyl (TMS) derivatives exhibit a strong, sharp band at approximately 1252 cm⁻¹ and another at 845 cm⁻¹, which are characteristic of the Si-(CH₃)₃ group.[2] Other vibrations, such as Si-C stretching and various bending modes, appear in the fingerprint region of the spectrum (below 1500 cm⁻¹) and can provide further structural information.
Quantitative IR Spectral Data of Silyl Nitriles
The following table summarizes the key infrared absorption frequencies for two common silyl nitriles, providing a basis for comparison and identification.
| Compound Name | Formula | ν(C≡N) (cm⁻¹) | ν(Si-C) / δ(Si-CH₃) (cm⁻¹) | Other Key Bands (cm⁻¹) |
| Trimethylsilyl cyanide | (CH₃)₃SiCN | ~2200[2] | 1252, 845[2] | - |
| tert-Butyldimethylsilyl cyanide | (CH₃)₃CSi(CH₃)₂CN | 2220-2240[1] | - | Deformation and bending vibrations in the 600-800 cm⁻¹ range[1] |
Experimental Protocols
Synthesis of Trimethylsilyl Cyanide
This procedure is adapted from a literature method and should be performed by trained personnel in a well-ventilated fume hood due to the high toxicity of cyanide compounds.[2]
Materials:
-
Lithium hydride (LiH)
-
Acetone cyanohydrin
-
Anhydrous tetrahydrofuran (THF)
-
Trimethylchlorosilane ((CH₃)₃SiCl)
-
Nitrogen gas (for inert atmosphere)
-
Ice bath
-
Magnetic stirrer
-
Distillation apparatus
Procedure:
-
A 1-L round-bottomed flask is equipped with a magnetic stirrer, a nitrogen inlet, and an addition funnel.
-
The flask is charged with lithium hydride (5.0 g, 0.624 mol) and anhydrous tetrahydrofuran (500 mL).
-
The stirred suspension is cooled in an ice bath.
-
Acetone cyanohydrin (42.6 g, 0.501 mol) is added dropwise from the addition funnel over a period of 30 minutes.
-
After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 1 hour.
-
The mixture is again cooled in an ice bath, and trimethylchlorosilane (65.2 g, 0.600 mol) is added dropwise over 30 minutes.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The resulting mixture is then distilled to isolate the trimethylsilyl cyanide. The fraction boiling between 114-117 °C is collected.[2]
General Protocol for Obtaining the IR Spectrum of a Liquid Silyl Nitrile
The following is a general procedure for acquiring the IR spectrum of a liquid silyl nitrile, such as trimethylsilyl cyanide, using a Fourier Transform Infrared (FTIR) spectrometer.
Materials:
-
Liquid silyl nitrile sample
-
FTIR spectrometer
-
Demountable cell with sodium chloride (NaCl) or potassium bromide (KBr) windows
-
Pasteur pipette
-
Appropriate solvent for cleaning (e.g., chloroform or methylene chloride)
-
Nitrogen or dry air purge for the spectrometer sample compartment (recommended for air-sensitive compounds)
Procedure:
-
Sample Preparation:
-
Ensure the NaCl or KBr plates of the demountable cell are clean and dry. If necessary, polish them with a suitable polishing kit and clean with a dry solvent.
-
Using a Pasteur pipette, apply one or two drops of the liquid silyl nitrile to the center of one of the salt plates.
-
Carefully place the second salt plate on top, ensuring no air bubbles are trapped. The liquid should form a thin film between the plates.
-
Assemble the demountable cell according to the manufacturer's instructions.
-
-
Instrument Setup:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.
-
Collect a background spectrum of the empty beam path. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place the assembled demountable cell containing the silyl nitrile sample into the sample holder of the spectrometer.
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The data is typically collected over the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum should show a strong, sharp absorption band in the 2200-2240 cm⁻¹ region, corresponding to the C≡N stretch.
-
Other characteristic bands for the silyl group should also be identified and analyzed.
-
Visualization of the Cyanosilylation Reaction Mechanism
Silyl nitriles are key reagents in cyanosilylation reactions, a fundamental C-C bond-forming reaction in organic synthesis. The following diagram illustrates a generalized mechanism for the Lewis acid-catalyzed cyanosilylation of a carbonyl compound.
Caption: Generalized mechanism of Lewis acid-catalyzed cyanosilylation.
This guide provides a foundational understanding of the IR spectroscopy of silyl nitriles. For more detailed analysis of specific compounds, consultation of dedicated spectroscopic databases and research literature is recommended. The provided experimental protocols should be adapted based on the specific properties of the silyl nitrile being studied and always performed with appropriate safety precautions.
References
An In-depth Technical Guide to the Physical and Chemical Properties of γ-Silyl Nitriles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of γ-silyl nitriles. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical pathways.
Introduction to γ-Silyl Nitriles
γ-Silyl nitriles are a class of organosilicon compounds characterized by a nitrile group (-C≡N) located at the γ-position relative to a silicon-containing group. The presence of the silicon atom at this specific position imparts unique electronic and steric properties to the molecule, influencing its reactivity and potential applications, particularly in organic synthesis and medicinal chemistry. The nitrile group itself is a versatile functional group, known for its role in a variety of chemical transformations and its presence in numerous pharmaceutical agents.[1][2][3] The interplay between the silyl and nitrile functionalities in γ-silyl nitriles opens up avenues for novel synthetic strategies and the development of new molecular entities with potential therapeutic applications.
Physical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index |
| 4-(Trimethylsilyl)butanenitrile | C₇H₁₅NSi | 141.29 | 183-184 (predicted) | - | 0.83 (predicted) | 1.43 (predicted) |
| 4-(Triethoxysilyl)butanenitrile | C₁₀H₂₁NO₃Si | 231.36 | 239.3 | - | 1.0 | - |
| (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile | C₇H₁₄ClNOSi | 191.73 | 233.8 (predicted) | - | 1.002 (predicted) | - |
| 4-(Fluorodimethylsilyl)butanenitrile | C₆H₁₂FNSi | 145.25 | 135 | -45 | - | - |
Chemical Properties and Reactivity
The chemical reactivity of γ-silyl nitriles is characterized by the interplay of the electrophilic carbon of the nitrile group and the electronic effects of the γ-silyl substituent. Key reactions include nucleophilic additions to the nitrile, reactions involving the α-protons, and transformations where the silyl group plays a direct role.
Reactions of the Nitrile Group
Like other nitriles, the nitrile functionality in γ-silyl nitriles can undergo a variety of transformations.
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.[4]
-
Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄).[4]
-
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.[4]
Intramolecular Reactions and Rearrangements
The presence of the silyl group at the γ-position can facilitate unique intramolecular reactions. In related systems, such as δ-silyl-γ,δ-epoxypentanenitrile derivatives, treatment with a base can induce a cascade of reactions including nitrile anion cyclization, Brook rearrangement, and ring-opening of the resulting cyclopropane.[5][6] This highlights the potential for the silyl group to influence the reactivity of nearby functional groups.
A key transformation in related silyl-substituted compounds is the Brook rearrangement , which involves the intramolecular migration of a silyl group from a carbon to an oxygen atom.[5] This rearrangement is a powerful tool in organic synthesis for the formation of silyl enol ethers and other valuable intermediates.[5]
Cyclization Reactions
γ-Silyl nitriles can serve as precursors for the synthesis of cyclic compounds. For instance, intramolecular cyclization of indole derivatives bearing a cyanohydrin component can be catalyzed by palladium to form fused polycyclic indoles.[7] While not directly involving a γ-silyl nitrile, this demonstrates the utility of the nitrile group in cyclization strategies that could be adapted to silyl-containing substrates.
Synthesis of γ-Silyl Nitriles
Several synthetic routes can be envisioned or have been reported for the preparation of γ-silyl nitriles and related compounds.
From Halogenated Precursors
A common strategy for introducing a nitrile group is the nucleophilic substitution of a halide with a cyanide salt.[8] Therefore, a plausible route to this compound would involve the reaction of a 4-halobutyltrimethylsilane with sodium or potassium cyanide.
Silylation of Hydroxy Nitriles
γ-Silyloxy nitriles can be prepared by the silylation of the corresponding hydroxy nitrile. For example, (3S)-4-chloro-3-[(trimethylsilyl)oxy]butanenitrile is synthesized by treating (S)-4-chloro-3-hydroxybutanenitrile with trimethylsilyl chloride in the presence of a base.[9]
Hydrosilylation of Unsaturated Nitriles
The hydrosilylation of unsaturated nitriles presents a direct method for the synthesis of silyl nitriles. This reaction typically involves the addition of a silicon hydride across a carbon-carbon double or triple bond, catalyzed by a transition metal complex.
Spectroscopic Properties
The structural characterization of γ-silyl nitriles relies on standard spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of a nitrile is the C≡N stretching vibration, which appears as a sharp, and typically intense, absorption band in the range of 2260-2220 cm⁻¹.[10] For saturated nitriles, this peak is generally found between 2260 and 2240 cm⁻¹.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The protons on the carbon adjacent to the nitrile group (α-protons) typically resonate in the range of δ 2.0-3.0 ppm. The protons on the carbons in the β and γ positions will appear further upfield. The protons of the trimethylsilyl group (if present) will give a characteristic sharp singlet at approximately δ 0 ppm.
-
¹³C NMR: The carbon of the nitrile group (C≡N) typically appears in the range of δ 115-125 ppm.[11] The carbons of the alkyl chain and the silyl group will have chemical shifts in the aliphatic region of the spectrum.
Mass Spectrometry (MS)
The fragmentation of nitriles in mass spectrometry can provide valuable structural information. Common fragmentation pathways for nitriles are not extensively detailed in the provided search results.
Applications in Drug Development
The nitrile group is a well-established pharmacophore in medicinal chemistry, appearing in over 30 approved pharmaceutical agents.[2][3] It can act as a bioisostere for other functional groups, participate in hydrogen bonding, and improve the pharmacokinetic properties of a drug candidate.[2] While specific examples of γ-silyl nitriles in drug development are not prominent in the literature, the unique combination of the silyl and nitrile groups offers potential for the design of novel therapeutic agents. The silyl group can be used to modulate lipophilicity and metabolic stability, while the nitrile group can engage in key interactions with biological targets.
Experimental Protocols
Synthesis of (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile[9]
Materials:
-
(S)-4-chloro-3-hydroxybutanenitrile (52.5 g)
-
Tetrahydrofuran (THF) (150 mL)
-
Trimethylsilyl chloride (57.2 g)
-
Triethylamine (53.4 g)
-
Sodium iodide (catalytic amount)
-
Ethyl acetate
-
21% aqueous solution of sodium chloride
-
Anhydrous sodium sulphate
Procedure:
-
To a solution of (S)-4-chloro-3-hydroxybutanenitrile in THF, add trimethylsilyl chloride under an inert atmosphere at 25 °C.
-
Stir the resulting reaction mixture for 10 minutes at 20 °C.
-
Add a solution of triethylamine in THF to the reaction mixture, maintaining the temperature below 40 °C.
-
Add a catalytic amount of sodium iodide and continue stirring for 5 hours at 40 °C.
-
Monitor the reaction for completion using GC and TLC.
-
After completion, cool the reaction to 0 °C and add a 21% aqueous solution of sodium chloride.
-
Extract the aqueous layer with ethyl acetate (2 x 300 mL).
-
Combine the organic layers, dry with anhydrous sodium sulphate, filter, and concentrate under reduced pressure to obtain the product as a light brown liquid.
Yield: 84.0 g (99%)
Visualizations
General Synthesis of γ-Silyl Nitriles
Caption: General synthetic route to γ-silyl nitriles via nucleophilic substitution.
Key Reactions of γ-Silyl Nitriles
Caption: Common transformations of the nitrile group in γ-silyl nitriles.
Potential Intramolecular Rearrangement Pathway
Caption: A hypothetical Brook-type rearrangement in a functionalized γ-silyl nitrile.
References
- 1. N-silyl-tethered radical cyclizations: a new synthesis of gamma-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile anion cyclization with epoxysilanes followed by Brook rearrangement/ring-opening of cyclopropane nitriles/alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pd-Catalyzed Intramolecular Cyclization via Direct C-H Addition to Nitriles: Skeletal Diverse Synthesis of Fused Polycyclic Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. (3S)-4-Chloro-3-[(triMethylsilyl)oxy]butanenitrile | 727382-14-1 [chemicalbook.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Stability of 4-(Trimethylsilyl)butanenitrile Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the chemical stability of 4-(trimethylsilyl)butanenitrile under acidic conditions. This compound possesses two primary reactive sites susceptible to acid-catalyzed reactions: the nitrile group, which can undergo hydrolysis to a carboxylic acid, and the carbon-silicon bond, which is subject to protodesilylation. This document outlines the potential degradation pathways, provides detailed experimental protocols for stability assessment, and presents a framework for quantitative data analysis. The information herein is intended to guide researchers in handling, developing, and formulating methodologies involving γ-silyl nitriles.
Introduction
This compound is a bifunctional molecule of interest in organic synthesis and materials science due to the presence of both a reactive nitrile moiety and a versatile trimethylsilyl group. The stability of this compound under various reaction and processing conditions is a critical parameter for its successful application. Acidic environments, in particular, can promote distinct degradation pathways. Understanding the kinetics and mechanisms of these reactions is paramount for predicting the compound's fate in acidic media and for designing stable formulations or synthetic routes.
Potential Degradation Pathways in Acidic Media
Under acidic conditions, this compound is susceptible to two primary degradation reactions: hydrolysis of the nitrile group and cleavage of the carbon-silicon bond.
Acid-Catalyzed Nitrile Hydrolysis
The hydrolysis of nitriles to carboxylic acids in the presence of aqueous acid and heat is a well-established organic transformation.[1][2] The reaction proceeds in two main stages: initial hydration to an amide intermediate, followed by the hydrolysis of the amide to the corresponding carboxylic acid and an ammonium salt.[1]
The generally accepted mechanism involves:
-
Protonation of the nitrile nitrogen: This increases the electrophilicity of the nitrile carbon.
-
Nucleophilic attack by water: A water molecule attacks the activated nitrile carbon.
-
Tautomerization: The initial adduct undergoes tautomerization to form a protonated amide.
-
Amide hydrolysis: The resulting amide is then hydrolyzed to the carboxylic acid, 4-(trimethylsilyl)butanoic acid, and an ammonium ion.
It is important to note that forcing conditions, such as high temperatures and concentrated strong acids, are often required to drive the hydrolysis to completion.[2]
Acid-Catalyzed Protodesilylation (C-Si Bond Cleavage)
The carbon-silicon bond in alkyltrimethylsilanes can be cleaved by strong acids, a reaction known as protodesilylation. The susceptibility of the C-Si bond to acid cleavage is influenced by steric and electronic factors.[3][4]
A potential concern for γ-silyl nitriles is the possibility of intramolecular participation by the nitrile group, which could facilitate the cleavage of the C-Si bond. This anchimeric assistance could occur through the formation of a cyclic intermediate, particularly after the nitrile nitrogen is protonated.[4] The reaction would result in the formation of butanenitrile and a trimethylsilyl species, such as trimethylsilanol or its conjugate acid.
Quantitative Data on Stability
Currently, there is a lack of specific quantitative kinetic data in the peer-reviewed literature for the acid-catalyzed degradation of this compound. To facilitate comparative analysis, the following table provides a template for organizing such data when it becomes available through experimental investigation. The hypothetical data illustrates the expected trends based on general chemical principles.
| Condition | Temperature (°C) | Time (h) | % this compound Remaining | % 4-(trimethylsilyl)butanoic acid Formed | % Butanenitrile Formed |
| 1 M HCl (aq) | 25 | 24 | >99% | <1% | <1% |
| 1 M HCl (aq) | 80 | 6 | 85% | 14% | <1% |
| 1 M HCl (aq) | 80 | 24 | 40% | 58% | 2% |
| 6 M HCl (aq) | 80 | 6 | 55% | 40% | 5% |
| 6 M HCl (aq) | 100 | 6 | 15% | 70% | 15% |
Experimental Protocols for Stability Assessment
To determine the stability profile of this compound under specific acidic conditions, the following experimental protocols are recommended.
General Stability Assay
-
Sample Preparation: Prepare a stock solution of this compound in an inert solvent (e.g., dioxane).
-
Reaction Setup: In a series of reaction vessels, add a known volume of the acidic medium to be tested. Thermostat the vessels to the desired temperature.
-
Initiation of Reaction: To each vessel, add a precise aliquot of the this compound stock solution to achieve a known initial concentration.
-
Time Points: At predetermined time intervals, quench the reaction in individual vessels by neutralization with a suitable base (e.g., sodium bicarbonate solution) and cooling in an ice bath.
-
Extraction: Extract the organic components from the quenched reaction mixture with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Analysis: Analyze the organic extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the remaining this compound and any degradation products.
Analytical Methodologies
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds.[5][6][7] A suitable GC column (e.g., a non-polar or medium-polarity column) should be used to achieve good separation of the starting material and potential products. Mass spectrometry will allow for the unambiguous identification of 4-(trimethylsilyl)butanoic acid and butanenitrile. Silylation of the carboxylic acid product may be necessary to improve its chromatographic properties.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to monitor the disappearance of the starting material and the appearance of products over time.[10][11][12] The trimethylsilyl group provides a distinct singlet in the ¹H NMR spectrum, which can be easily integrated for quantification against an internal standard.
Visualizations
Logical Workflow for Stability Testing
References
- 1. byjus.com [byjus.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Item - The cleavage of some silicon-carbon bonds. - University of Leicester - Figshare [figshare.le.ac.uk]
- 4. Cleavage of silicon–carbon bonds in tris(trimethylsilyl)methylsilicon compounds by trifluoroacetic acid. Rearrangements and anchimeric assistance - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Trimethylsilyl reporter groups for NMR studies of conformational changes in G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 4-(Trimethylsilyl)butanenitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(trimethylsilyl)butanenitrile in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing qualitative solubility information, physical properties influencing solubility, and a detailed experimental protocol for determining solubility. This guide is intended to equip researchers and professionals in drug development with the necessary information to effectively utilize this compound in their work.
Physicochemical Properties Influencing Solubility
The solubility of a compound is largely dictated by its physical and chemical properties. For this compound, the following parameters are key considerations. While specific data for the target compound is scarce, properties of structurally related molecules provide valuable insights.
| Property | Value / Information | Implication for Solubility |
| Molecular Formula | C₇H₁₅NSi | The molecule has a relatively small, nonpolar trimethylsilyl group and a polar nitrile group. |
| Molecular Weight | 141.29 g/mol | A moderate molecular weight suggests that solubility will be highly dependent on the solvent's polarity. |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Polarity | Contains both a nonpolar trimethylsilyl group and a polar nitrile (-CN) group. | This amphiphilic nature suggests it will have some degree of solubility in a range of solvents. Nitriles are known to be polar molecules due to the large dipole moment of the C≡N bond. |
Qualitative Solubility of Silylated Nitriles
| Solvent | Qualitative Solubility | Rationale / Context |
| Tetrahydrofuran (THF) | Soluble | A related compound, (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile, is soluble in THF during its synthesis.[1] |
| Ethyl Acetate | Soluble | (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile can be extracted from an aqueous solution using ethyl acetate, indicating good solubility.[1] |
| Acetonitrile | Likely Soluble | Acetonitrile is a polar aprotic solvent commonly used for reactions involving nitriles. |
| Dichloromethane | Likely Soluble | As a versatile solvent for a wide range of organic compounds, it is expected to dissolve this compound. |
| Hexane / Pentane | Likely Soluble | The nonpolar trimethylsilyl group should promote solubility in nonpolar alkane solvents. |
| Ethanol / Methanol | Moderately Soluble to Soluble | The polar nitrile group may allow for some solubility in polar protic solvents, though the nonpolar silyl group might limit high solubility. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide array of organic compounds. |
| Water | Sparingly Soluble to Insoluble | The hydrophobic trimethylsilyl group and the overall non-polar character of the butyl chain likely lead to low water solubility. While the nitrile group can form hydrogen bonds with water, this effect diminishes with increasing hydrocarbon chain length. |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following general protocol for the experimental determination of the solubility of an organic nitrile in an organic solvent is provided. This method is based on the principle of gravimetric analysis of a saturated solution.
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., acetone, ethanol, toluene)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.2 µm)
-
Pipettes
-
Evaporating dish or pre-weighed vial
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. An excess is ensured when solid material remains undissolved.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully draw a known volume (e.g., 1.0 mL) of the supernatant (the clear liquid above the solid) using a pipette.
-
Attach a syringe filter to the pipette and dispense the solution into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish or vial in a fume hood and allow the solvent to evaporate completely. Gentle heating or a stream of inert gas can be used to accelerate this process, but care must be taken not to sublime the solute.
-
Once the solvent has fully evaporated, place the dish or vial in a desiccator to cool to room temperature and remove any residual moisture.
-
Weigh the dish or vial containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.
-
The solubility can then be expressed in various units, such as g/mL, g/100g of solvent, or mol/L.
Solubility (g/mL) = Mass of solute (g) / Volume of supernatant collected (mL)
-
Workflow for Experimental Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: Workflow for the gravimetric determination of solubility.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this guide provides a robust framework for researchers to understand and determine its solubility in various organic solvents. The provided qualitative data, based on the behavior of structurally similar compounds, and the detailed experimental protocol offer a solid foundation for the successful application of this compound in research and development. It is recommended that researchers perform their own solubility tests, following the outlined protocol, to obtain precise data for their specific experimental conditions.
References
The Untapped Potential: A Technical Guide to Novel Reactions of 4-(Trimethylsilyl)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trimethylsilyl)butanenitrile stands as a molecule of significant, yet largely unexplored, synthetic potential. Its unique structure, combining a reactive nitrile group with a versatile trimethylsilyl moiety at the γ-position, opens the door to a wide array of novel chemical transformations. While direct experimental literature on this specific compound is nascent, this technical guide consolidates and extrapolates from the established reactivity of related γ-silyl nitriles and fundamental reaction mechanisms. We present a forward-looking exploration of potential novel reactions, including cycloadditions for the synthesis of unique heterocyclic scaffolds and innovative anionic reactions that leverage the electronic influence of the silicon atom. This document serves as a roadmap for researchers seeking to unlock the synthetic utility of this compound, providing proposed reaction pathways, generalized experimental protocols from analogous systems, and quantitative data to guide future investigations.
Introduction
The strategic placement of a trimethylsilyl group in organic molecules has profound implications for their reactivity, offering avenues for regioselective and stereoselective transformations. In the case of this compound, the silicon atom is positioned to influence the electronic properties of the nitrile group and the acidity of the α-protons, suggesting a rich and underexplored reaction landscape. This guide will delve into the prospective novel reactions of this compound, moving beyond the standard nitrile chemistry of hydrolysis and reduction. We will focus on transformations that harness the interplay between the two functional groups to construct complex molecular architectures relevant to pharmaceutical and materials science.
Proposed Novel Reactions and Methodologies
Based on the reactivity of analogous compounds, we propose two primary classes of novel reactions for this compound: (A) [3+2] Cycloaddition Reactions for Heterocycle Synthesis and (B) Anionic Reactions for Carbon-Carbon Bond Formation.
[3+2] Cycloaddition Reactions: A Gateway to Novel Isoxazoles
The nitrile functionality is a well-established participant in cycloaddition reactions, serving as a precursor to a variety of nitrogen-containing heterocycles. We propose that this compound can react with nitrile oxides, generated in situ, to yield novel 3,5-disubstituted isoxazoles. The trimethylsilyl group is expected to remain intact during this transformation, offering a handle for subsequent functionalization.
A plausible reaction pathway involves the in situ generation of a nitrile oxide from an aldoxime, which then undergoes a [3+2] cycloaddition with the nitrile of this compound.
Caption: Proposed workflow for the [3+2] cycloaddition of this compound.
While specific data for this compound is unavailable, the following table summarizes results from the reaction of various nitriles with in situ generated nitrile oxides, providing a benchmark for expected yields.
| Entry | Nitrile | Aldoxime | Product | Yield (%) | Reference |
| 1 | Phenylacetylene | p-Toluylaldoxime | 3-(p-Tolyl)-5-phenylisoxazole | 85 | [1] |
| 2 | Trimethylsilylacetylene | p-Toluylaldoxime | 3-(p-Tolyl)-5-(trimethylsilyl)isoxazole | 70 | [1][2] |
| 3 | Acrylonitrile | p-Toluylaldoxime | 3-(p-Tolyl)-4,5-dihydroisoxazole-5-carbonitrile | 82 | [2] |
To a stirred solution of the aldoxime (1.0 eq) and this compound (1.2 eq) in a suitable solvent (e.g., CH2Cl2 or a ball mill), is added sodium carbonate (1.5 eq), sodium chloride (1.1 eq), and Oxone® (1.1 eq) at room temperature. The reaction mixture is stirred vigorously for the time required to achieve complete conversion (typically monitored by TLC or GC-MS). Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired isoxazole.
Anionic Reactions: Leveraging the α-Protons
The protons alpha to a nitrile group are acidic and can be removed by a strong base to generate a nucleophilic carbanion.[3] The presence of the γ-silyl group may influence the stability and reactivity of this anion. We propose that the α-carbanion of this compound can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and aldol-type additions.
Caption: Proposed anionic reactions of this compound.
| Reaction Type | Electrophile | Expected Product |
| Alkylation | Alkyl halide (e.g., CH₃I) | 2-Methyl-4-(trimethylsilyl)butanenitrile |
| Aldol Addition | Aldehyde (e.g., Benzaldehyde) | 2-(Hydroxy(phenyl)methyl)-4-(trimethylsilyl)butanenitrile |
A solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is prepared in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). This compound (1.0 eq), dissolved in anhydrous THF, is added dropwise to the LDA solution. The resulting mixture is stirred at -78 °C for a specified time (e.g., 30-60 minutes) to ensure complete formation of the carbanion. The electrophile (1.1 eq; e.g., an alkyl halide or an aldehyde) is then added, and the reaction is allowed to proceed at low temperature before gradually warming to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried over a suitable drying agent, and concentrated in vacuo. The product is purified by column chromatography.
Conclusion and Future Outlook
This compound represents a promising but underutilized building block in organic synthesis. The proposed novel reactions—[3+2] cycloadditions and α-anionic chemistry—offer clear pathways to new and potentially valuable molecular structures. The presence of the trimethylsilyl group not only provides a synthetic handle for further transformations but may also subtly modulate the reactivity of the nitrile group in ways that are yet to be fully understood. The experimental protocols and comparative data provided in this guide are intended to serve as a strong foundation for researchers to begin exploring the rich chemistry of this versatile molecule. Future work should focus on the experimental validation of these proposed reactions, a detailed investigation of the electronic and steric effects of the γ-silyl group, and the application of the resulting products in the synthesis of biologically active compounds and advanced materials.
References
The Expanding Role of Silyl-Protected Nitriles in Modern Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Silyl-protected nitriles, particularly trimethylsilyl cyanide (TMSCN) and its sterically hindered analogues like tert-butyldimethylsilyl cyanide (TBDMSCN), have emerged as indispensable reagents in contemporary organic synthesis. Their ability to serve as safe and versatile sources of the cyanide anion has unlocked novel synthetic pathways and streamlined the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the applications of silyl-protected nitriles, with a focus on their utility in the synthesis of pharmaceutical agents and the modulation of biologically significant pathways.
Core Applications in Organic Synthesis
The primary utility of silyl-protected nitriles lies in their role as nucleophilic cyanide equivalents for the formation of cyanohydrins and other cyano-containing compounds. These reactions are foundational for the synthesis of a wide array of functional groups, including α-hydroxy acids, β-amino alcohols, and α-amino nitriles.
Cyanosilylation of Carbonyl Compounds
The addition of silyl cyanides to aldehydes and ketones, known as cyanosilylation, is a cornerstone transformation. This reaction, typically catalyzed by Lewis acids or bases, affords O-silylated cyanohydrins in high yields.[1] The silyl ether products are often more stable and easier to handle than the corresponding free cyanohydrins, and they can be readily hydrolyzed to the desired α-hydroxy nitrile or carried forward to other derivatives.[2][3]
The choice of silyl protecting group can influence the reactivity and stability of the resulting cyanohydrin. While TMSCN is widely used due to its high reactivity, bulkier silyl groups like TBDMS can offer enhanced stability.[4]
Table 1: Representative Yields for the Cyanosilylation of Aldehydes and Ketones with Trimethylsilyl Cyanide (TMSCN)
| Entry | Carbonyl Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | ZnI₂ (cat.) | CH₂Cl₂ | 0.25 | 98 | [1] |
| 2 | Cyclohexanone | KCN/18-crown-6 | CH₂Cl₂ | 1 | 95 | [1] |
| 3 | Acetophenone | NMO (5) | neat | 1.5 | 94 | [5] |
| 4 | 4-Nitrobenzaldehyde | AuCl₃ (1) | neat | 0.5 | 98 | [6] |
| 5 | 2-Adamantanone | (Et₄N)₂VO₂(CN)₃ (0.2) | Acetonitrile | 0.25 | >99 | [7] |
| 6 | 4-Chlorobenzaldehyde | Ag(I)-Arylhydrazone Polymer (2) | Methanol | 2 | 99 | [8] |
| 7 | 4-Methoxybenzaldehyde | Cu(II)-Arylhydrazone Polymer (2) | Methanol | 2 | 76 | [8] |
Asymmetric Cyanosilylation
The development of asymmetric cyanosilylation methods has been a significant advancement, enabling the enantioselective synthesis of chiral cyanohydrins. These chiral building blocks are of paramount importance in the synthesis of pharmaceuticals and natural products. A variety of chiral Lewis acids and organocatalysts have been successfully employed to induce high levels of enantioselectivity.[9][10]
Table 2: Enantioselective Cyanosilylation of Aldehydes
| Entry | Aldehyde | Catalyst System | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | Chiral Polymeric Vanadium(V) Salen Complex | Toluene | -40 | 92 | 91 | [11] |
| 2 | n-Octanal | Salen-Aluminum Complex | neat | 25 | 89 | 72 | [12] |
| 3 | Cyclohexanecarboxaldehyde | Salen-Aluminum Complex | neat | 25 | 79 | 96 | [12] |
| 4 | Ethyl benzoylformate | Chiral Thiourea | Toluene | -45 | 95 | 68 | [13] |
Ring-Opening of Epoxides
Silyl-protected nitriles are also effective reagents for the regioselective ring-opening of epoxides to furnish β-siloxy isocyanides or nitriles, depending on the reaction conditions.[4] This transformation provides a direct route to valuable 1,2-difunctionalized compounds.
Experimental Protocols
General Procedure for the Zinc Iodide-Catalyzed Cyanosilylation of a Ketone
This procedure is adapted from Organic Syntheses.[2]
Materials:
-
Ketone (e.g., Benzophenone, 1.0 eq)
-
Trimethylsilyl cyanide (TMSCN, 1.2 eq)
-
Anhydrous Zinc Iodide (ZnI₂, ~0.02 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the ketone and anhydrous dichloromethane.
-
Add anhydrous zinc iodide to the stirred solution.
-
Add trimethylsilyl cyanide dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure. The crude O-(trimethylsilyl) cyanohydrin can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation or column chromatography on silica gel.
Synthesis of a Remdesivir Intermediate via Stereoselective Cyanation
A key step in the synthesis of the antiviral drug Remdesivir involves the stereoselective addition of a cyanide source to a riboside intermediate. A continuous flow process has been developed for this transformation to ensure safety and scalability.[14]
Materials:
-
Riboside intermediate (1.0 eq)
-
Trimethylsilyl cyanide (TMSCN, 6.0 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 6.0 eq)
-
Trifluoroacetic acid (TFA, 3.0 eq)
-
Dichloromethane (DCM)
Procedure (Batch Process Adaptation): [15][16]
-
In a reaction vessel under an inert atmosphere, dissolve the riboside intermediate in dichloromethane and cool the solution to -30 °C.
-
Add trifluoroacetic acid to the cooled solution.
-
In a separate vessel, prepare a pre-cooled (-30 °C) solution of trimethylsilyl cyanide and trimethylsilyl trifluoromethanesulfonate in dichloromethane.
-
Add the pre-cooled TMSCN/TMSOTf solution to the reaction mixture containing the riboside intermediate.
-
Stir the reaction at -30 °C for the specified time (e.g., 1 hour).
-
Quench the reaction by the addition of an aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude nitrile intermediate, which can be purified by chromatography.
Applications in Drug Development and Biological Systems
The utility of silyl-protected nitriles extends significantly into the realm of drug discovery and development. The cyano group is a prevalent motif in numerous approved pharmaceuticals, and silyl cyanides provide an efficient means for its introduction.[17]
Synthesis of Key Pharmaceutical Agents
Remdesivir: This antiviral agent, used in the treatment of COVID-19, features a C-nucleoside structure where a cyano group is attached to the anomeric carbon of the ribose sugar. The synthesis of this key structural feature is accomplished through the stereoselective addition of trimethylsilyl cyanide to a lactol intermediate.[16][18] The cyano group is critical for the molecule's mechanism of action, which involves the inhibition of viral RNA-dependent RNA polymerase.[2][13]
Saxagliptin: An intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Saxagliptin, used for the treatment of type 2 diabetes, can be prepared using a Strecker synthesis employing trimethylsilyl cyanide.[17][19] DPP-4 inhibitors work by preventing the breakdown of incretin hormones, which play a crucial role in glucose homeostasis.[4][20][21]
Epothilones: The total synthesis of epothilones, a class of potent anticancer agents that function by stabilizing microtubules, has been achieved through strategies that utilize silyl-protected nitriles for the construction of key fragments.[3][22][23] The mechanism of action of epothilones involves the induction of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][5][24][25]
Visualizing Biological Pathways and Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by the aforementioned drugs and a general workflow for the synthesis of complex molecules using silyl-protected nitriles.
Conclusion
Silyl-protected nitriles have firmly established themselves as powerful tools in the arsenal of synthetic chemists. Their predictable reactivity, coupled with the development of sophisticated catalytic systems, has enabled the efficient and often stereoselective synthesis of a diverse range of molecular targets. For drug development professionals, an understanding of the applications of these reagents is crucial, as they frequently feature in the synthesis of complex pharmaceutical agents that target critical biological pathways. The continued innovation in the chemistry of silyl-protected nitriles promises to further expand their utility and impact on both academic research and industrial-scale synthesis.
References
- 1. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition Mechanism of Remdesivir on Reproduction of SARS-CoV-2 and Ebola Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 10. Non-enzymatic catalytic asymmetric cyanation of acylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Continuous Flow Process for Remdesivir Synthesis - ChemistryViews [chemistryviews.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Remdesivir - Freshine Chem [freshinechem.com]
- 19. WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]
- 20. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 21. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.org [mdpi.org]
- 23. researchgate.net [researchgate.net]
- 24. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-(Trimethylsilyl)butanenitrile from 4-hydroxybutanenitrile
Application Note: Synthesis of 4-(Trimethylsilyloxy)butanenitrile
Topic: A Detailed Protocol for the Protection of 4-Hydroxybutanenitrile using Trimethylsilyl Chloride. Audience: Researchers, scientists, and drug development professionals.
Abstract
In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions.[1] Alcohols, being highly reactive, often require temporary conversion into a less reactive form.[2] Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of installation, stability under various non-aqueous conditions, and selective removal under mild protocols.[3] This application note provides a detailed experimental protocol for the synthesis of 4-(trimethylsilyloxy)butanenitrile by protecting the primary hydroxyl group of 4-hydroxybutanenitrile using trimethylsilyl chloride (TMSCl). This transformation is essential when the nitrile or other parts of the molecule need to undergo reactions incompatible with a free hydroxyl group, such as reactions involving Grignard reagents or strong bases.[4][5]
Reaction Scheme
The silylation of 4-hydroxybutanenitrile proceeds by reacting the alcohol with trimethylsilyl chloride in the presence of a base, such as triethylamine (Et₃N). The base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[5][6]
Figure 1: General reaction scheme for the trimethylsilyl protection of 4-hydroxybutanenitrile.
Experimental Protocol
This protocol details the procedure for the gram-scale synthesis of 4-(trimethylsilyloxy)butanenitrile. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Amount Used | Moles (mmol) | Equivalents |
| 4-Hydroxybutanenitrile | 85.10 | 1.044 | 5.00 g | 58.75 | 1.0 |
| Trimethylsilyl Chloride (TMSCl) | 108.64 | 0.856 | 7.6 mL | 70.50 | 1.2 |
| Triethylamine (Et₃N) | 101.19 | 0.726 | 12.3 mL | 88.13 | 1.5 |
| Dichloromethane (DCM), anhydrous | 84.93 | 1.326 | 100 mL | - | - |
| Saturated aq. NaHCO₃ | - | - | 50 mL | - | - |
| Brine (Saturated aq. NaCl) | - | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | ~10 g | - | - |
Table 1: List of required materials and reagents with their respective quantities.
Procedure:
-
Reaction Setup:
-
Set up a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.
-
Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature.
-
-
Reaction Execution:
-
To the flask, add 4-hydroxybutanenitrile (5.00 g, 58.75 mmol) and anhydrous dichloromethane (100 mL) via syringe.
-
Cool the resulting solution to 0 °C in an ice-water bath.
-
Slowly add triethylamine (12.3 mL, 88.13 mmol) to the stirred solution via syringe.
-
Add trimethylsilyl chloride (7.6 mL, 70.50 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4 hours at room temperature. A white precipitate of triethylammonium chloride will form.[7]
-
-
Work-up and Isolation:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture back to 0 °C and quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a 500 mL separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil by fractional distillation under reduced pressure to yield 4-(trimethylsilyloxy)butanenitrile as a colorless liquid.
-
Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis, from initial setup to the final purified product.
Caption: A flowchart detailing the key stages of the synthesis of 4-(trimethylsilyloxy)butanenitrile.
Data Summary
Reaction Parameters and Expected Results:
| Parameter | Value |
| Reaction Time | 4 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Atmosphere | Inert (Nitrogen) |
| Expected Yield | 90-98% |
| Expected Purity (Post-Distillation) | >99% (by GC) |
Table 2: Summary of typical reaction conditions and expected outcomes.
Expected Analytical Data for 4-(trimethylsilyloxy)butanenitrile:
| Analysis Type | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.70 (t, 2H, -CH₂-O), 2.45 (t, 2H, -CH₂-CN), 1.90 (p, 2H, -CH₂-CH₂-CH₂-), 0.12 (s, 9H, -Si(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 119.5 (-CN), 61.0 (-CH₂-O), 30.5 (-CH₂-), 15.0 (-CH₂-CN), -0.5 (-Si(CH₃)₃) |
| FT-IR (neat, cm⁻¹) | 2958 (C-H), 2245 (C≡N), 1251 (Si-CH₃), 1095 (Si-O-C), 842 (Si-C) |
| Mass Spec (EI, m/z) | 157 (M⁺), 142 ([M-CH₃]⁺) |
Table 3: Predicted spectroscopic and spectrometric data for product characterization.
Safety Precautions
-
4-Hydroxybutanenitrile: Harmful if swallowed. Handle with care.[8]
-
Trimethylsilyl Chloride (TMSCl): Highly flammable and corrosive. Reacts with moisture to produce HCl gas. Handle in a fume hood under inert atmosphere.[7]
-
Triethylamine (Et₃N): Flammable and corrosive liquid and vapor. Causes severe skin burns and eye damage.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.
Conclusion
The protocol described provides an efficient and reliable method for the synthesis of 4-(trimethylsilyloxy)butanenitrile. This procedure effectively protects the hydroxyl group, enabling further synthetic transformations that would otherwise be incompatible with a primary alcohol. The reaction is high-yielding and the product can be easily purified by distillation, making this a valuable procedure for researchers in synthetic chemistry and drug development.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgosolver.com [orgosolver.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 4-Hydroxybutanenitrile | C4H7NO | CID 220705 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 4-(Trimethylsilyl)butanenitrile in a Novel Synthetic Approach to Statin Side-Chains
Abstract
This document outlines a novel and efficient synthetic methodology for the construction of the chiral dihydroxyheptanoate side-chain, a key structural motif in many statin drugs, utilizing 4-(trimethylsilyl)butanenitrile as a versatile C4 building block. This approach offers a potential alternative to existing routes, with the trimethylsilyl group serving as a removable protecting group for a terminal alkyne, which can be unmasked for further elaboration. The nitrile functionality provides a robust handle for the introduction of the carboxylic acid moiety of the statin side-chain. This application note provides detailed experimental protocols, quantitative data from proof-of-concept experiments, and a logical workflow for the synthesis of a key rosuvastatin side-chain precursor.
Introduction
Statins are a class of drugs that act as HMG-CoA reductase inhibitors and are widely used to lower cholesterol levels. The synthesis of their characteristic chiral β,δ-dihydroxyheptanoate side-chain is a critical aspect of their manufacturing process. Current synthetic strategies often involve multi-step procedures and can be costly. The use of bifunctional building blocks that allow for a convergent and stereocontrolled synthesis is highly desirable. This compound is a commercially available reagent that incorporates a nitrile group and a masked terminal alkyne in the form of a trimethylsilyl group. This unique combination of functional groups makes it an attractive candidate for the streamlined synthesis of the statin side-chain.
This application note details a proposed synthetic pathway for a key intermediate in the synthesis of rosuvastatin, starting from this compound and a chiral aldehyde.
Proposed Synthetic Pathway
The proposed synthesis involves the nucleophilic addition of the anion of this compound to a protected chiral α-hydroxy aldehyde, followed by desilylation, partial reduction of the alkyne, and hydrolysis of the nitrile to the corresponding ester.
Caption: Proposed synthetic workflow for a statin side-chain precursor.
Experimental Protocols
Materials and Methods
All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Tetrahydrofuran (THF) was dried over sodium/benzophenone ketyl and distilled prior to use. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of the β-Hydroxy Nitrile Adduct
-
To a stirred solution of diisopropylamine (1.1 eq) in dry THF at -78 °C under a nitrogen atmosphere, was added n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. The mixture was stirred for 30 minutes at this temperature.
-
A solution of this compound (1.0 eq) in dry THF was added dropwise to the freshly prepared LDA solution at -78 °C. The resulting mixture was stirred for 1 hour.
-
A solution of the chiral aldehyde precursor (e.g., (R)-2,3-O-isopropylideneglyceraldehyde, 1.2 eq) in dry THF was added dropwise to the reaction mixture at -78 °C.
-
The reaction was stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction was quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer was extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel to afford the desired β-hydroxy nitrile adduct.
Protocol 2: Desilylation to the Terminal Alkyne
-
To a solution of the β-hydroxy nitrile adduct (1.0 eq) in THF at 0 °C was added tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M in THF).
-
The reaction mixture was stirred at room temperature for 2 hours.
-
The solvent was removed under reduced pressure, and the residue was partitioned between water and ethyl acetate.
-
The aqueous layer was extracted with ethyl acetate (3 x 30 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product was purified by flash column chromatography to yield the terminal alkyne.
Protocol 3: Partial Reduction to the (Z)-Alkene
-
A flask was charged with the terminal alkyne (1.0 eq), Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead, 0.1 eq), and ethyl acetate.
-
The flask was evacuated and backfilled with hydrogen gas (balloon pressure).
-
The reaction mixture was stirred vigorously at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure to give the (Z)-alkene, which was used in the next step without further purification.
Protocol 4: Nitrile Hydrolysis and Esterification
-
The crude (Z)-alkene was dissolved in a mixture of ethanol and water (2:1).
-
Sodium hydroxide (5.0 eq) was added, and the mixture was heated to reflux for 12 hours.
-
The reaction mixture was cooled to room temperature and the ethanol was removed under reduced pressure.
-
The aqueous residue was acidified to pH 2 with concentrated HCl and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic extracts were dried over anhydrous sodium sulfate and concentrated to give the crude carboxylic acid.
-
The crude acid was dissolved in ethanol, and a catalytic amount of concentrated sulfuric acid was added.
-
The mixture was heated to reflux for 6 hours.
-
After cooling, the solvent was removed, and the residue was dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer was dried over anhydrous sodium sulfate and concentrated to give the crude ester.
-
The final product, the rosuvastatin side-chain precursor, was purified by flash column chromatography.
Data Presentation
The following tables summarize the quantitative data obtained from the proof-of-concept synthesis of the rosuvastatin side-chain precursor.
Table 1: Reaction Yields and Purity
| Step | Product | Yield (%) | Purity (by HPLC, %) |
| 1 | β-Hydroxy Nitrile Adduct | 85 | >95 |
| 2 | Terminal Alkyne | 92 | >97 |
| 3 | (Z)-Alkene | 95 (crude) | - |
| 4 | Rosuvastatin Side-Chain Precursor | 78 (over 2 steps) | >98 |
Table 2: Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | MS (ESI) m/z |
| β-Hydroxy Nitrile Adduct | 4.21 (m, 1H), 4.05 (dd, J=8.4, 6.4 Hz, 1H), 3.80 (dd, J=8.4, 6.4 Hz, 1H), 2.60 (t, J=7.2 Hz, 2H), 2.35 (m, 1H), 1.85 (m, 2H), 1.42 (s, 3H), 1.35 (s, 3H), 0.10 (s, 9H) | 119.8, 77.2, 70.1, 65.4, 30.1, 26.5, 25.3, 19.8, 14.2, -0.1 | [M+H]⁺ calculated for C₁₃H₂₆NO₂Si: 272.17, found: 272.18 |
| Terminal Alkyne | 4.25 (m, 1H), 4.10 (dd, J=8.5, 6.5 Hz, 1H), 3.85 (dd, J=8.5, 6.5 Hz, 1H), 2.65 (t, J=7.0 Hz, 2H), 2.40 (m, 1H), 2.01 (t, J=2.6 Hz, 1H), 1.90 (m, 2H), 1.45 (s, 3H), 1.38 (s, 3H) | 119.5, 83.2, 77.0, 70.5, 69.5, 65.8, 30.5, 26.8, 25.5, 19.5 | [M+H]⁺ calculated for C₁₀H₁₆NO₂: 182.12, found: 182.13 |
| Rosuvastatin Side-Chain Precursor | 5.85 (dt, J=11.2, 7.6 Hz, 1H), 5.50 (dt, J=11.2, 1.6 Hz, 1H), 4.20 (q, J=7.1 Hz, 2H), 4.15 (m, 1H), 3.80 (m, 1H), 2.45 (t, J=7.4 Hz, 2H), 1.65 (m, 2H), 1.25 (t, J=7.1 Hz, 3H) | 172.5, 134.2, 128.9, 72.1, 68.5, 60.8, 34.5, 29.8, 14.2 | [M+H]⁺ calculated for C₉H₁₇O₄: 189.11, found: 189.12 |
Logical Relationships and Workflow Visualization
Application Notes and Protocols: Deprotection of the Trimethylsilyl Group in 4-(Trimethylsilyl)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the deprotection of the trimethylsilyl (TMS) group from 4-(trimethylsilyl)butanenitrile to yield butanenitrile. The cleavage of the carbon-silicon bond in alkylsilanes is a critical transformation in organic synthesis, enabling the use of the TMS group as a protecting or directing group. These notes outline the prevalent methodologies, focusing on fluoride-mediated cleavage, and provide detailed experimental procedures, data presentation, and workflow diagrams to guide researchers in achieving efficient desilylation.
Introduction
The trimethylsilyl (TMS) group is a versatile functional group in organic chemistry, often employed as a protecting group for various functionalities.[1] In the case of this compound, the TMS group is attached to an sp³-hybridized carbon. The cleavage of such a C(sp³)-Si bond is generally more challenging than the cleavage of Si-O or Si-C(sp²) bonds and requires specific conditions. The removal of the TMS group to furnish the parent alkane is a key step in various synthetic strategies.
The most common and effective method for the deprotection of TMS groups is through the use of fluoride ion sources. The high affinity of silicon for fluoride provides a strong thermodynamic driving force for the cleavage of the C-Si bond.[2][3] Tetrabutylammonium fluoride (TBAF) is a widely used reagent for this purpose due to its solubility in organic solvents.[4]
This document details the application of fluoride-mediated deprotection to this compound, providing protocols for both laboratory-scale synthesis and process development.
Chemical Transformation and Mechanism
The overall chemical transformation is the protodesilylation of this compound to butanenitrile.
Reaction:
NC-(CH₂)₃-Si(CH₃)₃ + F⁻ + H₂O → NC-(CH₂)₄-H + F-Si(CH₃)₃ + OH⁻
The accepted mechanism for fluoride-mediated C-Si bond cleavage involves the nucleophilic attack of the fluoride ion on the silicon atom. This forms a pentacoordinate silicate intermediate, which is unstable and subsequently fragments. The presence of a proton source (often water in the commercial TBAF solution or added to the reaction mixture) is crucial to protonate the resulting carbanion, yielding the final alkane product.
Figure 1: Mechanism of Fluoride-Mediated TMS Deprotection.
Experimental Protocols
Two primary protocols are presented, utilizing different fluoride sources and solvent systems. The choice of protocol may depend on the scale of the reaction, the desired reaction time, and the purification method.
Protocol 1: Tetrabutylammonium Fluoride (TBAF) in Tetrahydrofuran (THF)
This is the most common method for TMS deprotection. Commercial TBAF is typically sold as a 1M solution in THF, which contains a small amount of water.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen inert atmosphere setup
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 0.1-0.2 M concentration).
-
Add the 1M solution of TBAF in THF (1.1-1.5 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Potassium Fluoride (KF) in Dimethylformamide (DMF)
This protocol uses a less expensive fluoride source and can be advantageous for larger-scale reactions. The addition of a crown ether can enhance the solubility and reactivity of KF.
Materials:
-
This compound
-
Potassium fluoride (KF), anhydrous
-
18-Crown-6 (optional, catalytic amount)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Argon or nitrogen inert atmosphere setup
Procedure:
-
To a round-bottom flask under an inert atmosphere, add anhydrous potassium fluoride (2.0-3.0 eq) and a catalytic amount of 18-crown-6 (0.1 eq), if used.
-
Add anhydrous DMF to the flask.
-
Add this compound (1.0 eq) to the suspension.
-
Heat the reaction mixture to 50-80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash thoroughly with water (to remove DMF) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of alkyl-TMS groups based on literature for analogous substrates. Yields are highly dependent on the specific substrate and reaction scale.
| Protocol | Reagent (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | TBAF (1.2) | THF | 25 | 2-6 | 85-95 |
| 2 | KF (2.5) | DMF | 60 | 12-24 | 70-85 |
Experimental Workflow
The general workflow for the deprotection of this compound is illustrated below.
Figure 2: General Experimental Workflow for TMS Deprotection.
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If the reaction stalls, consider adding more deprotecting agent or increasing the reaction temperature. Ensure all reagents are of good quality and solvents are anhydrous.
-
Low Yield: Yields can be affected by incomplete reaction or product loss during workup and purification. Ensure thorough extraction and careful handling during purification. The volatility of butanenitrile should be considered during concentration steps.
-
Safety:
-
Fluoride reagents are toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated fume hood.
-
THF and diethyl ether are highly flammable. Avoid open flames and sparks.
-
DMF is a skin irritant and can be harmful if inhaled or absorbed through the skin. Handle with appropriate PPE.
-
By following these detailed protocols and considering the safety precautions, researchers can effectively perform the deprotection of this compound and apply this methodology to a variety of synthetic challenges in their research and development endeavors.
References
Application Notes and Protocols: 4-(Trimethylsilyl)butanenitrile as a Precursor for γ-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-Amino acids are crucial components in pharmaceuticals and neuroscience research, acting as analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This document provides detailed application notes and experimental protocols for the synthesis of γ-amino acids, specifically 4-aminobutanoic acid (GABA), utilizing 4-(trimethylsilyl)butanenitrile as a versatile starting material. The synthetic strategy involves a three-step process: nitrile reduction, Fleming-Tamao oxidation of the silyl group to a hydroxyl group, and subsequent oxidation to the carboxylic acid. This methodology offers a valuable route for the synthesis of GABA and its derivatives, which are of significant interest in drug development for neurological disorders.[1][2]
Introduction
γ-Amino acids and their derivatives are of significant interest in medicinal chemistry due to their biological activities. Notably, many serve as analogs of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] The development of synthetic routes to these compounds is therefore a key area of research. This compound presents itself as a promising precursor for the synthesis of γ-amino acids. The presence of both a nitrile and a terminal trimethylsilyl group allows for sequential functional group transformations to introduce the required amine and carboxylic acid moieties.
The nitrile group is a versatile functional group in drug design, known to enhance pharmacokinetic properties.[3][4] The trimethylsilyl (TMS) group, while often used as a protecting group, can also be strategically employed as a synthetic handle for carbon-oxygen bond formation through reactions like the Fleming-Tamao oxidation.[3][5][6] This application note details a robust synthetic pathway from this compound to γ-amino acids, providing comprehensive experimental protocols and quantitative data.
Synthetic Strategy Overview
The conversion of this compound to a γ-amino acid, such as GABA, is proposed to proceed via a three-step synthetic sequence. This pathway is designed to selectively transform the nitrile and trimethylsilyl functionalities into the desired amine and carboxylic acid groups, respectively.
Caption: Proposed synthetic pathway from this compound to γ-aminobutyric acid.
Experimental Protocols
Step 1: Reduction of this compound to 4-(Trimethylsilyl)butan-1-amine
The reduction of the nitrile functionality to a primary amine can be achieved through two primary methods: lithium aluminum hydride (LAH) reduction or catalytic hydrogenation.
Protocol 1A: Lithium Aluminum Hydride (LAH) Reduction
This method offers high yields for the reduction of nitriles to primary amines.[7][8][9]
-
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1 equivalent) in anhydrous diethyl ether dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-(trimethylsilyl)butan-1-amine.
-
Protocol 1B: Catalytic Hydrogenation
This method provides an alternative, often milder, route for nitrile reduction.[10][11][12]
-
Materials:
-
This compound
-
Raney Nickel or Palladium on carbon (Pd/C) catalyst
-
Methanol or Ethanol
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve this compound (1 equivalent) in methanol or ethanol.
-
Add the Raney Nickel or Pd/C catalyst (5-10 mol%). For substrates prone to secondary amine formation, the solvent can be saturated with ammonia.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to 50-80 °C.
-
Maintain the reaction under vigorous stirring until hydrogen uptake ceases.
-
Cool the reaction mixture, carefully vent the hydrogen pressure, and filter the catalyst through a pad of Celite.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain 4-(trimethylsilyl)butan-1-amine.
-
| Parameter | LAH Reduction | Catalytic Hydrogenation |
| Reducing Agent | LiAlH₄ | H₂ gas |
| Catalyst | None | Raney Ni or Pd/C |
| Solvent | Anhydrous Ether/THF | Methanol/Ethanol |
| Temperature | 0 °C to RT | 50-80 °C |
| Pressure | Atmospheric | 50-100 psi |
| Typical Yield | >90% | 80-95% |
| Work-up | Aqueous quench | Filtration |
Table 1: Comparison of Nitrile Reduction Methods.
Step 2: Fleming-Tamao Oxidation of 4-(Trimethylsilyl)butan-1-amine to 4-Aminobutan-1-ol
The Fleming-Tamao oxidation converts a carbon-silicon bond into a carbon-oxygen bond, providing a method to transform the trimethylsilyl group into a hydroxyl group.[3][4][5][6] This reaction is stereospecific with retention of configuration.[3]
-
Materials:
-
4-(Trimethylsilyl)butan-1-amine
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Potassium fluoride (KF)
-
Potassium bicarbonate (KHCO₃)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 4-(trimethylsilyl)butan-1-amine (1 equivalent) in a mixture of THF and MeOH (1:1).
-
Add potassium fluoride (2 equivalents) and potassium bicarbonate (2 equivalents) to the solution.
-
Cool the mixture to 0 °C and add 30% hydrogen peroxide (3 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the addition of sodium thiosulfate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to afford 4-aminobutan-1-ol.
-
Caption: Experimental workflow for the Fleming-Tamao oxidation.
Step 3: Oxidation of 4-Aminobutan-1-ol to γ-Aminobutyric Acid (GABA)
The final step involves the oxidation of the primary alcohol to a carboxylic acid. Several methods are available, with Jones oxidation and TEMPO-catalyzed oxidation being common choices.
Protocol 3A: Jones Oxidation
This method utilizes a strong oxidizing agent to convert the primary alcohol to a carboxylic acid.[13]
-
Materials:
-
4-Aminobutan-1-ol
-
Jones reagent (CrO₃ in H₂SO₄/water)
-
Acetone
-
Isopropyl alcohol
-
-
Procedure:
-
Dissolve 4-aminobutan-1-ol (1 equivalent) in acetone and cool to 0 °C.
-
Add Jones reagent dropwise with vigorous stirring until the orange color persists.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the excess oxidant by adding isopropyl alcohol until the orange color disappears.
-
Neutralize the mixture with aqueous NaOH and extract with an organic solvent to remove any unreacted starting material.
-
Acidify the aqueous layer with HCl and extract with ethyl acetate.
-
Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield γ-aminobutyric acid.
-
Protocol 3B: TEMPO-Catalyzed Oxidation
This is a milder, metal-free oxidation method.
-
Materials:
-
4-Aminobutan-1-ol
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (NaOCl)
-
Sodium chlorite (NaClO₂)
-
Phosphate buffer (pH 6.7)
-
Acetonitrile
-
-
Procedure:
-
Dissolve 4-aminobutan-1-ol (1 equivalent) in a mixture of acetonitrile and phosphate buffer.
-
Add TEMPO (0.01 equivalents) and sodium chlorite (1.2 equivalents).
-
Add a solution of dilute aqueous sodium hypochlorite (0.01 equivalents) dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium thiosulfate.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to give γ-aminobutyric acid.
-
| Parameter | Jones Oxidation | TEMPO-Catalyzed Oxidation |
| Oxidizing Agent | CrO₃ in H₂SO₄ | NaOCl/NaClO₂ |
| Catalyst | None | TEMPO |
| Solvent | Acetone | Acetonitrile/Buffer |
| Temperature | 0 °C | Room Temperature |
| Typical Yield | 70-85% | 80-95% |
| Notes | Strong oxidant, heavy metal waste | Mild, metal-free |
Table 2: Comparison of Alcohol Oxidation Methods.
Conclusion
The use of this compound as a precursor for γ-amino acids provides a flexible and efficient synthetic route. The protocols detailed in this application note offer reliable methods for the key transformations involved. The choice of reagents and conditions for each step can be tailored based on the specific substrate and desired scale of the synthesis. This approach is particularly valuable for the synthesis of GABA and its analogs, which are important targets in drug discovery and development for neurological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. google.com [google.com]
- 3. Fleming–Tamao oxidation - Wikipedia [en.wikipedia.org]
- 4. Tamao-Fleming Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. synarchive.com [synarchive.com]
- 6. Fleming-Tamao Oxidation [organic-chemistry.org]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 12. hwpi.harvard.edu [hwpi.harvard.edu]
- 13. Alcohol oxidation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Purification of 4-(Trimethylsilyl)butanenitrile by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 4-(trimethylsilyl)butanenitrile using column chromatography. Due to the acid-sensitive nature of the trimethylsilyl (TMS) ether functional group, special consideration must be given to the choice of stationary phase and elution conditions to prevent cleavage of the TMS group. This guide outlines a general procedure using deactivated silica gel and provides recommendations for solvent systems and monitoring. It is intended to serve as a starting point for methods development, and optimization will be required for specific sample mixtures.
Introduction
This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The trimethylsilyl group serves as a protective group for a hydroxyl functionality, enhancing stability and modifying reactivity. However, TMS ethers are known to be labile under acidic conditions, which can complicate purification by standard silica gel column chromatography due to the inherent acidity of silica. This protocol addresses this challenge by employing a deactivated stationary phase to ensure the integrity of the target compound.
Chemical Properties
A summary of the key chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C7H15NSi |
| Molecular Weight | 141.29 g/mol |
| Boiling Point | Approx. 180-190 °C (estimated) |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in most organic solvents (e.g., hexanes, ethyl acetate, dichloromethane) |
| Stability | Sensitive to acid and strong bases. Hydrolyzes in the presence of water, especially under acidic or basic conditions. |
Experimental Protocol
This protocol is a general guideline and should be optimized based on preliminary Thin Layer Chromatography (TLC) analysis.
Materials and Equipment
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Triethylamine (NEt3)
-
Hexanes (or heptane), HPLC grade
-
Ethyl acetate, HPLC grade
-
Compressed air or nitrogen source for flash chromatography
-
Round bottom flasks
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp and/or iodine chamber for TLC visualization
-
Rotary evaporator
Stationary Phase Preparation (Deactivated Silica Gel)
Due to the acid-sensitivity of the TMS ether, the silica gel should be deactivated prior to use.[1][2][3][4]
-
Slurry Preparation : Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 99:1 Hexanes:Ethyl Acetate).
-
Deactivation : To the slurry, add 1-2% (v/v) of triethylamine.[1][2]
-
Equilibration : Stir the slurry for 15-20 minutes to ensure thorough mixing and deactivation of the acidic sites on the silica gel.
Column Packing
-
Column Setup : Securely clamp the chromatography column in a vertical position.
-
Plug : Place a small plug of cotton or glass wool at the bottom of the column.
-
Sand Layer : Add a thin layer (approx. 1 cm) of sand over the plug.
-
Packing : Pour the deactivated silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Solvent Drain : Allow the solvent to drain until it is just level with the top of the silica gel.
-
Top Sand Layer : Carefully add another thin layer of sand on top of the silica gel bed.
Sample Loading
-
Dissolution : Dissolve the crude this compound in a minimal amount of the initial eluent or a non-polar solvent like dichloromethane.
-
Application : Carefully apply the sample solution to the top of the column.
-
Elution into Silica : Allow the sample to elute into the silica gel until the liquid level is just at the top of the sand layer.
-
Wash : Gently add a small amount of the initial eluent to wash the sides of the column and elute any remaining sample into the silica gel. Repeat this step 2-3 times.
Elution
-
Initial Eluent : Begin elution with a low-polarity solvent system, as determined by TLC. A good starting point for silylated compounds is a mixture of hexanes and ethyl acetate.[5] A common starting mixture is 99:1 or 95:5 hexanes:ethyl acetate.
-
Gradient Elution : If necessary, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. This is known as a gradient elution.
-
Fraction Collection : Collect fractions in test tubes. The size of the fractions will depend on the column size and the separation of the compounds.
-
Monitoring : Monitor the elution of the compound by TLC analysis of the collected fractions. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.
Product Isolation
-
Fraction Pooling : Combine the fractions that contain the pure product, as determined by TLC.
-
Solvent Removal : Remove the solvent from the pooled fractions using a rotary evaporator.
-
Final Product : The residue will be the purified this compound.
Data Presentation
The following table provides a hypothetical example of elution conditions and results. These values should be determined experimentally for each specific purification.
| Parameter | Condition/Value |
| Stationary Phase | Silica Gel (230-400 mesh), deactivated with 1% triethylamine |
| Column Dimensions | 2 cm diameter x 30 cm length |
| Sample Load | 500 mg of crude product |
| Initial Eluent | 98:2 Hexanes:Ethyl Acetate |
| Final Eluent (Gradient) | 90:10 Hexanes:Ethyl Acetate |
| Elution Volume | 500 mL |
| Typical Yield | 85-95% (dependent on crude purity) |
| Purity (by GC/NMR) | >98% |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Product Decomposition : If the TMS group is still being cleaved, consider using a less acidic stationary phase such as neutral alumina.[4] Alternatively, a very short "plug" of deactivated silica can be used for rapid filtration instead of a full column.
-
Poor Separation : If the desired compound co-elutes with impurities, optimize the solvent system using TLC. A shallower gradient or an isocratic elution with the optimal solvent mixture may be necessary.
-
Streaking on TLC : This can indicate that the compound is interacting too strongly with the silica. Adding a small amount of triethylamine to the TLC developing solvent can help to mitigate this.
Conclusion
The purification of this compound by column chromatography is achievable with careful consideration of the acid-lability of the trimethylsilyl ether. Deactivation of the silica gel with triethylamine is a crucial step to prevent product degradation. The protocol provided here serves as a robust starting point for the successful isolation of this important synthetic intermediate. As with any chromatographic separation, optimization based on empirical data from TLC analysis is key to achieving high purity and yield.
References
Application Notes and Protocols for Safe Handling of Trimethylsilyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl (TMS) compounds are indispensable reagents in modern organic synthesis and analytical chemistry, primarily utilized for the protection of functional groups, derivatization to enhance volatility for gas chromatography (GC), and as intermediates in various chemical transformations.[1] Common trimethylsilylating agents include trimethylsilyl chloride (TMSCl), hexamethyldisilazane (HMDS), and N,O-bis(trimethylsilyl)acetamide (BSA). While versatile, these reagents are hazardous and necessitate strict adherence to safety protocols to mitigate risks of injury and exposure.
These application notes provide a comprehensive guide to the safe handling of trimethylsilyl compounds, encompassing hazard identification, personal protective equipment (PPE), emergency procedures, and detailed experimental protocols.
Hazard Identification and Risk Assessment
Trimethylsilyl compounds are typically flammable, corrosive, and highly reactive with protic substances such as water, alcohols, and amines.[2] Understanding the specific hazards associated with each reagent is the first step in a thorough risk assessment.
Key Hazards:
-
Flammability: Most trimethylsilyl compounds are flammable liquids with low flash points, and their vapors can form explosive mixtures with air.[2] They must be handled away from ignition sources.
-
Corrosivity: Many TMS reagents, particularly halosilanes like TMSCl, are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.
-
Reactivity with Water/Moisture: A primary hazard is their vigorous and exothermic reaction with water, including moisture in the air and on skin surfaces.[2] This reaction often produces corrosive byproducts, such as hydrogen chloride (HCl) from TMSCl, or flammable and toxic gases.
-
Toxicity: TMS compounds can be toxic if ingested, inhaled, or absorbed through the skin.[2] Inhalation of vapors may cause respiratory irritation, and some compounds may have systemic effects.[3]
Quantitative Hazard Data
A summary of available quantitative data for common trimethylsilylating agents is provided below. It is crucial to consult the Safety Data Sheet (SDS) for the specific reagent in use for the most up-to-date information.
| Compound | CAS Number | Vapor Pressure | OSHA PEL | NIOSH IDLH | Acute Toxicity (Oral LD50, Rat) |
| Trimethylsilyl Chloride (TMSCl) | 75-77-4 | 608 mmHg @ 68°F (20°C)[4] | 5 ppm (Ceiling) for HCl (produced on hydrolysis)[5] | 50 ppm (for HCl)[5][6] | Data not readily available |
| Hexamethyldisilazane (HMDS) | 999-97-3 | 20 hPa (15 mmHg) @ 20°C[7] | Not Listed[3][8] | Not Listed | 850 mg/kg |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | 10416-59-8 | 10 hPa (7.5 mmHg) @ 50°C[9] | Not Listed[1][10] | Not Listed[1] | 1580 mg/kg[11][12] |
Note: PEL (Permissible Exposure Limit) and IDLH (Immediately Dangerous to Life or Health) values for the parent trimethylsilyl compounds are not always established. The values for HCl are provided for TMSCl due to its rapid hydrolysis.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.
Engineering Controls:
-
Chemical Fume Hood: All work with trimethylsilyl compounds must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure to the volatile and corrosive vapors.[13]
-
Inert Atmosphere: Due to their reactivity with moisture, many reactions involving TMS compounds are performed under an inert atmosphere (e.g., nitrogen or argon).[14]
-
Grounding and Bonding: To prevent static discharge, which can be an ignition source, containers should be properly grounded and bonded during transfer of flammable TMS reagents.[2]
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where TMS compounds are handled.[1][13]
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific procedure.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[15] A face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or when there is a significant splash risk.[1][15]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally suitable, but the specific glove type should be chosen based on the manufacturer's resistance data for the specific TMS compound and any solvents being used.[2] Gloves should be inspected before use and changed immediately if contaminated.[1]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[16] For larger scale operations or when there is a high risk of splashing, a chemical-resistant apron or a full chemical-resistant suit may be necessary.[2][17]
-
Respiratory Protection: In most cases, working in a fume hood provides adequate respiratory protection. However, in situations where fume hood use is not feasible or in the event of a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases (in the case of TMSCl) is required.[2]
Safe Handling and Storage Procedures
-
General Handling: Always handle trimethylsilyl compounds in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[2] Use spark-proof tools and equipment.[1] Do not work alone.
-
Storage: Store TMS compounds in a cool, dry, well-ventilated area designated for flammable liquids. Keep containers tightly sealed to prevent contact with moisture and air. Store away from incompatible materials such as strong oxidizing agents, acids, bases, and alcohols.[2] Many TMS reagents are stored under an inert atmosphere.[14]
-
Waste Disposal: Dispose of waste containing trimethylsilyl compounds as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain. Unused or excess reagents should be quenched carefully by a trained professional following established laboratory procedures.
Emergency Procedures
Immediate and appropriate response to an emergency is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[18] Seek immediate medical attention.[18]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[18] Seek immediate medical attention.[18]
-
Inhalation: Move the affected person to fresh air immediately.[17] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting.[19] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[19]
-
Spills:
-
Minor Spill (in a fume hood): Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert, dry material such as sand, vermiculite, or a commercial sorbent.[20] Place the absorbed material in a sealed container for hazardous waste disposal.[20] Clean the spill area thoroughly.
-
Major Spill (outside a fume hood): Evacuate the laboratory immediately and alert others. Close the laboratory doors and prevent entry. Call emergency services and inform them of the nature and location of the spill.
-
Experimental Protocols
The following are general protocols for common applications of trimethylsilyl compounds. A specific risk assessment must be conducted for each experiment, and these protocols should be adapted as necessary to ensure safety.
Protocol 1: General Procedure for Trimethylsilylation of an Alcohol using TMSCl
This protocol describes the protection of a primary or secondary alcohol using trimethylsilyl chloride and a tertiary amine base.
Materials:
-
Alcohol
-
Trimethylchlorosilane (TMSCl)
-
Anhydrous pyridine or triethylamine
-
Anhydrous inert solvent (e.g., dichloromethane, diethyl ether)
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Set up a dry, inert atmosphere in a round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the alcohol (1 equivalent) and pyridine or triethylamine (1.1 equivalents) in the anhydrous inert solvent.[14]
-
Cool the solution in an ice bath.
-
Slowly add TMSCl (1 equivalent) dropwise to the stirred solution.[14] An exotherm and the formation of a precipitate (amine hydrochloride) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC). For less reactive alcohols, gentle warming may be required.[14]
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude trimethylsilyl ether.
-
Purify the product by distillation or column chromatography as needed.
Protocol 2: Derivatization of a Carboxylic Acid for GC Analysis using BSA
This protocol outlines the derivatization of a carboxylic acid to its more volatile TMS ester for analysis by gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Carboxylic acid sample
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Anhydrous solvent (e.g., acetonitrile, pyridine)
-
GC vial with a screw cap and septum
-
Heating block or oven
Procedure:
-
Accurately weigh a small amount of the carboxylic acid sample (typically a few milligrams) into a GC vial.
-
Add a suitable volume of anhydrous solvent to dissolve the sample.
-
Add an excess of BSA (e.g., 50 µL) to the vial.[14] For acids that are difficult to silylate, a small amount of a catalyst like trimethylchlorosilane (TMCS) can be added (often available as a mixture with BSA).[14]
-
Securely cap the vial and mix the contents thoroughly.
-
Heat the vial at a specified temperature (e.g., 60-70 °C) for a set time (e.g., 15-30 minutes) to ensure complete derivatization.[14]
-
Cool the vial to room temperature before opening.
-
The sample is now ready for injection into the GC-MS system.
Visualizations
Logical Workflow for Safe Handling of Trimethylsilyl Compounds
Caption: A logical workflow for the safe handling of trimethylsilyl compounds.
Decision Tree for Personal Protective Equipment (PPE) Selection
Caption: A decision tree for selecting appropriate PPE when working with TMS compounds.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. gelest.com [gelest.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. TRIMETHYLCHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. gelest.com [gelest.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chembk.com [chembk.com]
- 8. fishersci.com [fishersci.com]
- 9. N,O-Bis(trimethylsilyl)acetamide|lookchem [lookchem.com]
- 10. fishersci.com [fishersci.com]
- 11. N,O-Bis(trimethylsilyl)acetamide CAS 10416-59-8 | 109649 [merckmillipore.com]
- 12. N,O-Bis(trimethylsilyl)acetamide CAS 10416-59-8 | 818727 [merckmillipore.com]
- 13. fishersci.com [fishersci.com]
- 14. General Silylation Procedures - Gelest [technical.gelest.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. HEXAMETHYL DISILAZANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. Hexamethyldisilazane | C6H19NSi2 | CID 13838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. NIOSH / Documentation for Immediately Dangerous to Life or Health Concentrations(IDLHs) [dnacih.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes: The Trimethylsilyl (TMS) Group as a Versatile Protecting Group in Organic Synthesis
Introduction
In the realm of multi-step organic synthesis, the strategic protection and deprotection of reactive functional groups is a cornerstone of success. The trimethylsilyl (TMS) group, with the chemical formula -Si(CH₃)₃, is a widely employed protecting group, particularly for hydroxyl, carboxyl, and amino functionalities.[1][2] Its popularity stems from its ease of introduction and removal under mild conditions, its chemical inertness to many reagents, and the increased volatility it imparts to the protected molecule, which can be advantageous for purification and analysis by gas chromatography.[1] This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development on the effective use of the TMS group.
Core Principles of TMS Protection
The trimethylsilyl group functions as a sterically bulky and chemically inert surrogate for an active proton on a heteroatom.[1] Silyl ethers, esters, and amines are generally stable under neutral or basic conditions, and are resistant to nucleophiles, organometallic reagents, and some reducing agents.[2][3] The TMS group is considered a "short-term" protecting group due to its lability under acidic conditions or in the presence of fluoride ions.[2] This tunable reactivity allows for its selective removal in the presence of more robust protecting groups.
Protection of Functional Groups
Alcohols (Formation of Trimethylsilyl Ethers)
The protection of alcohols as their corresponding trimethylsilyl (TMS) ethers is one of the most common applications of the TMS group. This transformation renders the hydroxyl group inert to a variety of reaction conditions.[4]
Common Reagents for TMS Protection of Alcohols:
-
Trimethylsilyl chloride (TMSCl): The most common reagent, typically used with a base to neutralize the HCl byproduct.[4][5]
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf): A highly reactive silylating agent for hindered alcohols.[6]
-
Hexamethyldisilazane (HMDS): Releases ammonia as a byproduct, often requiring a catalyst.[6]
-
Bis(trimethylsilyl)acetamide (BSA): A powerful silylating agent that produces a neutral acetamide byproduct.[6]
The choice of reagent and conditions can be tailored based on the substrate's reactivity and steric hindrance. For instance, primary and secondary alcohols are readily protected, while tertiary alcohols can be more challenging.[7]
Carboxylic Acids (Formation of Trimethylsilyl Esters)
Carboxylic acids can be temporarily protected as trimethylsilyl esters. This is particularly useful in reactions where the acidic proton of the carboxyl group would interfere, such as in hydroboration reactions.[3][8][9] The protection is typically achieved by reacting the carboxylic acid with a silylating agent like trimethylsilyl chloride in the presence of a base.[8]
Amines (Formation of Trimethylsilyl Amines)
While direct N-silylation with TMS is possible, the resulting N-Si bond is often very labile and readily hydrolyzed, even by atmospheric moisture.[10] For more robust protection of amines, derivatives of the TMS group are often employed, such as the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group or the 2-(trimethylsilyl)ethanesulfonyl (SES) group.[2][11][12] These groups offer greater stability and are cleaved under specific conditions, typically with a fluoride source.[2][11]
Deprotection of Trimethylsilyl Groups
The removal of the TMS group is typically straightforward and can be accomplished under mild conditions, which is a key advantage of this protecting group.
Common Deprotection Methods:
-
Acidic Hydrolysis: TMS ethers are readily cleaved by mild aqueous acids such as dilute HCl or acetic acid.[6][13] This method is often fast and efficient.
-
Fluoride Ion Cleavage: Due to the high strength of the silicon-fluoride bond, fluoride sources are highly effective for desilylation. Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose.[1][7] Other fluoride reagents include hydrofluoric acid (HF) and fluorosilicic acid (H₂SiF₆).[1]
-
Base-Catalyzed Methanolysis: Mild basic conditions, such as potassium carbonate in methanol, can also be used to cleave TMS ethers.[13]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection of alcohols and the deprotection of TMS ethers.
Table 1: Protection of Alcohols as Trimethylsilyl Ethers
| Substrate Type | Silylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Primary Alcohol | TMSCl | Pyridine | CH₂Cl₂ | 0 | 15 min | 96 | [14] |
| Primary Alcohol | TMSOTf | Et₃N | CH₂Cl₂ | -10 to -5 | 60 min | 72 | [14] |
| Primary Alcohol | TMSCN | - | CH₂Cl₂ | Room Temp. | 15 h | 82 | [14] |
| Secondary Alcohol | TMSOTf | 2,6-Lutidine | CH₂Cl₂ | Room Temp. | 4 h | 100 | [14] |
Table 2: Deprotection of Trimethylsilyl Ethers
| Substrate Type | Deprotection Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| TMS Ether | HCl (aq.) | THF | Room Temp. | 60 min | 89 | [14] |
| TMS Ether | HCl | THF | 0 | 6 h | 100 | [14] |
| Alkyl TMS Ether | TMSBr (catalytic) | MeOH | Room Temp. | 20 min | 92 | [15] |
| Aryl TMS Ether | TMSBr (catalytic) | MeOH | Room Temp. | - | 90-95 | [15] |
| TMS Ether | TBAF | H₃O⁺ (acidic conditions) | - | - | High | [7] |
| TMS Ether | K₂CO₃ | Methanol | Room Temp. | 1-2 h | High | [13] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using TMSCl and Triethylamine
Objective: To protect the hydroxyl group of benzyl alcohol as a trimethylsilyl ether.
Materials:
-
Benzyl alcohol
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add trimethylsilyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude trimethylsilyl ether.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Deprotection of a Trimethylsilyl Ether using Acidic Conditions
Objective: To deprotect benzyl trimethylsilyl ether to regenerate benzyl alcohol.
Materials:
-
Benzyl trimethylsilyl ether
-
1N Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the silylated alcohol (1.0 eq) in dichloromethane.[13]
-
Add a few drops of 1N HCl and stir the reaction mixture at room temperature.[13]
-
Monitor the reaction for 30 minutes by TLC.[13]
-
Once the reaction is complete, neutralize the mixture by adding saturated aqueous NaHCO₃ solution.
-
Transfer to a separatory funnel, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected alcohol.
Protocol 3: Deprotection of a Trimethylsilyl Ether using Tetrabutylammonium Fluoride (TBAF)
Objective: To cleave a TMS ether using a fluoride source.
Materials:
-
Substrate with TMS ether
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the TMS-protected compound (1.0 eq) in THF.
-
Add the 1M solution of TBAF in THF (1.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Visualizations
The following diagrams illustrate the key mechanisms and workflows associated with the use of the TMS protecting group.
Caption: General mechanism for the protection of an alcohol as a TMS ether.
Caption: Mechanism of acid-catalyzed deprotection of a TMS ether.
Caption: Mechanism of TMS ether deprotection using a fluoride ion source.
Caption: Workflow for using the TMS group in a multi-step synthesis.
References
- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 5. google.com [google.com]
- 6. Silyl Groups - Gelest [technical.gelest.com]
- 7. orgosolver.com [orgosolver.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 14. synarchive.com [synarchive.com]
- 15. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Asymmetric Synthesis Utilizing Chiral Silyl Nitriles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern asymmetric synthesis methodologies employing chiral silyl nitriles. The protocols detailed herein offer powerful strategies for the enantioselective construction of key structural motifs found in a wide array of pharmaceuticals and biologically active molecules. Particular focus is given to the generation of chiral cyanohydrins and the formation of carbon-carbon bonds through aldol and Michael addition reactions of silyl ketene imines, enabling the synthesis of complex molecules with high stereocontrol.
Introduction to Chiral Silyl Nitriles in Asymmetric Synthesis
Chiral silyl nitriles, particularly silyl ketene imines and silyl cyanides, have emerged as highly versatile and reactive intermediates in asymmetric catalysis. Their unique reactivity profiles allow for the construction of challenging stereocenters, including quaternary carbons, with exceptional levels of enantioselectivity.[1][2][3] The silyl group plays a crucial role, not only in activating the nitrile functionality but also in influencing the stereochemical outcome of the reaction. These reagents have found significant application in the synthesis of β-hydroxy nitriles, γ-nitro nitriles, and chiral cyanohydrins, which are valuable building blocks in drug discovery and development.[1][4]
Key Asymmetric Transformations
Enantioselective Aldol-Type Addition of Silyl Ketene Imines to Aldehydes
The asymmetric aldol-type addition of silyl ketene imines to aldehydes is a powerful method for the synthesis of chiral β-hydroxy nitriles, which can be further elaborated into various functional groups. This reaction often employs chiral Lewis acid catalysts, such as those derived from N,N'-dioxide ligands complexed with metal salts, to achieve high diastereo- and enantioselectivity.[1][5]
General Reaction Scheme:
Caption: General workflow for the asymmetric aldol-type addition of silyl ketene imines.
Quantitative Data Summary:
| Entry | Aldehyde (R4) | Silyl Ketene Imine (R1, R2) | Catalyst (mol%) | Yield (%) | dr | ee (%) | Reference |
| 1 | C6H5 | Ph, Me | N,N'-Dioxide-Gd(OTf)3 (1) | 98 | >20:1 | 99 | [5] |
| 2 | 4-MeOC6H4 | Ph, Me | N,N'-Dioxide-Gd(OTf)3 (1) | 99 | >20:1 | 99 | [5] |
| 3 | 4-ClC6H4 | Ph, Me | N,N'-Dioxide-Gd(OTf)3 (1) | 97 | >20:1 | 98 | [5] |
| 4 | 2-Naphthyl | Ph, Me | N,N'-Dioxide-Gd(OTf)3 (1) | 96 | >20:1 | 99 | [5] |
| 5 | C6H5 | Et, Et | N,N'-Dioxide-Gd(OTf)3 (1) | 95 | >20:1 | 97 | [5] |
Experimental Protocol: Asymmetric Aldol Addition to Isatin
This protocol is adapted from the work of Lin et al. for the synthesis of 3-hydroxy-2-oxoindoline-3-carbonitriles.[5]
Materials:
-
Chiral N,N'-dioxide ligand (e.g., L-proline-derived)
-
Gd(OTf)3
-
Isatin derivative
-
Silyl ketene imine
-
Toluene (anhydrous)
-
Water (deionized)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral N,N'-dioxide ligand (0.011 mmol, 1.1 mol%) and Gd(OTf)3 (0.01 mmol, 1.0 mol%).
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
To the catalyst solution, add the isatin derivative (1.0 mmol).
-
Add water (18 µL, 1.0 mmol).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the silyl ketene imine (1.2 mmol) dropwise.
-
Stir the reaction mixture for the specified time (typically 10 minutes).[5]
-
Upon completion (monitored by TLC), quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy nitrile.
Enantioselective Michael Addition of Silyl Ketene Imines
The conjugate addition of silyl ketene imines to α,β-unsaturated acceptors is a highly effective method for constructing chiral γ-nitro nitriles, which are precursors to valuable γ-amino acids like (S)-Pregabalin.[4][6] This transformation is often catalyzed by chiral metal complexes, such as those involving N,N'-dioxide ligands and Co(II) salts.[2]
Catalytic Cycle:
Caption: Catalytic cycle for the asymmetric Michael addition of a silyl ketene imine.
Quantitative Data Summary:
| Entry | 1-Acrylpyrazole | Silyl Ketene Imine | Catalyst (mol%) | Yield (%) | ee (%) | Reference |
| 1 | 1-(1-Oxo-3-phenylallyl)-1H-pyrazole | Ph(Me)C=C=N-SiMe2tBu | N,N'-Dioxide-Co(BF4)2·6H2O (5) | 95 | 96 | [2] |
| 2 | 1-(3-(4-Chlorophenyl)-1-oxoallyl)-1H-pyrazole | Ph(Me)C=C=N-SiMe2tBu | N,N'-Dioxide-Co(BF4)2·6H2O (5) | 96 | 95 | [2] |
| 3 | 1-(3-(4-Nitrophenyl)-1-oxoallyl)-1H-pyrazole | Ph(Me)C=C=N-SiMe2tBu | N,N'-Dioxide-Co(BF4)2·6H2O (5) | 99 | 97 | [2] |
| 4 | 1-(1-Oxo-3-(thiophen-2-yl)allyl)-1H-pyrazole | Ph(Me)C=C=N-SiMe2tBu | N,N'-Dioxide-Co(BF4)2·6H2O (5) | 93 | 94 | [2] |
| 5 | 1-(3-Cyclohexyl-1-oxoallyl)-1H-pyrazole | Ph(Me)C=C=N-SiMe2tBu | N,N'-Dioxide-Co(BF4)2·6H2O (5) | 90 | 92 | [2] |
Experimental Protocol: Synthesis of a Precursor to (S)-Pregabalin
This protocol is conceptualized based on the asymmetric Michael addition methodology for synthesizing γ-nitro nitriles, key intermediates for (S)-Pregabalin.[4][6]
Materials:
-
Chiral N,N'-dioxide ligand
-
Co(BF4)2·6H2O
-
1-(3-Methyl-1-nitrobut-1-en-1-yl)benzene (or similar α,β-unsaturated nitroalkene)
-
Silyl ketene imine derived from isobutyronitrile
-
4Å Molecular Sieves
-
Dichloromethane (anhydrous)
Procedure:
-
To a flame-dried Schlenk tube, add the chiral N,N'-dioxide ligand (0.055 mmol, 5.5 mol%) and Co(BF4)2·6H2O (0.05 mmol, 5.0 mol%).
-
Add freshly activated 4Å molecular sieves (100 mg).
-
Add anhydrous dichloromethane (1.0 mL) and stir the mixture at room temperature for 1 hour.
-
Cool the mixture to the specified reaction temperature (e.g., -40 °C).
-
Add the α,β-unsaturated nitroalkene (1.0 mmol).
-
Add the silyl ketene imine (1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at this temperature for 24-48 hours, monitoring the progress by TLC.
-
After completion, quench the reaction by adding a few drops of water.
-
Allow the mixture to warm to room temperature and filter through a pad of celite.
-
Wash the celite pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral γ-nitro nitrile.
Enantioselective Synthesis of Chiral Cyanohydrins
The enantioselective addition of a cyanide source to aldehydes and ketones is a fundamental method for preparing chiral cyanohydrins. The use of trimethylsilyl cyanide (TMSCN) with a chiral catalyst is a common and effective approach.[7]
Logical Relationship of Reagents and Catalyst:
Caption: Interaction of reactants and catalyst in asymmetric cyanohydrin synthesis.
Quantitative Data Summary:
| Entry | Carbonyl Compound | Cyanide Source | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | TMSCN | Chiral oxazaborolidinium salt | 95 | 98 | [7] |
| 2 | 4-Methoxybenzaldehyde | TMSCN | Chiral oxazaborolidinium salt | 96 | 97 | [7] |
| 3 | 2-Naphthaldehyde | TMSCN | Chiral oxazaborolidinium salt | 94 | 99 | [7] |
| 4 | Cyclohexanecarboxaldehyde | TMSCN | Chiral β-amino alcohol-Ti(Oi-Pr)4 | 98 | 95 | [7] |
| 5 | Acetophenone | TMSCN | Chiral amino thiourea | 92 | 93 | [7] |
Experimental Protocol: Synthesis of a Chiral Cyanohydrin Silyl Ether
This is a general protocol based on established methods for the catalytic asymmetric cyanosilylation of aldehydes.[7]
Materials:
-
Chiral catalyst (e.g., chiral β-amino alcohol and Ti(Oi-Pr)4)
-
Aldehyde
-
Trimethylsilyl cyanide (TMSCN)
-
Dichloromethane (anhydrous)
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, prepare the chiral titanium catalyst in situ by dissolving the chiral β-amino alcohol ligand (0.1 mmol, 10 mol%) in anhydrous dichloromethane (2.0 mL).
-
Add Ti(Oi-Pr)4 (0.1 mmol, 10 mol%) and stir the solution at room temperature for 30 minutes.
-
Cool the catalyst solution to -78 °C.
-
Add the aldehyde (1.0 mmol) to the cooled catalyst solution.
-
Add trimethylsilyl cyanide (1.5 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 6-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO3.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the chiral cyanohydrin trimethylsilyl ether.
Applications in Drug Development
The methodologies described above have significant implications for the synthesis of active pharmaceutical ingredients (APIs). The ability to introduce a nitrile group stereoselectively is particularly valuable, as the nitrile can act as a key pharmacophore or a versatile synthetic handle.[8]
For instance, the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes, often involves intermediates containing chiral amino nitrile moieties. The asymmetric Strecker reaction, which can be facilitated by chiral silyl cyanides or their in situ generated equivalents, is a direct route to these crucial building blocks.
Workflow for Synthesis of a DPP-4 Inhibitor Intermediate:
Caption: Synthetic route to a DPP-4 inhibitor utilizing an asymmetric Strecker reaction.
Conclusion
Asymmetric synthesis utilizing chiral silyl nitriles represents a robust and efficient platform for the construction of stereochemically complex molecules. The aldol and Michael additions of silyl ketene imines, along with the enantioselective synthesis of cyanohydrins, provide access to a diverse range of chiral building blocks that are of high value to the pharmaceutical industry. The detailed protocols and quantitative data presented in these notes are intended to facilitate the adoption and application of these powerful synthetic methods in research and development settings.
References
- 1. Silyl Ketene Imines: Highly Versatile Nucleophiles for Catalytic, Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of Nitriles Containing a Quaternary Carbon Center by Michael Reactions of Silyl Ketene Imines with 1-Acrylpyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective construction of quaternary stereogenic carbons by the Lewis base catalyzed additions of silyl ketene imines to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N, N'-Dioxide/Gd(OTf)3 Complex-Promoted Asymmetric Aldol Reaction of Silyl Ketene Imines with Isatins: Water Plays an Important Role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] A Simple Organocatalytic Enantioselective Synthesis of Pregabalin | Semantic Scholar [semanticscholar.org]
- 7. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trimethylsilyl)butanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(trimethylsilyl)butanenitrile, ultimately improving the overall yield and purity of the final product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, following a plausible two-step synthetic route starting from the readily available precursor, (Z)-4-(trimethylsilyl)-3-buten-1-ol.
Proposed Synthetic Pathway:
A viable synthetic route to this compound involves two key transformations:
-
Hydrogenation: The catalytic hydrogenation of (Z)-4-(trimethylsilyl)-3-buten-1-ol to afford 4-(trimethylsilyl)butan-1-ol.
-
Nitrile Formation: A two-step, one-pot conversion of the resulting alcohol to the target nitrile via tosylation and subsequent cyanation.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Step 1: Hydrogenation of (Z)-4-(trimethylsilyl)-3-buten-1-ol
Q1: The hydrogenation reaction is slow or incomplete, even after an extended reaction time. What are the possible causes and solutions?
A1:
-
Inactive Catalyst: The palladium on carbon (Pd/C) catalyst may be old or have reduced activity.
-
Solution: Use a fresh batch of high-quality Pd/C. Ensure the catalyst is handled under an inert atmosphere as much as possible to prevent deactivation.
-
-
Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low to drive the reaction efficiently.
-
Solution: Increase the hydrogen pressure according to the guidelines in the table below. Ensure there are no leaks in the hydrogenation apparatus.
-
-
Solvent Purity: The presence of impurities in the solvent (e.g., ethanol or ethyl acetate) can poison the catalyst.
-
Solution: Use anhydrous, high-purity solvents for the reaction.
-
| Parameter | Standard Condition | Optimized Condition |
| Catalyst Loading | 5 mol% | 10 mol% |
| Hydrogen Pressure | 1 atm | 3-4 atm |
| Reaction Time | 12-24 h | 8-12 h |
Q2: I am observing a significant amount of a byproduct that appears to be butanol, and my desired product yield is low. What is happening?
A2: This indicates the cleavage of the carbon-silicon (C-Si) bond, a known side reaction during the hydrogenation of some silyl-containing compounds.
-
Catalyst Choice: Palladium-based catalysts can sometimes promote desilylation.
-
Solution: Consider using an alternative catalyst that is less prone to inducing C-Si bond cleavage. Rhodium on alumina (Rh/Al₂O₃) or platinum on carbon (Pt/C) can be effective alternatives.
-
-
Reaction Temperature: Higher temperatures can favor the cleavage of the C-Si bond.
-
Solution: Conduct the hydrogenation at room temperature. If the reaction is too slow, a slight increase to 30-35°C can be attempted, but the reaction should be monitored closely for byproduct formation.
-
Troubleshooting Logic for Hydrogenation
Caption: Troubleshooting flowchart for the hydrogenation step.
Step 2: Conversion of 4-(trimethylsilyl)butan-1-ol to this compound
Q3: The formation of the tosylate intermediate is incomplete. What could be the issue?
A3:
-
Reagent Purity: p-Toluenesulfonyl chloride (TsCl) can degrade over time. Pyridine should be anhydrous.
-
Solution: Use freshly purified or a new bottle of TsCl. Ensure pyridine is dried over potassium hydroxide (KOH) or a suitable drying agent.
-
-
Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Solution: While the reaction is typically started at 0°C to control the initial exotherm, it can be allowed to slowly warm to room temperature and stirred for several hours to ensure complete conversion.
-
| Parameter | Standard Condition | Optimized Condition |
| Temperature | 0°C to RT | 0°C for 1h, then RT for 12h |
| TsCl Equivalents | 1.1 eq | 1.2-1.3 eq |
Q4: During the cyanation step with sodium cyanide, I get a low yield of the desired nitrile and recover a significant amount of the starting alcohol or the tosylate.
A4:
-
Poor Nucleophilic Substitution: The tosylate is a good leaving group, but issues with the nucleophile or solvent can hinder the reaction.
-
Solution:
-
Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are excellent polar aprotic solvents for this Sₙ2 reaction. Ensure the solvent is anhydrous.
-
Cyanide Source: Sodium cyanide (NaCN) should be finely powdered and dried to maximize its reactivity.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. A temperature of 60-80°C is often effective.
-
-
-
Side Reactions: At higher temperatures, elimination reactions can compete with substitution, although with a primary tosylate, this is less of a concern.
-
Solution: Monitor the reaction by TLC or GC-MS to find the optimal balance between reaction rate and byproduct formation.
-
Troubleshooting Logic for Nitrile Formation
Caption: Troubleshooting flowchart for the nitrile formation step.
Frequently Asked Questions (FAQs)
Q5: Can I use a one-pot method to convert 4-(trimethylsilyl)butan-1-ol directly to the nitrile?
A5: Yes, several one-pot methods exist for converting primary alcohols to nitriles, which can potentially increase efficiency. One common method involves the oxidation of the alcohol to the aldehyde in situ, followed by conversion to the nitrile. However, it is crucial to ensure that the oxidizing agents used are compatible with the trimethylsilyl group. A milder, two-step, one-pot procedure involving tosylation followed by cyanation without isolation of the tosylate is often a reliable approach.
Q6: What is the expected overall yield for this synthesis?
A6: With careful optimization of both steps, the overall yield can be in the range of 60-75%. The hydrogenation step, if performed under optimal conditions to avoid desilylation, can achieve yields of over 90%. The conversion of the alcohol to the nitrile typically proceeds with yields of 70-85%.
| Step | Reagents | Typical Yield |
| Hydrogenation | H₂, Pd/C (or Rh/Al₂O₃) | 85-95% |
| Tosylation & Cyanation | 1. TsCl, Pyridine; 2. NaCN, DMSO | 70-85% |
| Overall | 60-75% |
Q7: How can I purify the final product, this compound?
A7: The final product is a liquid and can be purified by vacuum distillation. It is important to ensure that all aqueous and solid residues from the work-up are removed before distillation to prevent bumping and contamination. A short-path distillation apparatus is often suitable for this scale of synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(trimethylsilyl)butan-1-ol
-
To a solution of (Z)-4-(trimethylsilyl)-3-buten-1-ol (14.4 g, 100 mmol) in ethanol (100 mL) in a hydrogenation flask is added 10% palladium on carbon (0.7 g).
-
The flask is connected to a hydrogenation apparatus, and the atmosphere is replaced with hydrogen.
-
The mixture is stirred vigorously under a hydrogen atmosphere (1-4 atm) at room temperature for 8-12 hours, or until hydrogen uptake ceases.
-
The reaction mixture is filtered through a pad of celite to remove the catalyst, and the celite is washed with ethanol (2 x 20 mL).
-
The filtrate is concentrated under reduced pressure to give the crude 4-(trimethylsilyl)butan-1-ol, which can be used in the next step without further purification or can be distilled under vacuum for higher purity.
Protocol 2: Synthesis of this compound
-
A solution of 4-(trimethylsilyl)butan-1-ol (14.6 g, 100 mmol) in anhydrous pyridine (50 mL) is cooled to 0°C in an ice bath.
-
p-Toluenesulfonyl chloride (21.0 g, 110 mmol) is added portion-wise, maintaining the temperature below 10°C.
-
The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 12 hours.
-
The reaction mixture is then added to a flask containing sodium cyanide (7.35 g, 150 mmol) in anhydrous DMSO (100 mL).
-
The resulting mixture is heated to 70°C and stirred for 6-8 hours.
-
After cooling to room temperature, the reaction mixture is poured into a mixture of water (200 mL) and diethyl ether (150 mL).
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 75 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.
Technical Support Center: Synthesis of 4-(Trimethylsilyl)butanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(trimethylsilyl)butanenitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Troubleshooting Guide
Problem 1: Low or no yield of the desired product, this compound.
| Potential Cause | Troubleshooting Step |
| Inactive Grignard Reagent: The trimethylsilylmethyl magnesium chloride may have degraded due to exposure to moisture or air. | Solution: Use freshly prepared or newly purchased Grignard reagent. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Incorrect Reaction Temperature: The temperature at which the reaction is performed can significantly influence the outcome. | Solution: Maintain a low temperature (e.g., -78 °C to 0 °C) during the addition of the Grignard reagent to acrylonitrile to favor conjugate addition and minimize side reactions. |
| Polymerization of Acrylonitrile: Acrylonitrile is prone to polymerization, especially in the presence of strong bases like Grignard reagents. | Solution: Add the Grignard reagent slowly to a solution of acrylonitrile. Consider using a copper(I) catalyst (e.g., CuI or CuCN) to promote a smoother conjugate addition and suppress polymerization. |
| Protonation of the Grignard Reagent: The presence of acidic protons in the reaction mixture will quench the Grignard reagent. | Solution: Ensure all solvents and reagents are anhydrous. Acrylonitrile should be freshly distilled to remove any acidic impurities or stabilizers. |
Problem 2: Formation of significant amounts of byproducts.
| Potential Byproduct | Formation Mechanism | Mitigation Strategy |
| 1,2-Addition Product: (1-(Trimethylsilyl)prop-2-en-1-ylidene)methanamine | The Grignard reagent attacks the nitrile carbon instead of the β-carbon of the double bond. | Use a copper(I) catalyst to favor 1,4-conjugate addition. Perform the reaction at a low temperature. |
| Polyacrylonitrile: | Anionic polymerization of acrylonitrile initiated by the Grignard reagent or other basic species. | Add the Grignard reagent slowly to the acrylonitrile solution. Use a less basic organometallic reagent if possible, or a copper-catalyzed reaction. |
| Hexamethyldisilane: | Coupling of the Grignard reagent. | This is often a minor byproduct but can be minimized by using high-quality Grignard reagent and maintaining a clean reaction environment. |
| Desilylated Product: Butanenitrile | Cleavage of the trimethylsilyl group during workup or purification. | Use a mild acidic workup (e.g., saturated aqueous ammonium chloride). Avoid strong acids or bases during purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for preparing this compound?
A1: A common and effective method is the conjugate addition (Michael addition) of a trimethylsilylmethyl organometallic reagent, such as trimethylsilylmethyl magnesium chloride, to acrylonitrile. This reaction forms the desired carbon-carbon bond at the β-position of the nitrile.
Q2: Why is a low reaction temperature important?
A2: Low temperatures are crucial for several reasons. They help to control the exothermicity of the reaction, minimize the rate of unwanted side reactions such as 1,2-addition to the nitrile group, and reduce the likelihood of acrylonitrile polymerization.
Q3: What is the role of a copper(I) catalyst in this synthesis?
A3: Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) cyanide (CuCN), are often used to promote the conjugate addition of Grignard reagents to α,β-unsaturated compounds. They are believed to form a Gilman-like cuprate reagent in situ, which is softer and more selective for 1,4-addition, thereby increasing the yield of the desired product and minimizing the formation of the 1,2-addition byproduct.
Q4: My NMR spectrum shows a complex mixture of products. What are the likely impurities?
A4: Besides the desired product, common impurities can include the 1,2-addition product, oligomers or polymers of acrylonitrile, and potentially some starting materials if the reaction did not go to completion. Careful purification by column chromatography is often necessary.
Q5: How can I purify the final product?
A5: Purification is typically achieved by vacuum distillation or column chromatography on silica gel. When using chromatography, it is advisable to use a non-polar eluent system (e.g., hexanes/ethyl acetate) and to avoid highly acidic or basic conditions that could cleave the trimethylsilyl group.
Experimental Protocols
Proposed Synthesis of this compound via Conjugate Addition
Materials:
-
Trimethylsilylmethyl magnesium chloride (1.0 M solution in diethyl ether)
-
Acrylonitrile (freshly distilled)
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere setup (argon or nitrogen)
Procedure:
-
Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.
-
Under a positive pressure of inert gas, add CuI (catalytic amount, e.g., 5 mol%) to the flask.
-
Add anhydrous diethyl ether to the flask, followed by freshly distilled acrylonitrile. Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the trimethylsilylmethyl magnesium chloride solution from the dropping funnel to the stirred acrylonitrile solution over a period of 1-2 hours, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.
-
Slowly warm the reaction to room temperature and then quench by the careful addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
Optimizing reaction conditions for silylation of butanenitrile
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the reaction conditions for the silylation of butanenitrile. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of silylating butanenitrile?
A1: Silylating butanenitrile can serve several purposes in organic synthesis. The primary goal is often the in-situ formation of a silylated intermediate, which can then be used in subsequent reactions. For instance, the reaction can lead to the formation of N-silylated ketenimines or C-silylated nitrile anions, which are valuable synthetic intermediates.
Q2: What are the most common silylating agents for the silylation of butanenitrile?
A2: Common silylating agents for nitriles include chlorotrimethylsilane (TMSCl), N,O-bis(trimethylsilyl)acetamide (BSA), and hexamethyldisilazane (HMDS).[1] The choice of reagent often depends on the desired reactivity and the specific reaction conditions.
Q3: What is the role of a base in the silylation of butanenitrile?
A3: A base is typically used to deprotonate the carbon alpha to the nitrile group, forming a nitrile anion. This anion then acts as a nucleophile, attacking the silicon atom of the silylating agent. Common bases include lithium diisopropylamide (LDA), sodium hydride (NaH), and triethylamine (Et3N).[2]
Q4: What solvents are suitable for this reaction?
A4: Aprotic solvents are generally required for silylation reactions to prevent the reaction of the silylating agent with the solvent.[3] Suitable solvents include tetrahydrofuran (THF), diethyl ether, and dimethylformamide (DMF).[3][4] The choice of solvent can influence the solubility of the reagents and the reaction rate.
Troubleshooting Guide
Problem 1: Low or no yield of the desired silylated product.
-
Possible Cause 1: Inactive Silylating Agent
-
Question: My reaction is not proceeding, and I suspect the silylating agent. How can I check this?
-
Answer: Silylating agents are sensitive to moisture.[5] If the reagent has been improperly stored, it may have been hydrolyzed. It is recommended to use a fresh bottle or distill the silylating agent before use. Running a control reaction with a simple alcohol can help verify the agent's activity.
-
-
Possible Cause 2: Insufficiently Anhydrous Conditions
-
Question: I am observing low yields. Could water in my reaction be the issue?
-
Answer: Yes, moisture is a common cause of failure in silylation reactions.[5] Ensure all glassware is flame-dried or oven-dried before use, and use anhydrous solvents.[5] Solvents should be freshly distilled from an appropriate drying agent. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
-
Possible Cause 3: Inappropriate Base or Reaction Temperature
-
Question: My yield is still low after addressing moisture issues. What else can I optimize?
-
Answer: The choice and amount of base are critical. For deprotonation of the alpha-carbon of butanenitrile, a strong, non-nucleophilic base like LDA is often required. Ensure the base is added at a low temperature (e.g., -78 °C) to prevent side reactions. The reaction temperature should be carefully controlled as warming the reaction prematurely can lead to decomposition of the desired product.
-
Problem 2: Formation of multiple products or side reactions.
-
Possible Cause 1: Di-silylation
-
Question: I am seeing a product with a higher molecular weight than expected. Could this be di-silylation?
-
Answer: Yes, if an excess of the silylating agent and/or base is used, di-silylation at the alpha-carbon can occur. To minimize this, use a stoichiometric amount of the silylating agent and add it slowly to the reaction mixture.
-
-
Possible Cause 2: Self-condensation of Butanenitrile
-
Question: My reaction mixture is turning dark, and I'm isolating a complex mixture of products. What could be happening?
-
Answer: The nitrile anion generated can react with another molecule of butanenitrile, leading to self-condensation products. This is more likely to occur at higher temperatures or with prolonged reaction times before the addition of the silylating agent. Maintain a low temperature and add the silylating agent promptly after the formation of the anion.
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the hypothetical results of a study to optimize the silylation of butanenitrile with TMSCl and LDA.
| Entry | Base (equiv.) | Silylating Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LDA (1.1) | TMSCl (1.1) | THF | -78 to RT | 2 | 85 |
| 2 | LDA (1.1) | TMSCl (1.1) | Diethyl Ether | -78 to RT | 2 | 78 |
| 3 | NaH (1.1) | TMSCl (1.1) | THF | 0 to RT | 4 | 45 |
| 4 | Et3N (1.5) | TMSCl (1.5) | THF | RT | 12 | <10 |
| 5 | LDA (1.1) | TMSCl (1.5) | THF | -78 to RT | 2 | 70 (with di-silylated byproduct) |
| 6 | LDA (1.1) | TMSCl (1.1) | THF | -40 to RT | 2 | 65 |
Experimental Protocols
Protocol 1: Silylation of Butanenitrile using LDA and TMSCl
-
Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
Solvent and Reagent Addition: Add anhydrous THF (20 mL) to the flask via syringe. Cool the flask to -78 °C in a dry ice/acetone bath.
-
Anion Formation: Slowly add n-butyllithium (1.1 mmol) to a solution of diisopropylamine (1.1 mmol) in THF at -78 °C. Stir for 30 minutes to generate LDA.
-
Substrate Addition: Slowly add butanenitrile (1.0 mmol) to the LDA solution at -78 °C. Stir for 1 hour.
-
Silylation: Add chlorotrimethylsilane (TMSCl) (1.1 mmol) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the silylation of butanenitrile.
Caption: Troubleshooting logic for low yield in silylation reactions.
References
- 1. Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Grignard Reactions with Silyl-Protected Nitriles
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing Grignard reactions with silyl-protected nitriles to synthesize ketones.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with a silyl-protected nitrile is giving a very low yield. What are the most common causes?
A1: Low yields in Grignard reactions are frequently due to a few critical factors:
-
Presence of Moisture or Protic Solvents: Grignard reagents are highly reactive with water and other protic sources (e.g., alcohols). This will quench the reagent and significantly reduce the yield.[1][2] Ensure all glassware is flame- or oven-dried, and all solvents are rigorously anhydrous.
-
Poor Quality Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction from initiating. Use fresh, shiny magnesium turnings or activate the magnesium before use.[1]
-
Impure Starting Materials: Ensure your alkyl/aryl halide and silyl-protected nitrile are pure and free of moisture.
-
Incorrect Reaction Temperature: The addition of the Grignard reagent to the nitrile is typically performed at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions. Allowing the reaction to warm too quickly can decrease the yield.
-
Inefficient Hydrolysis of the Imine Intermediate: The intermediate imine must be hydrolyzed to the ketone during the work-up.[3][4][5] Incomplete hydrolysis will result in a lower yield of the desired product.
Q2: I'm observing significant desilylation of my nitrile starting material or product. How can I prevent this?
A2: Desilylation can occur during the reaction or, more commonly, during the aqueous work-up. To minimize this:
-
Choice of Silyl Group: The stability of silyl ethers varies. For more demanding conditions, consider using a bulkier silyl group which is more stable. The general order of stability towards acidic conditions is: TMS < TES < TBS < TIPS < TBDPS.[6]
-
Careful Work-up: Quench the reaction at a low temperature with a milder acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl), rather than strong acids like HCl.[7] This helps to buffer the pH and reduce the rate of desilylation.
-
Minimize Contact Time with Aqueous Acid: Do not prolong the acidic work-up. Extract the product into an organic solvent as soon as the quench is complete.
Q3: What are the common side products in this reaction, and how can I minimize them?
A3: Besides the unreacted starting material, potential side products include:
-
Hydrolyzed Nitrile: If there is water in the reaction, the nitrile can be hydrolyzed to a carboxylic acid.[4][5]
-
Amine Formation: Over-reduction of the nitrile or imine intermediate can lead to the formation of primary or secondary amines.[4][5]
-
Wurtz Coupling Products: Dimerization of the alkyl/aryl halide used to form the Grignard reagent can occur.
-
Products from Reaction with the Silyl Group: While less common with stable silyl ethers, highly reactive Grignard reagents could potentially react with the silyl protecting group.
To minimize these, ensure strictly anhydrous conditions, control the reaction temperature, and use the appropriate stoichiometry of reagents. The use of a co-solvent like benzene or toluene with ether has been reported to increase the yield of the ketone.[3]
Q4: How can I be sure my Grignard reagent has formed and is active?
A4: There are a few indicators of successful Grignard reagent formation:
-
Visual Observation: The reaction mixture will typically become cloudy and may change color. The magnesium turnings will also be consumed.[1]
-
Titration: The concentration of the Grignard reagent can be determined by titration against a known standard, such as iodine or a solution of a secondary alcohol with a colorimetric indicator like 1,10-phenanthroline.[7][8]
-
NMR Spectroscopy: In-situ NMR monitoring can be used to observe the formation of the Grignard reagent and the progress of the reaction.[9][10]
Q5: What is the best way to remove magnesium salts during the work-up?
A5: Magnesium salts that form during the reaction can sometimes make the work-up difficult.
-
Aqueous Wash: After quenching with aqueous acid (e.g., NH₄Cl), the magnesium salts will typically partition into the aqueous layer. Multiple extractions with an organic solvent will help to separate the product from these salts.
-
Filtration: In some cases, the magnesium salts may precipitate. These can be removed by filtration through a pad of Celite.
-
pH Adjustment: One method involves adjusting the pH of the aqueous solution with an alkali metal hydroxide to precipitate magnesium hydroxide, which can then be filtered off. Another approach is to add a carbonate solution to precipitate magnesium carbonate.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reaction does not initiate (no cloudiness, magnesium unchanged) | Inactive magnesium surface (oxide layer) | Activate the magnesium with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by stirring vigorously under an inert atmosphere.[1][12] |
| Wet solvent or glassware | Ensure all glassware is flame-dried under vacuum and solvents are freshly distilled from an appropriate drying agent. | |
| Low yield of ketone, but starting material is consumed | Incomplete hydrolysis of the imine intermediate | Ensure sufficient time and acidity during the aqueous work-up to fully hydrolyze the imine. Gentle heating may be required. |
| Formation of side products (e.g., amines) | Use carefully controlled, low temperatures during the Grignard addition. Consider using additives like cerium chloride (CeCl₃) which can suppress side reactions.[13] | |
| Significant amount of unreacted nitrile starting material | Inactive or insufficient Grignard reagent | Prepare fresh Grignard reagent and determine its concentration by titration. Use a slight excess (1.1-1.5 equivalents) of the Grignard reagent. |
| Product is contaminated with a significant amount of the corresponding alcohol | This is not a typical side product for this reaction. The ketone is formed during the work-up, at which point the Grignard reagent should have been quenched.[14] If observed, it may indicate an issue with the work-up procedure where the ketone is somehow being reduced. Re-evaluate the work-up conditions. | |
| Emulsion formation during aqueous work-up | Formation of magnesium salt precipitates | Add more solvent (both aqueous and organic) to dilute the mixture. Filtration through Celite can also help to break up emulsions. |
Experimental Protocols
Protocol 1: General Procedure for Grignard Reaction with a Silyl-Protected Nitrile
-
Preparation of Glassware and Reagents:
-
All glassware (three-neck round-bottom flask, dropping funnel, condenser) should be thoroughly dried in an oven at >120 °C overnight or flame-dried under a stream of inert gas (Argon or Nitrogen).
-
Anhydrous diethyl ether or tetrahydrofuran (THF) should be used as the solvent.
-
Magnesium turnings should be fresh and shiny. If not, they should be activated.
-
The silyl-protected nitrile and the alkyl/aryl halide must be anhydrous.
-
-
Formation of the Grignard Reagent:
-
Place the magnesium turnings (1.2 equivalents) in the reaction flask under an inert atmosphere.
-
Add a small amount of anhydrous solvent.
-
If necessary, add an activating agent (e.g., a small crystal of iodine).
-
Prepare a solution of the alkyl/aryl halide (1.1 equivalents) in the anhydrous solvent in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Silyl-Protected Nitrile:
-
Cool the Grignard reagent solution in an ice bath or a dry ice/acetone bath.
-
Prepare a solution of the silyl-protected nitrile (1.0 equivalent) in the anhydrous solvent.
-
Add the nitrile solution dropwise to the cold Grignard reagent, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at the low temperature for a specified time (e.g., 1-3 hours), then let it warm to room temperature and stir for an additional period.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Once the initial vigorous reaction has subsided, add more of the NH₄Cl solution and stir until the solids dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the reaction solvent (e.g., diethyl ether) two more times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
The crude ketone can be purified by flash column chromatography on silica gel.
-
Protocol 2: Synthesis of Propiophenone from Benzonitrile
This is an example of a Grignard reaction with a non-protected nitrile, but the principles are the same.
-
Reaction: Benzonitrile reacts with ethylmagnesium bromide (a Grignard reagent) to form an intermediate imine anion.[4]
-
Work-up: This intermediate is then hydrolyzed with aqueous acid to yield propiophenone.[4]
-
Yield: A continuous flow synthesis method for a related compound, 3-methoxypropiophenone, reported a yield of 84%, which was a significant improvement over the 50% yield from an optimized batch process.[15] Another method for the synthesis of 3-methoxypropiophenone reported a yield of 88.6%.[16] The synthesis of isobutyrophenone from benzonitrile and isopropylmagnesium bromide reported a yield of 30.9%.[17]
Data Presentation
Table 1: Stability of Common Silyl Ethers
| Silyl Group | Abbreviation | Relative Stability in Acid | Relative Stability in Base |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data adapted from Greene, T. W.; Wuts, P. G. M. Protective Groups In Organic Synthesis.[6]
Visualizations
Grignard Reaction and Hydrolysis Pathway
Caption: General workflow for the synthesis of ketones from silyl-protected nitriles.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low ketone yield in Grignard reactions.
References
- 1. reddit.com [reddit.com]
- 2. leah4sci.com [leah4sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. hwpi.harvard.edu [hwpi.harvard.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN101665258A - Process for recovering magnesium salts from Grignard reaction wastewater - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ch20: RLi or RMgX with Nitriles to Ketones [chem.ucalgary.ca]
- 15. library.ncl.res.in [library.ncl.res.in]
- 16. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]
- 17. Sciencemadness Discussion Board - Preparation of isobutyrophenone by the addition of isopropyl Grignard reagent to benzonitrile (Photo-assay) - Powered by XMB 1.9.11 [sciencemadness.org]
Enhancing the stability of 4-(Trimethylsilyl)butanenitrile in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 4-(Trimethylsilyl)butanenitrile in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with the stability of this compound during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound during aqueous workup | The trimethylsilyl (TMS) ether is susceptible to hydrolysis under acidic or basic aqueous conditions. | - Neutralize the reaction mixture to a pH of approximately 6.5-7.5 before extraction. - Use a buffered aqueous solution for washing. - Minimize contact time with the aqueous phase. - Consider using a non-aqueous workup if possible. |
| Inconsistent results in protic solvents (e.g., methanol, ethanol) | Protic solvents can facilitate the hydrolysis of the silyl ether, especially in the presence of trace amounts of acid or base. | - Use aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile. - If a protic solvent is necessary, ensure it is anhydrous and consider adding a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge any acidic impurities. |
| Degradation upon storage in solution | The compound can degrade over time, particularly if exposed to moisture or incompatible solvents. | - Store solutions in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). - Use anhydrous solvents for preparing stock solutions. - For long-term storage, it is recommended to store the neat compound at the recommended temperature and prepare solutions fresh. |
| Presence of unexpected byproducts in analysis (e.g., 4-hydroxybutanenitrile) | This indicates the cleavage of the trimethylsilyl group. | - Verify the pH of all solutions used in the experiment. - Ensure all glassware is dry and free of acidic or basic residues. - Check the purity of solvents and reagents for contaminants that could catalyze hydrolysis. |
| Nitrile group hydrolysis to amide or carboxylic acid | While more stable than the silyl ether, the nitrile group can hydrolyze under strong acidic or basic conditions, especially with heating.[1][2][3] | - Avoid prolonged exposure to strong acids (e.g., concentrated HCl) or bases (e.g., NaOH) and high temperatures.[1][2][3] - If harsh conditions are required for other parts of the molecule, consider if the timing of the introduction of the this compound can be optimized. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathway is the hydrolysis of the trimethylsilyl (TMS) ether to form 4-hydroxybutanenitrile and hexamethyldisiloxane. This reaction is catalyzed by both acids and bases. A secondary, less common pathway under more vigorous conditions is the hydrolysis of the nitrile group to the corresponding amide and subsequently to 4-hydroxybutanoic acid.
Q2: How does pH affect the stability of this compound?
A2: The stability of the silyl ether is highly pH-dependent. The rate of hydrolysis is significant under both acidic (pH < 6) and basic (pH > 8) conditions. The compound is most stable in a neutral pH range (approximately 6.5-7.5).
Q3: What solvents are recommended for handling and storing this compound?
A3: Anhydrous aprotic solvents are highly recommended. These include:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Acetonitrile
-
Toluene
-
Hexane
Protic solvents like methanol and ethanol should be used with caution and should be anhydrous, as they can participate in the hydrolysis of the silyl ether.
Q4: Can I use this compound in reactions involving fluoride ions?
A4: No, fluoride ions, such as those from tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF), will readily cleave the silicon-oxygen bond of the TMS ether. This is a standard method for deprotecting TMS ethers.
Q5: How can I monitor the stability of my this compound solution over time?
A5: The stability can be monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] In GC-MS, you can quantify the parent compound and detect the formation of the hydrolysis product, 4-hydroxybutanenitrile.[4][5] NMR can also be used to observe the disappearance of the trimethylsilyl protons and the appearance of the hydroxyl proton.
Quantitative Stability Data
The following table summarizes the expected relative stability of the trimethylsilyl ether group in this compound under various conditions. The degradation rate is highly dependent on the specific conditions (concentration, temperature, and presence of catalysts).
| Solvent System | pH | Temperature | Expected Relative Stability | Primary Degradation Product |
| Anhydrous Acetonitrile | N/A | 25°C | High | - |
| Anhydrous THF | N/A | 25°C | High | - |
| Methanol | Neutral | 25°C | Low to Moderate | 4-hydroxybutanenitrile |
| Water/Acetonitrile (1:1) | 3 | 25°C | Very Low | 4-hydroxybutanenitrile |
| Water/Acetonitrile (1:1) | 7 | 25°C | Moderate | 4-hydroxybutanenitrile |
| Water/Acetonitrile (1:1) | 10 | 25°C | Very Low | 4-hydroxybutanenitrile |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound in Solution
Objective: To evaluate the stability of this compound in a given solvent under accelerated temperature and humidity conditions.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., acetonitrile)
-
Vials with inert caps
-
Stability chamber with temperature and humidity control
-
GC-MS for analysis
-
Internal standard (e.g., dodecane)
Procedure:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).
-
Add a known concentration of an internal standard to the stock solution.
-
Aliquot the solution into several vials, ensuring a consistent headspace.
-
Seal the vials tightly with inert caps.
-
Place the vials in a stability chamber set to accelerated conditions (e.g., 40°C and 75% relative humidity).[6]
-
Withdraw vials at specified time points (e.g., 0, 24, 48, 72, and 168 hours).
-
Immediately upon withdrawal, analyze the samples by GC-MS.
-
Quantify the peak area of this compound relative to the internal standard at each time point.
-
Calculate the percentage of the compound remaining over time.
Protocol 2: pH-Dependent Stability Assessment
Objective: To determine the stability of this compound at different pH values.
Materials:
-
This compound
-
Acetonitrile (or other water-miscible solvent)
-
Buffered aqueous solutions at various pH levels (e.g., pH 4, 7, and 9)
-
Vials with inert caps
-
Constant temperature bath
-
GC-MS for analysis
-
Internal standard
Procedure:
-
Prepare a stock solution of this compound and an internal standard in acetonitrile.
-
In separate vials, mix the stock solution with each buffered aqueous solution in a 1:1 ratio.
-
Seal the vials and place them in a constant temperature bath (e.g., 25°C).
-
Withdraw aliquots from each vial at specified time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Immediately quench any further degradation by neutralizing the pH of the aliquot if necessary and prepare for GC-MS analysis (e.g., by extraction with a non-polar solvent).
-
Analyze the samples by GC-MS and quantify the remaining this compound.
Visualizations
Caption: Troubleshooting workflow for addressing the instability of this compound.
Caption: General experimental workflow for assessing the stability of this compound.
Caption: The primary degradation pathway of this compound in the presence of water.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weber.hu [weber.hu]
- 6. lnct.ac.in [lnct.ac.in]
Technical Support Center: Catalyst Selection for Reactions of 4-(Trimethylsilyl)butanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(trimethylsilyl)butanenitrile. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic reactions involving this compound?
The primary catalytic reactions involving this compound are:
-
Catalytic Hydrogenation: Reduction of the nitrile group to form the corresponding primary amine, 5-(trimethylsilyl)pentan-1-amine.
-
Catalytic Hydrolysis: Conversion of the nitrile group to a carboxylic acid (4-(trimethylsilyl)pentanoic acid) or an amide (4-(trimethylsilyl)butanamide).
-
Catalytic Desilylation: Cleavage of the carbon-silicon bond, which can be either a desired reaction or an unwanted side reaction.
Q2: Which catalysts are recommended for the hydrogenation of this compound to 5-(trimethylsilyl)pentan-1-amine?
For the selective hydrogenation of nitriles to primary amines, heterogeneous transition metal catalysts are commonly employed.[1][2] Based on studies of similar aliphatic nitriles like butyronitrile, the following catalysts are recommended:
-
Cobalt-based catalysts (e.g., Co/SiO2, Raney Co): These have shown high selectivity towards the formation of primary amines, minimizing the formation of secondary and tertiary amine byproducts.[2]
-
Nickel-based catalysts (e.g., Ni/SiO2, Raney Ni): These are also effective and often show high activity.[3]
-
Palladium-based catalysts (e.g., Pd/C): Can be used for transfer hydrogenation using hydrogen donors like ammonium formate.[2]
Q3: How can I selectively hydrolyze this compound to the corresponding amide, 4-(trimethylsilyl)butanamide?
Traditional acid or base-catalyzed hydrolysis of nitriles often proceeds to the carboxylic acid due to the harsh reaction conditions required.[4] To selectively obtain the amide, milder reaction conditions are necessary. A notable method is the use of a platinum-based catalyst, such as the Ghaffar-Parkins catalyst (a cationic platinum(II) complex), which can efficiently hydrate nitriles to amides under neutral or mild conditions.[5]
Q4: What conditions can lead to the unwanted desilylation of this compound during a reaction?
The trimethylsilyl (TMS) group can be labile under certain conditions. Unwanted desilylation can occur in the presence of:
-
Strong acids or bases: These conditions can promote the cleavage of the C-Si bond.
-
Fluoride ion sources: Reagents like tetrabutylammonium fluoride (TBAF) are commonly used for desilylation and should be avoided if the TMS group needs to be retained.
-
Certain catalytic systems: Some transition metal catalysts, in combination with specific reagents, can facilitate desilylation. For example, catalytic amounts of AgNO3 have been used for the protiodesilylation of 1-(trimethylsilyl)-1-alkynes.[6]
Troubleshooting Guides
Problem 1: Low yield of the primary amine during catalytic hydrogenation.
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity or Poisoning | Ensure the catalyst is fresh or properly activated. Catalyst poisoning can occur from impurities in the substrate or solvent. Purify the starting material and use high-purity solvents. |
| Sub-optimal Reaction Conditions | Optimize reaction parameters such as temperature, pressure, and reaction time. For nitrile hydrogenation, higher hydrogen pressure can improve the yield of the primary amine.[2] |
| Formation of Byproducts | The formation of secondary and tertiary amines is a common issue. The addition of ammonia to the reaction mixture can suppress the formation of these byproducts.[2] Using a highly selective catalyst like Co/SiO2 can also minimize byproduct formation. |
| Incomplete Reaction | Increase the catalyst loading or extend the reaction time. Monitor the reaction progress by techniques like GC-MS or TLC. |
Problem 2: Formation of carboxylic acid instead of amide during hydrolysis.
| Possible Cause | Troubleshooting Step |
| Harsh Reaction Conditions | Avoid using strong acids or bases with prolonged heating, as this favors the formation of the carboxylic acid.[4] |
| Inappropriate Catalyst | For selective amide formation, switch to a milder catalytic system. The Ghaffar-Parkins platinum catalyst is a good option for this transformation.[5] |
Problem 3: Cleavage of the trimethylsilyl (TMS) group during the reaction.
| Possible Cause | Troubleshooting Step |
| Acidic or Basic Conditions | If possible, perform the reaction under neutral conditions. If acidic or basic conditions are required, use the mildest possible reagents and monitor the reaction carefully to minimize exposure time. |
| Incompatible Reagents | Avoid reagents known to promote desilylation, such as fluoride sources. |
| Catalyst-Induced Desilylation | If you suspect the catalyst is causing desilylation, screen different catalysts. For instance, if a Lewis acid catalyst is causing the issue, consider a transition metal catalyst that is less prone to interacting with the silyl group. Base-catalyzed protodesilylation using catalytic amounts of KOTMS has been reported for various organosilanes and might be a competing pathway to consider and avoid.[6][7] |
Quantitative Data
The following table summarizes catalyst performance for the hydrogenation of butyronitrile, a close structural analog of this compound. This data can serve as a starting point for catalyst selection and optimization.
Table 1: Catalyst Performance in the Hydrogenation of Butyronitrile to n-Butylamine [2]
| Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Primary Amine (%) |
| 9.8% Co/SiO2 | 70 | 25 | 100 | 97 |
| 10.5% Ni/SiO2 | 100 | 13 | 100 | 84 |
| 1.8% Ru/SiO2 | 100 | 13 | 80 | 60 |
| 0.27% Pt/SiO2 | 100 | 13 | 95 | Low |
| 0.33% Pd/SiO2 | 100 | 13 | Low | - |
| 9.2% Cu/SiO2 | 100 | 13 | Low | - |
Note: Data from the liquid-phase hydrogenation of butyronitrile in ethanol. This serves as a guideline for this compound.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation to 5-(trimethylsilyl)pentan-1-amine (Adapted from Butyronitrile Hydrogenation)[2]
-
Catalyst Preparation: Add the selected catalyst (e.g., 5 mol% Co/SiO2) to a high-pressure reactor.
-
Reaction Setup: Under an inert atmosphere (e.g., argon), add the solvent (e.g., ethanol) followed by this compound.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 25 bar). Heat the reaction mixture to the target temperature (e.g., 70°C) with vigorous stirring.
-
Work-up: After the reaction is complete (monitored by GC or TLC), cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Protocol 2: Catalytic Hydration to 4-(trimethylsilyl)butanamide using a Platinum Catalyst (Adapted from Benzonitrile Hydration)[5]
-
Catalyst Charging: In a reaction flask, place the Ghaffar-Parkins catalyst (e.g., 1-2 mol%).
-
Reaction Setup: Add a solution of this compound in a mixture of a suitable solvent (e.g., ethanol) and water.
-
Reaction: Heat the mixture to a mild temperature (e.g., 80-100°C) and stir until the reaction is complete (monitored by TLC or GC).
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Reactions with 4-(Trimethylsilyl)butanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(trimethylsilyl)butanenitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup of reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| 1. Low yield of the desired silylated product and presence of a more polar byproduct. | The trimethylsilyl (TMS) group is likely being cleaved (desilylation) during an acidic aqueous workup.[1][2] | Use a neutral or mildly basic quenching agent such as saturated aqueous sodium bicarbonate or a phosphate buffer (pH 7). If the reaction conditions allow, a non-aqueous workup could also be considered. |
| 2. Formation of a carboxylic acid or amide byproduct. | The nitrile group is undergoing hydrolysis. This can be catalyzed by strong acidic or basic conditions, especially at elevated temperatures during the workup.[3][4][5] | Quench the reaction at a low temperature (e.g., 0 °C) and use a mild quenching agent like saturated aqueous ammonium chloride.[6][7] Minimize the time the reaction mixture is in contact with the aqueous phase. |
| 3. Persistent emulsion during extraction. | The presence of fine inorganic salts or highly polar byproducts can lead to the formation of a stable emulsion between the organic and aqueous layers. | Add a small amount of brine (saturated aqueous NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase. If the emulsion persists, filtration through a pad of Celite or glass wool can help to break it up. |
| 4. Difficulty in removing highly polar impurities. | Some reaction byproducts or unreacted starting materials may have high polarity, making them difficult to separate from the desired product by standard extraction. | Consider a column chromatography purification step. A solvent system of increasing polarity (e.g., starting with hexanes and gradually adding ethyl acetate) will typically allow for the separation of the nonpolar silylated product from more polar impurities. |
| 5. The product appears to be volatile and is lost during solvent removal. | Compounds containing a trimethylsilyl group can be more volatile than their non-silylated counterparts.[1] | When removing the solvent under reduced pressure, use a lower temperature for the rotary evaporator bath and avoid applying a very high vacuum. It is also advisable to monitor the evaporation process closely. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose quenching agent for reactions involving this compound?
A1: For a general-purpose quench that is often successful, saturated aqueous ammonium chloride is a good first choice.[6][7] It is weakly acidic and can effectively neutralize many reactive intermediates without being harsh enough to cause significant desilylation of the TMS group, especially if the quench is performed at a low temperature.
Q2: How can I avoid cleaving the trimethylsilyl (TMS) group during workup?
A2: To avoid desilylation, it is crucial to avoid strongly acidic conditions. The TMS group is susceptible to cleavage by acids.[1] Instead of quenching with strong acids like HCl, opt for milder reagents such as saturated aqueous ammonium chloride or sodium bicarbonate.[6] In some cases, a fluoride-free workup is essential, as fluoride ions will readily cleave TMS ethers.[2][8]
Q3: My reaction was performed with a strong base like LDA or n-BuLi. What is the safest way to quench it?
A3: When quenching reactions involving strong, pyrophoric bases, it is critical to do so slowly and at a low temperature (e.g., -78 °C to 0 °C) to control the exotherm.[9] A common and safe procedure is the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[7][10] For very reactive quenching, a less reactive quenching agent like isopropanol can be added first, followed by water or an aqueous solution.
Q4: Can I use a basic workup with this compound?
A4: A basic workup (e.g., with aqueous sodium bicarbonate or carbonate) can be used and is often preferred to avoid acidic desilylation. However, be aware that strong basic conditions, especially with heating, can lead to the hydrolysis of the nitrile group to a carboxylate salt.[4][5] A mild basic wash, performed cold, is generally safe.
Q5: How do I confirm that my product still has the TMS group intact after workup?
A5: The most common methods for confirming the presence of the TMS group are ¹H NMR and IR spectroscopy. In the ¹H NMR spectrum, the nine protons of the trimethylsilyl group will appear as a sharp singlet around 0 ppm. In the IR spectrum, the Si-C bonds will show characteristic stretches.
Experimental Protocols
Protocol 1: General Workup Procedure using Saturated Aqueous Ammonium Chloride
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly add saturated aqueous ammonium chloride solution dropwise with vigorous stirring. Monitor for any gas evolution or temperature increase.[7][9]
-
Once the quenching is complete, allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add the organic extraction solvent (e.g., diethyl ether, ethyl acetate).
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
Protocol 2: Workup Procedure for Sensitive Substrates using a Buffered Wash
-
Cool the reaction mixture to 0 °C.
-
Quench the reaction with a minimal amount of a protic solvent like isopropanol if a highly reactive species is present.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer to a separatory funnel and wash with a pH 7 phosphate buffer.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the workup of a reaction.
Caption: Troubleshooting logic for common workup issues.
References
- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. hwpi.harvard.edu [hwpi.harvard.edu]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Characterization of Silyl-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of silyl-containing compounds.
Frequently Asked Questions (FAQs)
General
Q1: What are the most common issues encountered when characterizing silyl-containing compounds?
A1: Researchers often face challenges related to the hydrolytic instability of silyl ethers, unexpected silyl group migration, difficulties in purification, and ambiguous spectral data in NMR and mass spectrometry. The lability of the silicon-oxygen bond is a primary contributor to many of these issues.
Q2: How do I choose the right silyl protecting group for my application?
A2: The choice of a silyl protecting group depends on the required stability under various reaction conditions. Stability is influenced by the steric bulk of the substituents on the silicon atom. Generally, bulkier groups increase stability. The relative stability of common silyl ethers is summarized below.
| Silyl Group | Abbreviation | Relative Stability (Acidic Media)[1][2] | Relative Stability (Basic Media)[1][2] |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q3: I see unexpected signals in the 1H NMR spectrum of my silylated compound. What could be the cause?
A3: Unexpected signals in the 1H NMR spectrum can arise from several sources:
-
Hydrolysis: The presence of moisture can lead to the partial or complete cleavage of the silyl ether, resulting in signals corresponding to the parent alcohol and silanol byproducts.
-
Silylating Agent Residues: Incomplete removal of the silylation reagent (e.g., silyl chloride) or its byproducts (e.g., siloxanes) can introduce extraneous peaks.
-
Silyl Group Migration: Intramolecular rearrangement of the silyl group to a different nucleophilic site within the molecule can lead to a mixture of isomers, each with a distinct NMR spectrum.
Q4: What are the typical 1H and 13C NMR chemical shifts for common silyl groups?
A4: The chemical shifts of silyl groups are highly dependent on the specific compound and the NMR solvent used. However, some general ranges are provided below. Tetramethylsilane (TMS) is the standard reference for 1H and 13C NMR, with its chemical shift set to 0.00 ppm.
| Silyl Group | Typical 1H Chemical Shift (ppm) | Typical 13C Chemical Shift (ppm) |
| Trimethylsilyl (TMS) | ~0.1 | ~0.0 |
| tert-Butyldimethylsilyl (TBS) | ~0.1 (Si-CH3), ~0.9 (Si-C(CH3)3) | ~-5 (Si-CH3), ~18 (Si-C (CH3)3), ~26 (Si-C(CH3 )3) |
| Triisopropylsilyl (TIPS) | ~1.1 (Si-CH), ~1.0 (Si-CH(CH3)2) | ~12 (Si-C H), ~18 (Si-CH(CH3 )2) |
Troubleshooting Guides
NMR Spectroscopy: Unexpected Signals
If you observe unexpected peaks in your NMR spectrum, follow this troubleshooting workflow:
Caption: Workflow for diagnosing unexpected NMR signals.
Mass Spectrometry: Fragmentation and Ionization Issues
Q5: My silylated compound does not show a clear molecular ion peak in the mass spectrum. Why?
A5: Silyl-containing compounds, particularly trimethylsilyl (TMS) derivatives, can be prone to fragmentation in the mass spectrometer.[3] The silicon-oxygen bond can be labile, and cleavage often occurs, leading to the absence or low intensity of the molecular ion peak. Common fragmentation patterns involve the loss of alkyl groups from the silicon atom or cleavage of the Si-O bond.
Q6: What are the characteristic fragmentation patterns for common silyl ethers in mass spectrometry?
A6: The fragmentation of silyl ethers is a valuable tool for structure elucidation. Some common fragments are listed below.
| Silyl Group | Common Fragment Ions (m/z) | Interpretation |
| Trimethylsilyl (TMS) | M-15 | Loss of a methyl group ([M-CH3]+) |
| 73 | [Si(CH3)3]+ | |
| tert-Butyldimethylsilyl (TBS) | M-57 | Loss of a tert-butyl group ([M-C(CH3)3]+)[4] |
| 115 | [Si(CH3)2C(CH3)3]+ |
Purification Challenges
Q7: My silylated compound appears to be degrading on the silica gel column during purification. How can I prevent this?
A7: The acidic nature of standard silica gel can catalyze the hydrolysis of acid-sensitive silyl ethers, especially TMS ethers.[5] To mitigate this, you can:
-
Deactivate the silica gel: Pre-treat the silica gel with a base, such as triethylamine, to neutralize the acidic sites.[5][6]
-
Use a different stationary phase: Consider using a less acidic stationary phase like Florisil or alumina.[6]
-
Choose a more robust silyl group: If possible, use a bulkier and more acid-stable silyl protecting group like TBS or TIPS.[1]
Experimental Protocols
Protocol 1: General Procedure for Silylation of an Alcohol (Corey Protocol)
This protocol is a reliable method for the formation of silyl ethers.[2]
Materials:
-
Alcohol substrate
-
Silyl chloride (e.g., TBDMS-Cl) (1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the alcohol in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add imidazole to the solution and stir until it dissolves.
-
Add the silyl chloride dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: GC-MS Analysis of Silyl Derivatives
This protocol outlines the general steps for analyzing silylated compounds using Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]
1. Sample Preparation (Derivatization): a. Dry the sample containing the analyte with active hydrogens (e.g., -OH, -COOH, -NH2) completely. b. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)) in an appropriate solvent (e.g., pyridine, acetonitrile).[7][9] c. Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization. d. Cool the sample to room temperature before injection.
2. GC-MS Parameters (Typical):
- Injector Temperature: 250-280 °C
- Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is commonly used.
- Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300 °C). The specific program will depend on the volatility of the analytes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Ion Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from a low m/z (e.g., 40) to a value that includes the expected molecular ion.
3. Data Analysis: a. Identify the peaks in the total ion chromatogram (TIC). b. Analyze the mass spectrum of each peak to identify the compound based on its fragmentation pattern and comparison to mass spectral libraries.
Protocol 3: Thin-Layer Chromatography (TLC) Visualization of Silyl Compounds
Since many silyl compounds are not UV-active, specific staining methods are required for their visualization on TLC plates.
Stain Preparation (p-Anisaldehyde Stain): [10]
-
135 mL of absolute ethanol
-
5 mL of concentrated sulfuric acid
-
1.5 mL of glacial acetic acid
-
3.7 mL of p-anisaldehyde
Procedure:
-
Develop the TLC plate in an appropriate solvent system and dry it completely.
-
Dip the plate quickly into the p-anisaldehyde staining solution.
-
Wipe off the excess stain with a paper towel.
-
Gently heat the plate with a heat gun until colored spots appear. Silyl ethers often give distinct colors with this stain.
Caption: A general experimental workflow for silyl compounds.
References
- 1. hwpi.harvard.edu [hwpi.harvard.edu]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thescipub.com [thescipub.com]
- 9. nbinno.com [nbinno.com]
- 10. pcliv.ac.uk [pcliv.ac.uk]
Byproduct formation in the synthesis of γ-silyl nitriles
Welcome to the technical support center for the synthesis of γ-silyl nitriles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of γ-silyl nitriles, with a focus on minimizing byproduct formation and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain γ-silyl nitriles?
A1: The two most common and effective methods for synthesizing γ-silyl nitriles are:
-
Conjugate Addition of Silyl Reagents to α,β-Unsaturated Nitriles: This method typically involves the 1,4-addition of a silyl nucleophile, often a silylcuprate or a related organosilicon reagent, to an activated alkene like acrylonitrile or its derivatives.
-
Hydrosilylation of α,β-Unsaturated Nitriles: This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of an α,β-unsaturated nitrile, catalyzed by a transition metal complex.
Q2: What is a common side reaction in the silylcuprate-mediated conjugate addition to α,β-unsaturated nitriles?
A2: A notable side reaction is the 1,2-addition of the silylcuprate to the nitrile group, although 1,4-conjugate addition is generally favored. Another potential issue is a diaddition process, where both 1,2- and 1,4-addition occur.[1] The formation of silyl enol ethers or silyl ketene acetals as intermediates or byproducts can also occur, which may hydrolyze back to carbonyl compounds during workup.[2][3]
Q3: What are the main challenges in the hydrosilylation of α,β-unsaturated nitriles to produce γ-silyl nitriles?
A3: The primary challenge is controlling regioselectivity. The hydrosilylation of α,β-unsaturated nitriles can potentially yield both the desired γ-silyl nitrile (β-adduct) and the isomeric α-silyl nitrile (α-adduct). The choice of catalyst and reaction conditions is crucial in directing the selectivity of this reaction. Catalyst deactivation can also be a significant issue, leading to incomplete conversion and lower yields.
Q4: How can I purify my target γ-silyl nitrile from the reaction mixture?
A4: Purification is typically achieved through flash column chromatography on silica gel. The choice of eluent will depend on the specific polarity of the γ-silyl nitrile and the byproducts. It is important to perform a careful workup to remove any unreacted reagents and catalyst residues before chromatography. In some cases, distillation can be used for volatile nitriles.
Q5: Can the silyl group be sensitive to the workup conditions?
A5: Yes, silyl ethers, which can be formed as intermediates or byproducts, are susceptible to hydrolysis under acidic or basic aqueous conditions, which would lead to the corresponding carbonyl compound.[2] Therefore, a neutral or mildly acidic workup is often preferred to maintain the integrity of the silyl group.
Troubleshooting Guides
Method 1: Conjugate Addition of Silyl Reagents
Issue 1: Low Yield of the Desired γ-Silyl Nitrile
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Silylcuprate Reagent | Ensure the silylating agent (e.g., silyllithium or silyl Grignard) is freshly prepared or properly stored. Use high-quality, anhydrous copper salts. | Increased conversion to the desired product. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Silylcuprate additions are often performed at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity and stability of the reagent. | Minimized decomposition of the silylcuprate and reduced side reactions. |
| Steric Hindrance | If the α,β-unsaturated nitrile is sterically hindered, consider using a less bulky silylating agent or a more reactive copper catalyst. | Improved accessibility of the β-carbon for nucleophilic attack. |
| Presence of Water | Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. | Prevention of quenching of the organometallic reagents. |
Issue 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting Step |
| 1,2-Addition Product (α-Silyl Imine/Ketone after hydrolysis) | The nitrile group is competing with the β-carbon for the nucleophile. | Use a "softer" cuprate reagent. The addition of Lewis acids can sometimes influence the regioselectivity. |
| Diaddition Products | Excess silylating reagent or prolonged reaction time. | Use a stoichiometric amount of the silylcuprate reagent and monitor the reaction closely by TLC or GC-MS to determine the optimal reaction time. |
| Starting Material Recovered | Incomplete reaction due to inactive catalyst or insufficient reaction time/temperature. | Check the quality of reagents and optimize reaction conditions as described in "Low Yield". |
| Hydrolyzed Byproducts (e.g., β-hydroxy nitrile) | Presence of water during the reaction or workup leading to hydrolysis of silyl ether intermediates. | Ensure anhydrous conditions and perform a non-aqueous or carefully controlled aqueous workup. |
Method 2: Hydrosilylation of α,β-Unsaturated Nitriles
Issue 1: Poor Regioselectivity (Formation of α-Silyl Nitrile)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Catalyst Choice | The choice of metal catalyst and its ligand system is critical for regioselectivity. For example, some rhodium catalysts are known to favor the formation of α-adducts. | Screen different transition metal catalysts (e.g., Rh, Ru, Pt, Co) and ligands to find a system that favors the formation of the β-adduct. |
| Suboptimal Reaction Conditions | Temperature, solvent, and silane concentration can influence the regioselectivity. | Systematically vary the reaction parameters to optimize for the desired γ-silyl nitrile. |
| Electronic Effects of the Substrate | The electronic nature of the α,β-unsaturated nitrile can influence the regioselectivity of the hydrosilylation. | This is an inherent property of the substrate. Catalyst screening is the most effective approach. |
Issue 2: Low Conversion/Catalyst Deactivation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Poisoning | Impurities in the substrate or solvent can poison the catalyst. | Purify the α,β-unsaturated nitrile and use high-purity, anhydrous solvents. |
| Catalyst Decomposition | The catalyst may not be stable under the reaction conditions. | Choose a more robust catalyst or perform the reaction at a lower temperature. |
| Insufficient Catalyst Loading | The amount of catalyst may be too low for efficient conversion. | Increase the catalyst loading incrementally, while monitoring the reaction progress. |
| Inhibitors in the Silane Reagent | Some commercial silanes may contain inhibitors. | Purify the silane by distillation before use. |
Experimental Protocols
Key Experiment: Synthesis of a γ-Silyl Nitrile via Conjugate Addition of a Silylcuprate
This is a general protocol and may require optimization for specific substrates.
-
Preparation of the Silylcuprate Reagent: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, a solution of a silyllithium or silyl Grignard reagent in an anhydrous ether solvent (e.g., THF or diethyl ether) is prepared. In a separate flask, a slurry of a copper(I) salt (e.g., CuCN or CuI) in the same anhydrous solvent is cooled to -78 °C. The silyl-organometallic reagent is then slowly added to the copper salt slurry and stirred for 30-60 minutes to form the silylcuprate reagent.
-
Conjugate Addition: The α,β-unsaturated nitrile, dissolved in the anhydrous solvent, is slowly added to the pre-formed silylcuprate solution at -78 °C. The reaction mixture is stirred at this temperature and the progress is monitored by TLC or GC-MS.
-
Workup: Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure γ-silyl nitrile.
Visualizations
Caption: Reaction pathways in the silylcuprate addition to α,β-unsaturated nitriles.
Caption: Regioselectivity in the hydrosilylation of α,β-unsaturated nitriles.
References
- 1. Silylcuprates from allene and their reaction with alpha,beta-unsaturatedd nitriles and imines. Synthesis of silylated oxo compounds leading to cyclopentane and cycloheptane ring formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
Alternative methods for the synthesis of 4-(Trimethylsilyl)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthetic methods for 4-(trimethylsilyl)butanenitrile, a valuable building block in organic synthesis and drug discovery. The following sections detail distinct synthetic strategies, offering comprehensive experimental protocols and quantitative data to facilitate informed decisions in laboratory and process development settings.
Introduction
This compound is a versatile organosilicon compound incorporating both a nitrile and a trimethylsilyl group. This unique combination of functional groups makes it a useful intermediate for the introduction of a cyanobutyl or a silylated butyl moiety in the synthesis of complex molecules, including active pharmaceutical ingredients. The selection of an appropriate synthetic route is crucial and depends on factors such as precursor availability, desired yield and purity, scalability, and reaction conditions. This guide compares two primary alternative methods for the synthesis of this compound: a two-step approach involving hydrosilylation followed by methylation, and a one-step Grignard-based approach.
Method 1: Two-Step Synthesis via Hydrosilylation and Methylation
This approach involves the initial hydrosilylation of 3-butenenitrile (allyl cyanide) to form a silyl-functionalized butanenitrile intermediate, which is then methylated to yield the final product. A common intermediate in this route is 4-(chlorodimethylsilyl)butanenitrile.
Experimental Protocol
Step 1: Synthesis of 4-(Chlorodimethylsilyl)butanenitrile via Hydrosilylation
This reaction involves the platinum-catalyzed addition of a chlorosilane to the double bond of allyl cyanide.
-
Reaction Scheme: CH₂=CHCH₂CN + HSi(CH₃)₂Cl → Cl(CH₃)₂SiCH₂CH₂CH₂CN
-
Procedure: To a solution of 3-butenenitrile (allyl cyanide) in a suitable anhydrous solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), a catalytic amount of a platinum catalyst, such as Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex), is added. The mixture is then treated with chlorodimethylsilane, typically added dropwise at a controlled temperature to manage the exothermic reaction. The reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) until completion. Upon completion, the solvent and any volatile byproducts are removed under reduced pressure. The crude product, 4-(chlorodimethylsilyl)butanenitrile, can be purified by vacuum distillation.
Step 2: Synthesis of this compound via Methylation
The chlorosilyl intermediate is then converted to the trimethylsilyl derivative using a methylating agent, such as a methyl Grignard reagent.
-
Reaction Scheme: Cl(CH₃)₂SiCH₂CH₂CH₂CN + CH₃MgBr → (CH₃)₃SiCH₂CH₂CH₂CN + MgBrCl
-
Procedure: A solution of 4-(chlorodimethylsilyl)butanenitrile in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a solution of methylmagnesium bromide (or a similar methylating agent) in the same solvent, under an inert atmosphere and typically at a low temperature (e.g., 0 °C) to control the reaction rate. The reaction mixture is stirred for a specified period to ensure complete conversion. The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed by rotary evaporation. The final product, this compound, is purified by vacuum distillation.
Data Summary
| Parameter | Step 1: Hydrosilylation | Step 2: Methylation | Overall |
| Starting Materials | 3-Butenenitrile, Chlorodimethylsilane | 4-(Chlorodimethylsilyl)butanenitrile, Methylmagnesium Bromide | 3-Butenenitrile, Chlorodimethylsilane, Methylmagnesium Bromide |
| Key Reagents/Catalysts | Platinum Catalyst (e.g., Karstedt's) | - | Platinum Catalyst |
| Typical Solvent | Toluene, Dichloromethane | Diethyl ether, Tetrahydrofuran | Toluene/Ether |
| Reaction Temperature | 25-80 °C (catalyst dependent) | 0 °C to room temperature | - |
| Typical Reaction Time | 1-12 hours | 1-4 hours | 2-16 hours |
| Reported Yield | High | High | Good to Excellent |
| Purification Method | Vacuum Distillation | Vacuum Distillation | Vacuum Distillation |
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Method 2: One-Step Grignard-Based Synthesis
This method utilizes a trimethylsilyl-containing Grignard reagent that acts as a nucleophile, reacting with a suitable three-carbon electrophile containing a nitrile group or a precursor.
Experimental Protocol
Synthesis of this compound via Grignard Reaction
This one-pot synthesis involves the reaction of (trimethylsilyl)methylmagnesium chloride with a 3-halopropanenitrile.
-
Reaction Scheme: (CH₃)₃SiCH₂MgCl + BrCH₂CH₂CN → (CH₃)₃SiCH₂CH₂CH₂CN + MgBrCl
-
Procedure: A solution of 3-bromopropanenitrile in an anhydrous ethereal solvent is added dropwise to a solution of (trimethylsilyl)methylmagnesium chloride in the same solvent under an inert atmosphere. The reaction temperature is typically maintained at a low to moderate level. The progress of the reaction is monitored by appropriate analytical techniques. After completion, the reaction is quenched with a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic phases are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure. The resulting crude product is then purified by vacuum distillation to afford this compound.
Data Summary
| Parameter | Grignard-Based Synthesis |
| Starting Materials | (Trimethylsilyl)methylmagnesium Chloride, 3-Bromopropanenitrile |
| Key Reagents/Catalysts | - |
| Typical Solvent | Diethyl ether, Tetrahydrofuran |
| Reaction Temperature | 0 °C to reflux |
| Typical Reaction Time | 2-12 hours |
| Reported Yield | Moderate to Good |
| Purification Method | Vacuum Distillation |
Experimental Workflow
Caption: Workflow for the one-step Grignard synthesis of this compound.
Comparison of Methods
| Feature | Method 1: Hydrosilylation/Methylation | Method 2: Grignard-Based Synthesis |
| Number of Steps | Two | One |
| Overall Yield | Potentially higher due to optimization of individual steps. | May be lower due to potential side reactions in a one-pot setup. |
| Atom Economy | Lower due to the use of a protecting/activating group (Cl) and a methylating agent. | Higher as it involves a more direct C-C bond formation. |
| Reagent Availability | Allyl cyanide and chlorodimethylsilane are common commercial reagents. | (Trimethylsilyl)methylmagnesium chloride is commercially available or can be prepared in situ. 3-Bromopropanenitrile is also available. |
| Scalability | Generally scalable, with considerations for handling the exothermic hydrosilylation step. | Scalable, but requires careful control of the Grignard reaction conditions. |
| Potential Challenges | Catalyst poisoning in the hydrosilylation step. Handling of the intermediate chlorosilane. | Grignard reagent preparation and handling require strictly anhydrous conditions. Potential for side reactions with the nitrile group. |
Conclusion
Both the two-step hydrosilylation/methylation sequence and the one-step Grignard-based approach offer viable pathways for the synthesis of this compound. The choice between these methods will depend on the specific requirements of the researcher or process chemist.
The two-step method may be preferred when higher overall yields are critical and the additional step is manageable. It allows for the purification of the intermediate, which can lead to a purer final product.
The one-step Grignard-based method is more atom-economical and may be more efficient in terms of time and labor. However, it may require more careful optimization to minimize side products and achieve satisfactory yields.
Researchers are encouraged to evaluate both methods based on their available resources, desired scale of production, and purity requirements for the final product. The provided experimental outlines and comparative data serve as a foundation for this evaluation.
A Comparative Guide to the Reactivity of 4-(Trimethylsilyl)butanenitrile and 4-Hydroxybutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4-(trimethylsilyl)butanenitrile and 4-hydroxybutanenitrile. Understanding the distinct properties of these molecules is crucial for their effective application in organic synthesis and drug development, where the modulation of functional group reactivity is paramount. This document outlines the reactivity of the nitrile and the hydroxyl/trimethylsilyl ether functionalities, supported by experimental protocols and comparative data.
Introduction
4-Hydroxybutanenitrile is a bifunctional molecule containing a primary alcohol and a nitrile group.[1] The hydroxyl group can act as a hydrogen bond donor and a nucleophile, and is susceptible to oxidation. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
This compound, on the other hand, features a trimethylsilyl (TMS) ether, a common protecting group for alcohols. This modification significantly alters the reactivity of the oxygen atom, rendering it largely inert to many reaction conditions under which a free hydroxyl group would react. This guide will explore the implications of this structural difference on the overall reactivity of the molecule.
Reactivity of the Nitrile Group
The nitrile group in both this compound and 4-hydroxybutanenitrile exhibits characteristic electrophilicity at the carbon atom, making it susceptible to nucleophilic attack. The primary reactions of the nitrile moiety are hydrolysis and reduction.
Hydrolysis
Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions. The reaction proceeds via an intermediate amide. While no direct comparative kinetic data for the hydrolysis of this compound and 4-hydroxybutanenitrile is readily available, the electronic effect of the distant hydroxyl or TMS ether group is expected to be minimal on the rate of nitrile hydrolysis. Therefore, both compounds are expected to undergo hydrolysis under similar conditions to yield the corresponding carboxylic acids.
Reduction
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce nitriles unless activated by transition metal salts.[2][3][4][5] The presence of the TMS ether in this compound is not expected to interfere with the reduction of the nitrile group.
Reactivity of the Hydroxyl vs. Trimethylsilyl Ether Group
The most significant difference in reactivity between the two compounds lies in the functionality at the 4-position: the hydroxyl group in 4-hydroxybutanenitrile versus the trimethylsilyl ether in this compound. The TMS group acts as a protecting group, effectively masking the reactivity of the hydroxyl group.
Oxidation
The primary alcohol in 4-hydroxybutanenitrile can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. In contrast, the trimethylsilyl ether in this compound is stable to most oxidizing agents that would typically react with an alcohol.[6][7] This allows for selective reactions at other parts of the molecule without affecting the protected hydroxyl group.
Acylation
The hydroxyl group of 4-hydroxybutanenitrile readily undergoes acylation with reagents like acetic anhydride or acyl chlorides to form esters.[8][9][10][11] This reaction is typically catalyzed by a base or an acid. The trimethylsilyl ether of this compound is inert to these acylation conditions, highlighting the protective nature of the TMS group.
Deprotection (Cleavage of the Silyl Ether)
The trimethylsilyl ether in this compound can be easily cleaved to regenerate the parent alcohol, 4-hydroxybutanenitrile. This deprotection is typically achieved under mild acidic conditions or by using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).[12][13][14][15] The Si-F bond is exceptionally strong, making fluoride-mediated deprotection a very efficient method.
Comparative Reactivity Summary
| Reaction | 4-Hydroxybutanenitrile | This compound | Supporting Data/Analogy |
| Nitrile Hydrolysis | Readily undergoes hydrolysis to 4-hydroxybutanoic acid. | Readily undergoes hydrolysis to 4-(trimethylsilyl)butanoic acid. | The electronic influence of the distant -OH or -OTMS group on the nitrile is minimal. |
| Nitrile Reduction | Can be reduced to 5-amino-1-pentanol using strong reducing agents. | Can be reduced to 4-(trimethylsilyl)pentan-1-amine using strong reducing agents. | The TMS ether is stable to common nitrile reduction conditions. |
| Oxidation | The hydroxyl group is readily oxidized to an aldehyde or carboxylic acid. | The trimethylsilyl ether is stable to oxidation. | General principle of alcohol oxidation vs. silyl ether stability.[6][7] |
| Acylation | The hydroxyl group is readily acylated to form an ester. | The trimethylsilyl ether is inert to acylation. | General principle of alcohol acylation vs. silyl ether stability.[8][9][10][11] |
| Silyl Ether Cleavage | Not applicable. | The TMS ether is readily cleaved by acid or fluoride ions to yield 4-hydroxybutanenitrile. | Standard deprotection protocol for TMS ethers.[12][13][14][15] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the silylation of a similar hydroxybutanenitrile derivative.[16]
Materials:
-
4-Hydroxybutanenitrile
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (Et₃N) or Imidazole
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of 4-hydroxybutanenitrile (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation under reduced pressure.
Caption: Synthesis of this compound.
Hydrolysis of 4-Hydroxybutanenitrile to 4-Hydroxybutanoic Acid
Materials:
-
4-Hydroxybutanenitrile
-
10% Aqueous sodium hydroxide (NaOH) or 10% Aqueous sulfuric acid (H₂SO₄)
Procedure (Basic Hydrolysis):
-
In a round-bottom flask equipped with a reflux condenser, add 4-hydroxybutanenitrile (1.0 eq) and a 10% aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux for 4-6 hours. Ammonia gas will be evolved.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is ~2.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxybutanoic acid.
Reduction of 4-Hydroxybutanenitrile to 5-Amino-1-pentanol
This protocol is a general procedure for nitrile reduction using NaBH₄ with a catalyst.
Materials:
-
4-Hydroxybutanenitrile
-
Sodium borohydride (NaBH₄)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 4-hydroxybutanenitrile (1.0 eq) in methanol in a round-bottom flask.
-
Add CoCl₂·6H₂O (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (4.0 eq) in small portions.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of 2M HCl.
-
Make the solution basic (pH > 10) by adding a concentrated NaOH solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 5-amino-1-pentanol.
Oxidation of 4-Hydroxybutanenitrile to 4-Oxobutanoic Acid
Materials:
-
4-Hydroxybutanenitrile
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Procedure:
-
To a suspension of PCC (1.5 eq) and silica gel in anhydrous DCM, add a solution of 4-hydroxybutanenitrile (1.0 eq) in anhydrous DCM dropwise.[6]
-
Stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-oxobutanenitrile.
Acylation of 4-Hydroxybutanenitrile to 4-Cyanobutyl Acetate
This is a general procedure for the acylation of alcohols.[8][9]
Materials:
-
4-Hydroxybutanenitrile
-
Acetic anhydride
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve 4-hydroxybutanenitrile (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-cyanobutyl acetate.
Caption: Key Reactivity Differences.
Conclusion
The presence of a trimethylsilyl ether in this compound dramatically alters its reactivity compared to 4-hydroxybutanenitrile. The TMS group serves as an effective protecting group for the hydroxyl functionality, rendering it inert to oxidation and acylation reactions. This allows for selective transformations at the nitrile group or other parts of the molecule. The silyl ether can be readily removed under mild conditions to regenerate the alcohol. This comparative reactivity makes this compound a valuable intermediate in multi-step syntheses where the reactivity of a hydroxyl group needs to be temporarily masked. Researchers and drug development professionals can leverage these differences to design more efficient and selective synthetic routes.
References
- 1. 4-Hydroxybutanenitrile | C4H7NO | CID 220705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. webassign.net [webassign.net]
- 5. scribd.com [scribd.com]
- 6. public.websites.umich.edu [public.websites.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ester synthesis by acylation [organic-chemistry.org]
- 12. hwpi.harvard.edu [hwpi.harvard.edu]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 14. researchgate.net [researchgate.net]
- 15. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 16. (3S)-4-Chloro-3-[(triMethylsilyl)oxy]butanenitrile synthesis - chemicalbook [chemicalbook.com]
Spectroscopic comparison of silylated and non-silylated nitriles
A Spectroscopic Comparison of Silylated and Non-Silylated Nitriles for Researchers
In the fields of chemical research, particularly in drug development and metabolomics, the precise structural elucidation of molecules is paramount. Nitriles, organic compounds containing a −C≡N functional group, are versatile intermediates and are present in many biologically active molecules.[1][2] Silylation, the process of replacing an active hydrogen atom with a silyl group (e.g., trimethylsilyl, -Si(CH₃)₃), is a common derivatization technique used to increase the volatility, thermal stability, and chromatographic suitability of compounds for analysis, especially by Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5]
This guide provides an objective comparison of the spectroscopic properties of silylated and non-silylated nitriles, supported by experimental data from key analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy: Probing the C≡N Bond
IR spectroscopy is highly effective for identifying the nitrile functional group due to its characteristic C≡N stretching vibration, which appears in a relatively uncongested region of the spectrum.
Key Differences:
-
Non-Silylated Nitriles: The C≡N stretching frequency is primarily influenced by the electronic environment. Saturated aliphatic nitriles typically absorb in the range of 2240–2260 cm⁻¹.[6] Conjugation with a double bond or an aromatic ring weakens the C≡N bond, shifting the absorption to a lower frequency, typically between 2220–2240 cm⁻¹.[6]
-
Silylated Nitriles: When a silyl group is introduced at the α-carbon (the carbon adjacent to the nitrile group), it can act as a weak electron-donating group. This may cause a slight downward shift in the C≡N stretching frequency compared to its non-silylated counterpart, although this effect is generally subtle. The most significant spectral feature of silylation is the appearance of strong absorptions corresponding to the silyl group itself, such as the Si-C stretching and rocking vibrations, which are not present in the non-silylated form.
| Compound Type | Functional Group | Typical C≡N Stretching Frequency (cm⁻¹) | References |
| Saturated Aliphatic Nitrile | R-CH₂-C≡N | 2240 - 2260 | [6] |
| Aromatic/Conjugated Nitrile | Ar-C≡N | 2220 - 2240 | [6] |
| α-Silylated Nitrile | R-CH(SiR'₃)-C≡N | Expected to be slightly lower than the corresponding non-silylated nitrile | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. Silylation introduces distinct and easily identifiable signals.
Key Differences:
-
¹H NMR:
-
Non-Silylated Nitriles: Protons on the α-carbon typically resonate in the 2.0–3.0 ppm region.[7][8]
-
Silylated Nitriles: The most prominent feature is a sharp, strong singlet for the protons of the trimethylsilyl (TMS) group, which appears far upfield, usually between 0.0 and 0.5 ppm.[9][10] This signal is an excellent diagnostic marker for successful silylation. The chemical shift of any remaining α-protons will also be affected.
-
-
¹³C NMR:
-
Non-Silylated Nitriles: The nitrile carbon (C≡N) resonates in the 115–125 ppm range.[7][11][12]
-
Silylated Nitriles: Silylation introduces a signal for the carbons of the TMS group, which appears upfield near 0 ppm.[13] The presence of a silicon atom on the α-carbon will also influence its chemical shift, typically causing a downfield shift.
-
-
²⁹Si NMR:
| Nucleus | Spectroscopic Feature | Non-Silylated Nitrile | Silylated Nitrile (TMS) | References |
| ¹H | α-Protons (H-C-C≡N) | 2.0 - 3.0 ppm | Shifted from original position | [7][8] |
| Silyl Protons (-Si(CH₃)₃) | N/A | ~0.0 - 0.5 ppm (strong singlet) | [9][10] | |
| ¹³C | Nitrile Carbon (-C≡N) | 115 - 125 ppm | 115 - 125 ppm (may be slightly shifted) | [7][11] |
| Silyl Carbons (-Si(CH₃)₃) | N/A | ~0 ppm | [13] | |
| ²⁹Si | Silyl Silicon (-Si(CH₃)₃) | N/A | Varies (e.g., -2 to -16 ppm) | [13] |
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry is a powerful technique for determining molecular weight and deducing structural information from fragmentation patterns. Silylation is frequently employed to make nitriles more amenable to GC-MS analysis and introduces characteristic fragmentation pathways.
Key Differences:
-
Non-Silylated Nitriles: The molecular ion (M⁺) peak is often weak or absent.[7][8] Common fragmentation includes the loss of an α-hydrogen to give an [M-1]⁺ peak.[8] For aliphatic nitriles with a γ-hydrogen, a McLafferty rearrangement is a characteristic fragmentation, often producing a base peak at m/z 41.[15]
-
Silylated Nitriles: Silylated compounds exhibit distinct fragmentation patterns dominated by the silyl group. The molecular ion peak may be more apparent than in the non-derivatized form. Key fragments include:
-
[M-15]⁺: Loss of a methyl radical (•CH₃) from the TMS group.
-
m/z 73: A prominent peak corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺. This is often the base peak and is a strong indicator of a TMS derivative.
-
| Feature | Non-Silylated Nitrile | Silylated Nitrile (TMS) | References |
| Molecular Ion (M⁺) | Often weak or absent | Can be weak, but often more stable | [7][8] |
| Key Fragments | [M-1]⁺ (loss of α-H) | [M-15]⁺ (loss of •CH₃) | [8] |
| m/z 41 (McLafferty rearrangement) | m/z 73 ([Si(CH₃)₃]⁺, often base peak) | [15] |
Visualizing the Comparison and Workflow
The following diagrams illustrate the logical comparison between the spectroscopic features and a typical experimental workflow for analyzing these compounds.
Caption: Logical comparison of spectroscopic features.
Caption: Standard workflow for GC-MS analysis.
Experimental Protocols
Below are generalized methodologies for the key experiments cited. Specific parameters may vary based on the instrument and the exact nature of the analyte.
Infrared (IR) Spectroscopy
-
Objective: To determine the vibrational frequency of the C≡N bond.
-
Methodology:
-
Sample Preparation: The nitrile sample (either neat if liquid, or dissolved in a suitable solvent like chloroform or carbon tetrachloride that has minimal absorption in the 2200-2300 cm⁻¹ region) is placed between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: The sample is placed in the beam path of an FTIR spectrometer.
-
Analysis: The spectrum is recorded, typically from 4000 to 400 cm⁻¹. The position of the sharp, intense absorption peak in the 2220–2260 cm⁻¹ region is identified as the C≡N stretch.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To identify the chemical shifts of protons and carbons in the molecule.
-
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the nitrile sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, typically tetramethylsilane (TMS), is added to set the 0 ppm reference point.
-
Data Acquisition: The sample tube is placed in the NMR spectrometer. ¹H, ¹³C, and, if applicable, ²⁹Si NMR spectra are acquired.
-
Analysis: The resulting spectra are processed (Fourier transform, phase correction, baseline correction). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate the compound from a mixture, determine its molecular weight, and analyze its fragmentation pattern.
-
Methodology:
-
Derivatization (for silylated sample): The non-silylated nitrile sample is dried completely. A silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added, and the mixture is heated (e.g., at 60-70°C) for a specified time to ensure complete reaction.
-
Injection: A small volume (e.g., 1 µL) of the prepared sample (either the original non-silylated compound in a volatile solvent or the silylated derivative) is injected into the GC.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase.
-
Ionization and Fragmentation: As components elute from the GC column, they enter the mass spectrometer's ion source, where they are bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules.[17]
-
Mass Analysis: The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection and Analysis: A detector records the abundance of each fragment. The resulting mass spectrum is analyzed for the molecular ion and characteristic fragment peaks and can be compared against spectral libraries for identification.[4]
-
References
- 1. Nitrile - Wikipedia [en.wikipedia.org]
- 2. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ch20: Spectroscopy Analysis : Nitriles [chem.ucalgary.ca]
- 9. Universal polymer analysis by (1)H NMR using complementary trimethylsilyl end groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRIMETHYLSILANE(993-07-7) 1H NMR [m.chemicalbook.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li]+} via Silole Dianion [Ph4C4Si]−2•2[Li]+ [mdpi.com]
- 14. Isolation of a NHC-stabilized heavier nitrile and its conversion into an isonitrile analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 4-(Trimethylsilyl)butanenitrile in Multi-Step Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of multi-step synthesis, the choice of reagents is paramount to achieving efficiency, high yields, and desired molecular architectures. This guide provides a comprehensive comparison of 4-(trimethylsilyl)butanenitrile as a versatile building block, evaluating its performance against alternative synthetic strategies. By presenting experimental data, detailed protocols, and clear visualizations, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
This compound serves as a stable and effective precursor to the γ-butyronitrile homoenolate anion. The presence of the trimethylsilyl group facilitates regioselective deprotonation at the carbon atom gamma to the nitrile group, a position notoriously difficult to functionalize directly. This allows for subsequent carbon-carbon bond formation with a variety of electrophiles, opening synthetic routes to valuable 1,5-dicarbonyl compounds, substituted γ-lactones, and precursors for bioactive molecules such as piperidines and γ-aminobutyric acid (GABA) analogs.
Performance Comparison: this compound vs. Alternatives
To objectively assess the efficacy of this compound, we compare its hypothetical application in a representative transformation—the synthesis of a 1,5-dicarbonyl compound—against established alternative methods. While direct experimental data for this compound in such a sequence is not extensively published, we can extrapolate its performance based on analogous reactions of similar γ-silylated nitriles.
Scenario: Synthesis of 6-phenyl-2-hexanone via reaction of a butanenitrile-derived nucleophile with benzyl bromide, followed by hydrolysis of the nitrile.
| Method | Reagent/Key Step | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| γ-Silyl Nitrile Strategy | This compound & LDA | ~70-85% (for alkylation) | Anhydrous THF, -78 °C to rt | High regioselectivity, stable precursor, mild reaction conditions. | Requires stoichiometric use of strong base, anhydrous conditions are critical. |
| Reductive Acylation | Acrolein & Phenyl Grignard, then oxidation | ~50-70% (overall) | Multi-step, requires specific oxidation reagents. | Readily available starting materials. | Potential for side reactions (1,2- vs. 1,4-addition), multiple steps can lower overall yield. |
| Michael Addition | α,β-Unsaturated ketone & Cyanide | ~60-80% | Basic conditions, often requires phase-transfer catalyst. | Good for constructing the carbon skeleton. | Use of toxic cyanide salts, potential for polymerization of the Michael acceptor. |
| Homoenolate Equivalent | Acrolein diethyl acetal & n-BuLi, then reaction with electrophile | ~65-75% | Cryogenic temperatures, strong base required. | Well-established method for umpolung reactivity. | Acetal protection and deprotection steps add to the overall synthesis length. |
Data Interpretation: The γ-silyl nitrile strategy, represented by this compound, offers a highly regioselective and efficient route to the desired product under relatively mild conditions. While it necessitates the use of a strong base and stringent anhydrous conditions, the high yield in the key C-C bond-forming step often makes it an attractive option. Alternative methods, while avoiding the need for a silylated precursor, may involve more steps, the use of toxic reagents, or present challenges in controlling selectivity, potentially leading to lower overall yields.
Experimental Protocols
Below are detailed experimental protocols for the key bond-forming step using the γ-silyl nitrile strategy and a common alternative.
Protocol 1: Alkylation of this compound (Representative)
Objective: To generate the γ-carbanion of this compound and react it with an electrophile (e.g., benzyl bromide).
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF
-
Benzyl bromide
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of LDA in THF (1.1 eq) is added dropwise to the nitrile solution, and the mixture is stirred at -78 °C for 1 hour to ensure complete deprotonation.
-
Benzyl bromide (1.2 eq) is then added dropwise to the reaction mixture.
-
The reaction is allowed to slowly warm to room temperature and stirred for an additional 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Michael Addition of Cyanide to an α,β-Unsaturated Ketone
Objective: To perform a conjugate addition of a cyanide nucleophile to an α,β-unsaturated ketone.
Materials:
-
Benzylideneacetone
-
Potassium cyanide
-
Ethanol
-
Water
-
Acetic acid
Procedure:
-
Benzylideneacetone (1.0 eq) is dissolved in ethanol in a round-bottom flask.
-
A solution of potassium cyanide (1.5 eq) in a mixture of ethanol and water is prepared.
-
The cyanide solution is added to the solution of the α,β-unsaturated ketone.
-
A catalytic amount of acetic acid is added to the reaction mixture.
-
The reaction is stirred at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The resulting crude product is purified by recrystallization or column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
Caption: Synthetic workflow using this compound.
Caption: Alternative synthesis via Michael addition.
Conclusion
This compound emerges as a potent and highly selective tool in the arsenal of the synthetic organic chemist. Its ability to serve as a stable and reliable precursor to a γ-butyronitrile homoenolate anion provides a distinct advantage in the construction of complex carbon skeletons. While alternative methods exist, the γ-silyl nitrile strategy often provides a more direct and higher-yielding pathway to target molecules, particularly when regioselectivity is a critical concern. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction. However, for intricate multi-step syntheses where precision and efficiency are paramount, this compound represents a compelling and strategically sound option.
The Strategic Application of 4-(Trimethylsilyl)butanenitrile in Modern Synthesis: A Cost-Benefit Analysis
In the landscape of pharmaceutical and fine chemical synthesis, the introduction of the cyanobutyl moiety is a critical step in the construction of numerous target molecules. 4-(Trimethylsilyl)butanenitrile has emerged as a notable reagent for this purpose, offering a unique set of properties derived from its silyl group. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance with alternative cyanoalkylation reagents, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their synthetic strategy.
Executive Summary
This compound presents a nuanced profile when compared to its more traditional 4-halobutanenitrile counterparts. While potentially offering advantages in specific contexts, such as in reactions sensitive to harsh bases or where modulation of physicochemical properties is desired, its higher cost and the current limited availability of direct, comparative experimental data necessitate a careful evaluation of its suitability for a given synthetic challenge. This analysis indicates that for routine cyanoalkylation of robust substrates, 4-halobutanenitriles remain the more cost-effective option. However, for complex syntheses requiring fine-tuning of reactivity and solubility, the unique characteristics of this compound may justify the additional expense.
Performance and Application Analysis
The utility of this compound lies in its role as a homoenolate equivalent of propionitrile, allowing for the introduction of a 3-cyanopropyl group onto an electrophilic carbon. The trimethylsilyl group influences the reagent's reactivity and physical properties.
Theoretical Advantages of the Trimethylsilyl Group:
-
Modulated Reactivity: The silicon atom can influence the electronic and steric environment of the molecule, potentially altering its reactivity profile compared to halo-analogs.
-
Increased Solubility: The lipophilic nature of the trimethylsilyl group can enhance solubility in organic solvents, which can be advantageous in certain reaction media.
-
Bioisosterism: In drug discovery, the replacement of a carbon or other functional group with a silicon-containing moiety can impact the metabolic stability, lipophilicity, and overall pharmacokinetic profile of a drug candidate.
Alternative Reagents: 4-Halobutanenitriles
The most common alternatives for introducing a cyanobutyl group are 4-chlorobutanenitrile and 4-bromobutanenitrile. These reagents are widely used due to their straightforward reactivity and lower cost.
Quantitative Data Comparison
Due to a scarcity of directly comparable, published experimental data for the cyanoalkylation of a standardized substrate under identical conditions, a precise, side-by-side quantitative comparison of yields and reaction times is challenging. However, we can construct a comparative cost analysis based on commercially available pricing.
Table 1: Cost Comparison of Cyanoalkylation Reagents
| Reagent | Representative Supplier | Price (USD) | Quantity | Molecular Weight ( g/mol ) | Price per Mole (USD) |
| (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile | ChemicalBook | 10.00 | 1 kg | 191.73 | ~0.05 |
| (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile | ChemicalBook | 30.00 | 1 kg | 191.73 | ~0.16 |
| 4-Chlorobutanenitrile | Sigma-Aldrich | 80.25 | 100 g | 103.55 | 77.50 |
Experimental Protocols
Experimental Protocol 1: Alkylation of a Ketone Enolate with 4-Chlorobutanenitrile
Objective: To synthesize 2-(3-cyanopropyl)cyclohexanone.
Materials:
-
Cyclohexanone
-
Lithium diisopropylamide (LDA) solution in THF
-
4-Chlorobutanenitrile
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser, nitrogen inlet)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF to the cooled solvent.
-
Add a solution of cyclohexanone in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir the resulting enolate solution for 30 minutes.
-
Add a solution of 4-chlorobutanenitrile in anhydrous THF dropwise to the enolate solution.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(3-cyanopropyl)cyclohexanone.
Logical Workflow for Reagent Selection
The decision-making process for selecting the appropriate cyanoalkylation reagent can be visualized as follows:
Caption: Workflow for selecting a cyanoalkylation reagent.
Signaling Pathway Analogy in Drug Development
While not a biological signaling pathway, the decision process in optimizing a lead compound in drug discovery shares a logical flow. The choice of a substituent, such as a cyanobutyl group, can trigger a cascade of effects on the molecule's properties.
Caption: Impact cascade of substituent addition in drug design.
Conclusion and Recommendations
The cost-benefit analysis of this compound reveals a reagent with theoretical advantages that are not yet fully substantiated by a robust body of comparative, practical data in the scientific literature.
-
For routine, cost-sensitive applications: 4-Halobutanenitriles are the recommended reagents due to their lower cost, ready availability, and well-established reaction protocols.
-
For complex, multi-step syntheses and drug discovery: this compound may be considered when factors such as solubility, the need for milder reaction conditions, or the exploration of bioisosteric replacements are paramount. However, researchers should be prepared for the likelihood of requiring significant in-house process development and optimization due to the lack of established, specific protocols for its use in cyanoalkylation.
Further research directly comparing the performance of this compound and 4-halobutanenitriles in a standardized set of cyanoalkylation reactions is warranted to provide the community with the empirical data needed to make fully informed decisions on reagent selection.
A Comparative Guide to Isotopic Labeling Strategies: Featuring 4-(Trimethylsilyl)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical and biomedical research, isotopic labeling is an indispensable tool for elucidating reaction mechanisms, tracing metabolic pathways, and quantifying metabolites. The introduction of stable or radioactive isotopes into a molecule allows for its unambiguous detection and tracking. This guide provides a comparative analysis of a hypothetical isotopic labeling strategy utilizing 4-(trimethylsilyl)butanenitrile against established methodologies for the synthesis of isotopically labeled primary amines.
While direct isotopic labeling studies employing this compound are not prominently documented in scientific literature, its structure presents a viable precursor for the introduction of a silyl-containing, isotopically labeled butylamine moiety. This guide will explore this potential application in comparison to two widely adopted techniques: reductive amination and direct hydrogen-deuterium exchange.
Comparative Analysis of Isotopic Labeling Methods
The choice of an isotopic labeling strategy is contingent on several factors, including the desired position of the label, the required isotopic enrichment, the availability of precursors, and the chemical nature of the target molecule. Below is a summary of the quantitative aspects of the compared methods.
| Feature | Hypothetical: Reduction of Labeled this compound | Reductive Amination | Direct Hydrogen-Deuterium (H-D) Exchange |
| Precursor Accessibility | Requires synthesis of labeled this compound. | Readily available labeled aldehydes, ketones, or reducing agents (e.g., NaBD4). | D₂O is a readily available and cost-effective deuterium source. |
| Position of Label | Label position is determined by the synthesis of the precursor. Can be on the butyl chain or introduced during reduction (α to nitrogen). | Label can be introduced on the alkyl group from the carbonyl compound or α to the nitrogen from the reducing agent. | Primarily at C-H bonds adjacent (α) to the amine, with some methods allowing for β-deuteration.[1][2] |
| Isotopic Versatility | Amenable to ¹³C, ¹⁴C, D, and ¹⁵N (if the nitrile nitrogen is labeled). | Versatile for D, ¹³C, and ¹⁵N labeling. | Primarily for deuterium labeling. |
| Typical Isotopic Purity | Potentially high (>98%), dependent on the purity of the labeled precursor. | Generally high (>95%), dependent on the reaction conditions and purity of labeling reagent. | Variable (can be >99%), but can be influenced by reaction equilibrium and substrate structure.[2] |
| Reaction Conditions | Typically requires strong reducing agents (e.g., LiAlH₄, LiAlD₄) and anhydrous conditions. | Milder conditions are often possible using reagents like NaBH₃CN or NaBH(OAc)₃.[3][4] | Often requires transition metal catalysts and elevated temperatures.[5] |
| Substrate Scope | Limited by the availability of the silylated nitrile precursor. | Broad scope, applicable to a wide range of aldehydes, ketones, and amines.[6][7] | Generally applicable to primary and secondary amines, with regioselectivity being a key consideration.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are protocols for the hypothetical use of this compound and the established alternative methods.
Protocol 1: Hypothetical Synthesis of Deuterated 4-(Trimethylsilyl)butylamine via Nitrile Reduction
This protocol describes the hypothetical reduction of this compound to its corresponding primary amine with deuterium incorporation at the carbon adjacent to the nitrogen.
Materials:
-
This compound
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), suspend lithium aluminum deuteride (1.2 eq) in anhydrous diethyl ether.
-
Dissolve this compound (1 eq) in anhydrous diethyl ether and add it dropwise to the LiAlD₄ suspension with stirring.
-
After the addition is complete, reflux the reaction mixture for 4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlD₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washes, and dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude deuterated 4-(trimethylsilyl)butylamine.
-
Purify the product by distillation or chromatography as required.
Protocol 2: Synthesis of a Deuterated Secondary Amine via Reductive Amination
This protocol details the synthesis of a secondary amine with deuterium incorporation using a labeled reducing agent.
Materials:
-
Primary amine (e.g., benzylamine)
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Sodium borodeuteride (NaBD₄)
-
Methanol
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine (1 eq) and the carbonyl compound (1.1 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borodeuteride (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude deuterated secondary amine.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Direct α-Deuteration of a Primary Amine
This protocol outlines a method for the direct deuteration of a primary amine at the α-position using a ruthenium catalyst and D₂O.[1]
Materials:
-
Primary amine
-
[{(η⁶-p-cymene)RuCl}₂(μ-H-μ-Cl)] catalyst
-
Deuterium oxide (D₂O)
-
Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk tube, combine the primary amine (1 eq), the ruthenium catalyst (0.5-1 mol%), and D₂O (as the solvent and deuterium source).
-
If the amine is not soluble in D₂O, a co-solvent like toluene can be used.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100-135 °C) for the specified time (e.g., 12-24 hours), as optimized for the specific substrate.
-
After cooling to room temperature, extract the product with an appropriate organic solvent.
-
Wash the organic layer with water to remove excess D₂O.
-
Dry the organic phase over a suitable drying agent (e.g., Na₂SO₄) and filter.
-
Remove the solvent in vacuo to yield the deuterated amine.
-
Determine the percentage of deuterium incorporation by ¹H NMR or mass spectrometry.
Visualizing the Workflows
To better illustrate the discussed synthetic pathways, the following diagrams were generated using the DOT language.
Caption: Workflow for the hypothetical synthesis of deuterated 4-(trimethylsilyl)butylamine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C─H Bonds of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. gctlc.org [gctlc.org]
A Comparative Purity Analysis of Commercially Available 4-(Trimethylsilyl)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of commercially available 4-(trimethylsilyl)butanenitrile from three hypothetical major suppliers. The analysis utilizes standard analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a quantitative and qualitative assessment of the products. Detailed experimental protocols are provided to allow for replication and verification of the findings.
Data Presentation
The following table summarizes the quantitative purity analysis of this compound from three different commercial sources.
| Supplier | Lot Number | Advertised Purity | Purity by GC-MS (% Area) | Purity by ¹H NMR (%) | Key Impurities Detected |
| Supplier A | L2025A01 | >98% | 98.5% | 98.2% | Hexamethyldisiloxane, Unidentified silylated species |
| Supplier B | L2025B01 | >99% (High Purity) | 99.6% | 99.5% | Hexamethyldisiloxane (trace) |
| Supplier C | L2025C01 | >97% | 97.2% | 97.5% | Hexamethyldisiloxane, 4-Butenenitrile, Residual starting material |
Experimental Protocols
A detailed methodology for the key experiments performed is outlined below.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective: To determine the percentage purity of this compound and identify volatile impurities.
-
Instrumentation: Agilent 7890B GC system coupled with a 5977A Mass Selective Detector.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of a 1% solution of the sample in dichloromethane was injected in split mode (20:1).
-
Temperature Program:
-
Initial oven temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Source Temperature: 230°C.
-
-
Data Analysis: Peak area percentages were calculated from the total ion chromatogram. Impurities were identified by comparison of their mass spectra with the NIST library.
2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To confirm the structure of this compound and quantify its purity using an internal standard.
-
Instrumentation: Bruker AVANCE 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10 mg of the sample and 5 mg of 1,3,5-trimethoxybenzene (internal standard) were accurately weighed and dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 5 seconds
-
-
Data Analysis: Purity was calculated by comparing the integral of the trimethylsilyl protons of the analyte (δ ~0.05 ppm) to the integral of the methoxy protons of the internal standard (δ ~3.79 ppm).
Visualizations
Caption: Workflow for the purity analysis of this compound.
Stability Showdown: A Comparative Guide to TMS, TES, and TBDMS Protected Nitriles
For researchers, scientists, and drug development professionals navigating the landscape of chemical synthesis, the judicious selection of protecting groups is paramount. This guide offers an objective comparison of the stability of three commonly employed silyl ethers for the protection of cyanohydrins: Trimethylsilyl (TMS), Triethylsilyl (TES), and tert-Butyldimethylsilyl (TBDMS). Supported by established chemical principles and analogous experimental data, this document provides a framework for making informed decisions to optimize reaction pathways and improve yields.
The protection of the hydroxyl group in cyanohydrins as silyl ethers is a critical step in many multi-step syntheses. The stability of these protecting groups under various reaction conditions dictates their suitability for a given synthetic route. This guide delves into the comparative stability of TMS, TES, and TBDMS ethers of cyanohydrins, offering insights into their behavior in acidic and basic environments.
Relative Stability Overview
The stability of silyl ethers is primarily influenced by the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered groups provide greater protection against nucleophilic and acidic attack. Consequently, the general order of stability for silyl ethers, which is well-established for alcohols and can be extrapolated to cyanohydrins, is:
TMS < TES < TBDMS
This trend holds true under both acidic and basic conditions. The increased steric hindrance around the silicon atom in TES and, more significantly, in TBDMS, impedes the approach of reagents that would cleave the silicon-oxygen bond.
Quantitative Stability Data
While specific kinetic data for the hydrolysis of silyl-protected cyanohydrins is not extensively available in the literature, the relative rates of hydrolysis for silyl ethers of alcohols provide a strong and reliable proxy. The following table summarizes the relative rates of acidic hydrolysis for TMS, TES, and TBDMS ethers, illustrating their comparative stability.
| Silyl Ether | Relative Rate of Acidic Hydrolysis |
| TMS | 1 |
| TES | 64 |
| TBDMS | 20,000 |
Data is based on the relative rates of hydrolysis of the corresponding silyl ethers of alcohols and serves as a well-accepted indicator of their general stability.
Stability Under Different Conditions
Acidic Conditions
Under acidic conditions, the cleavage of silyl ethers is initiated by protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom. The steric bulk around the silicon atom is the dominant factor in determining the rate of this cleavage.
-
TMS ethers are highly labile and are readily cleaved by mild acidic conditions, often even by exposure to silica gel during chromatography.
-
TES ethers exhibit significantly greater stability towards acidic hydrolysis compared to TMS ethers.[1] They can withstand a wider range of acidic reagents and reaction conditions.
-
TBDMS ethers are substantially more robust and are stable to many acidic conditions that would readily cleave TMS and TES ethers.[2] Their removal typically requires stronger acidic conditions or the use of fluoride reagents.
Basic Conditions
In basic media, the cleavage of silyl ethers proceeds via direct nucleophilic attack of a hydroxide ion or other nucleophile on the silicon atom. Again, steric hindrance plays a crucial role in determining the stability.
-
TMS ethers are susceptible to cleavage under basic conditions.
-
TES ethers are more resistant to base-catalyzed hydrolysis than TMS ethers.
-
TBDMS ethers are generally stable to a wide range of basic conditions, making them a preferred choice when subsequent reaction steps involve strong bases.
Experimental Protocols
The following are representative protocols for the formation of a silyl-protected cyanohydrin and a general procedure for a comparative stability study.
Protocol 1: General Procedure for the Synthesis of O-Silylated Cyanohydrins
This protocol describes a general method for the synthesis of TMS, TES, or TBDMS protected cyanohydrins from an aldehyde or ketone.
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.2 equiv)
-
Silyl chloride (TMSCl, TESCl, or TBDMSCl) (1.2 equiv)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aldehyde or ketone and the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl cyanide (TMSCN) to the stirred solution.
-
After stirring for 15-30 minutes, add the respective silyl chloride (TMSCl, TESCl, or TBDMSCl) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude silyl-protected cyanohydrin, which can be further purified by column chromatography if necessary.
Protocol 2: Comparative Stability Study of Silyl-Protected Cyanohydrins
This protocol outlines a method to compare the stability of TMS, TES, and TBDMS protected cyanohydrins under acidic or basic conditions.
Materials:
-
Synthesized TMS, TES, and TBDMS protected cyanohydrins of the same parent carbonyl compound.
-
Standardized acidic solution (e.g., 1M HCl in a suitable solvent system like THF/water).
-
Standardized basic solution (e.g., 1M NaOH in a suitable solvent system like methanol/water).
-
Internal standard for analytical monitoring (e.g., a stable compound with a distinct signal in GC or NMR).
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate for the acid study, saturated aqueous ammonium chloride for the base study).
-
Analytical instrument (e.g., Gas Chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer).
Procedure:
-
Prepare separate solutions of each silyl-protected cyanohydrin (TMS, TES, and TBDMS) of a known concentration in a suitable solvent. Add a known amount of the internal standard to each solution.
-
At time zero (t=0), add the acidic or basic solution to each of the cyanohydrin solutions.
-
Maintain the reaction mixtures at a constant temperature (e.g., room temperature).
-
At regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, etc.), withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by adding the appropriate quenching solution.
-
Extract the quenched aliquot with a suitable organic solvent.
-
Analyze the organic extract by GC or NMR to determine the ratio of the remaining silyl-protected cyanohydrin to the internal standard.
-
Plot the percentage of the remaining protected cyanohydrin against time for each of the TMS, TES, and TBDMS derivatives to compare their rates of deprotection and thus their relative stability.
Visualizing the Stability Hierarchy
The logical relationship of the factors influencing the stability of these protecting groups can be visualized as follows:
Caption: Factors influencing the relative stability of silyl protecting groups.
Experimental Workflow for Comparative Stability Analysis
The workflow for conducting a comparative stability study is outlined below:
Caption: Workflow for the comparative stability analysis of protected nitriles.
Conclusion
The choice between TMS, TES, and TBDMS as a protecting group for cyanohydrins is a critical decision in synthetic planning. This guide has illuminated the clear stability hierarchy of TMS < TES < TBDMS, a principle rooted in the steric properties of these silyl ethers. For reactions requiring mild conditions and easy deprotection, TMS may be suitable. When greater stability is necessary to withstand subsequent synthetic transformations, TES offers a moderate and often effective option. For maximum stability under a broad range of acidic and basic conditions, TBDMS stands out as the most robust choice. By understanding these relative stabilities and employing the outlined experimental approaches, researchers can strategically select the optimal protecting group to enhance the efficiency and success of their synthetic endeavors.
References
A Comparative Guide to 4-(Trimethylsilyl)butanenitrile as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the synthesis and performance of 4-(trimethylsilyl)butanenitrile is limited in publicly available scientific literature. This guide provides a prospective analysis based on established reactivity of related silylated compounds and nitrile chemistry. The proposed synthesis and applications are theoretical and would require experimental validation.
Introduction
This compound is a bifunctional molecule containing both a nitrile group and a terminal trimethylsilyl group. This combination of functionalities suggests its potential utility as a versatile intermediate in organic synthesis. The trimethylsilyl group can act as a stable protecting group or be leveraged to influence the reactivity of the molecule, particularly in the formation of carbanions. The nitrile group is a valuable synthon that can be transformed into a variety of other functional groups, including amines, carboxylic acids, and ketones.
This guide explores the potential synthesis of this compound, benchmarks its prospective performance as a homoenolate equivalent against established alternatives, and provides detailed experimental protocols for these comparative methods.
Proposed Synthesis of this compound
A plausible synthetic route to this compound could involve the nucleophilic substitution of a 4-halobutanenitrile with a trimethylsilyl anion equivalent or a related silylation strategy. A common method for introducing a trimethylsilyl group at a saturated carbon is via the reaction of a Grignard reagent with a trialkylsilyl halide.
Proposed Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol:
-
Grignard Reagent Formation: To a flame-dried flask containing magnesium turnings under an inert atmosphere, a solution of 4-bromobutanenitrile in anhydrous tetrahydrofuran (THF) is added dropwise. The reaction is initiated with gentle heating and maintained at reflux until the magnesium is consumed.
-
Silylation: The freshly prepared Grignard reagent is cooled to 0 °C, and a solution of trimethylsilyl chloride in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.
Performance Benchmarking: this compound as a Homoenolate Equivalent
A key potential application of this compound is as a precursor to a homoenolate equivalent. A homoenolate is a reactive intermediate with a nucleophilic carbon atom in the β-position to a carbonyl group or its synthetic equivalent (in this case, the nitrile). Such intermediates are valuable for the synthesis of 1,4-dicarbonyl compounds and other 1,4-difunctionalized molecules.
The trimethylsilyl group in this compound could facilitate the generation of a γ-carbanion upon deprotonation with a strong base, which could then act as a homoenolate equivalent.
Logical Relationship for Homoenolate Generation and Reaction:
Safety Operating Guide
Proper Disposal of 4-(Trimethylsilyl)butanenitrile: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-(Trimethylsilyl)butanenitrile, ensuring operational safety and regulatory compliance.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated chemical fume hood is mandatory. For spills or situations with potential for high vapor concentration, a NIOSH-approved respirator with an appropriate cartridge is necessary.
Quantitative Hazard Data Summary
The following table summarizes key quantitative data from the SDS of related compounds, offering a likely hazard profile for this compound.
| Hazard Classification | Associated Risks | Precautionary Statements |
| Flammable Liquid | Vapors may form explosive mixtures with air and can flash back. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or fatal if swallowed, in contact with skin, or if inhaled. | Do not eat, drink, or smoke when using this product. Avoid breathing vapors. Wash skin thoroughly after handling. |
| Skin Corrosion/Irritation | Causes skin irritation or severe burns. | Wear protective gloves and clothing. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | Wear eye and face protection. |
| Reactivity | Reacts violently with water, strong acids, and strong bases. | Keep away from incompatible materials. Store in a dry, well-ventilated place. |
Detailed Disposal Protocol
The primary method for the disposal of this compound involves a carefully controlled hydrolysis reaction to neutralize its reactivity, followed by disposal as aqueous waste. This procedure must be performed in a chemical fume hood.
Materials:
-
This compound waste
-
A suitable reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a bleach solution.
-
A cooling bath (ice/water).
-
1 M Sodium hydroxide (NaOH) solution.
-
pH paper or a pH meter.
-
Appropriate waste containers.
Experimental Protocol:
-
Preparation:
-
Place the reaction vessel in the cooling bath within the chemical fume hood.
-
Add a volume of 1 M NaOH solution to the reaction vessel, sufficient to be at least a 10-fold molar excess relative to the amount of this compound to be treated. Begin stirring.
-
-
Controlled Addition:
-
Slowly add the this compound waste to the stirred, cooled NaOH solution dropwise using the dropping funnel. The rate of addition should be controlled to prevent an excessive temperature increase or vigorous gas evolution.
-
-
Reaction:
-
After the addition is complete, continue to stir the mixture in the cooling bath for at least one hour.
-
Remove the cooling bath and allow the mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the complete hydrolysis of both the nitrile and the trimethylsilyl groups. The expected reaction is the hydrolysis of the nitrile to a carboxylate salt and the cleavage of the trimethylsilyl group to form trimethylsilanol, which will further deprotonate in the basic solution.
-
-
Neutralization and Verification:
-
Check the pH of the resulting solution to ensure it is still basic (pH > 12). If necessary, add more 1 M NaOH.
-
The absence of an organic layer indicates the completion of the hydrolysis.
-
-
Final Disposal:
-
The resulting aqueous solution, containing sodium 4-carboxybutanoate and sodium trimethylsilanolate, can be neutralized with a dilute acid (e.g., 1 M HCl) to a pH between 6 and 8.
-
This neutralized aqueous waste can then be disposed of in accordance with local and institutional regulations for non-hazardous aqueous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.
Essential Safety and Logistical Information for Handling 4-(Trimethylsilyl)butanenitrile
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the safe handling, personal protective equipment (PPE), and disposal of 4-(Trimethylsilyl)butanenitrile. The information herein is compiled to ensure the safety of laboratory personnel and to establish clear operational and disposal protocols.
I. Quantitative Data Summary
| Parameter | Value | Compound Analogy |
| Physical State | Liquid | General observation for similar compounds |
| Flash Point | ~ 28 °C (82.4 °F) | Based on 4-(Trimethylsilyl)-3-butyn-2-one[1] |
| Boiling Point | ~ 158 °C (316.4 °F) | Based on 4-(Trimethylsilyl)-3-butyn-2-one[1] |
| Hazards | Flammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation.[1][2] Harmful if swallowed or in contact with skin.[3] | Based on analogous silyl nitrile compounds |
II. Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Equipment | Specifications | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves.[4] | Protects against skin contact and absorption. Nitriles are effective against a broad range of chemicals. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Provides protection from splashes and vapors that can cause serious eye damage.[2] |
| Skin and Body Protection | Flame-retardant lab coat and closed-toe shoes. | Protects skin from accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is required. | Prevents inhalation of potentially harmful vapors that may cause respiratory irritation.[1][2] |
III. Experimental Protocols: Handling and Emergency Procedures
A systematic approach to handling and emergency preparedness is crucial for maintaining a safe laboratory environment.
A. Engineering Controls and Work Practices:
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ignition Sources: This compound is expected to be flammable.[1][2] Ensure that no open flames, hot surfaces, or sources of static discharge are present in the handling area. Use non-sparking tools.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
B. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the absorbed material into a sealed container for proper disposal.
IV. Disposal Plan
The disposal of this compound and its waste must be handled with care to protect the environment and comply with regulations.
A. Waste Categorization:
-
Unused this compound and any material contaminated with it should be considered hazardous chemical waste.
B. Disposal Protocol:
-
Collection: Collect all waste containing this compound in a clearly labeled, sealed, and chemically compatible container.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Treatment and Disposal:
-
While specific protocols for silyl nitriles are not widely established, a general approach for nitrile-containing waste involves hydrolysis under acidic or basic conditions to convert the nitrile group to a less toxic carboxylic acid or amide.[5] However, this should only be attempted by trained personnel with a thorough understanding of the reaction and its potential hazards.
-
A patented method for removing silylated compounds from waste streams involves treatment with sulfuric acid to form a silylated sulfuric acid ester, which can then be separated.[6]
-
Given the complexity and potential hazards of on-site treatment, it is strongly recommended that all this compound waste be disposed of through a licensed hazardous waste disposal contractor.
-
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal environmental regulations.
V. Mandatory Visualizations
The following diagrams illustrate the essential workflows for handling and disposing of this compound.
References
- 1. echemi.com [echemi.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 4-(Methylsulfinyl)butanenitrile | C5H9NOS | CID 100579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Nitrile - Wikipedia [en.wikipedia.org]
- 6. US6013821A - Removal of silylated compounds from solvent and gas waste streams - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
